molecular formula C7H6F3NO B150132 4-(Trifluoromethoxy)aniline CAS No. 461-82-5

4-(Trifluoromethoxy)aniline

Cat. No.: B150132
CAS No.: 461-82-5
M. Wt: 177.12 g/mol
InChI Key: XUJFOSLZQITUOI-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJFOSLZQITUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196722
Record name 4-Trifluoromethoxyaniline
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-82-5
Record name 4-(Trifluoromethoxy)aniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-(trifluoromethoxy)aniline
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Record name 4-TRIFLUOROMETHOXYANILINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)aniline, with the CAS number 461-82-5, is an organofluorine compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a trifluoromethoxy group (-OCF₃) attached to an aniline (B41778) ring, imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1] These characteristics make it a valuable building block and intermediate in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced materials.[1][2][3][4][5][6] This guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 461-82-5[3][7][8]
Molecular Formula C₇H₆F₃NO[3][7][8][9]
Molecular Weight 177.12 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 73-75 °C at 10 mmHg[7][10]
83 °C at 20.3 mmHg[3]
Density 1.32 g/mL at 20 °C[7][10]
Refractive Index n20/D 1.463[7][10]
Flash Point 81 °C (177.8 °F) - closed cup[1][7][11]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, acetone, chloroform, and ethyl acetate.[7][12][13]
pKa 3.75 ± 0.10 (Predicted)[7][13]
Table 2: Spectroscopic Data
Spectrum TypeDetailsReference
¹H NMR Spectrum available and conforms to the structure.[14][15][16]
¹³C NMR Spectrum available.[17]
Mass Spectrometry Spectrum available.[17]
Infrared (IR) Spectrum available.[17]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in various fields. Several synthetic routes have been developed, with a common method involving the reduction of 4-trifluoromethoxynitrobenzene.

Experimental Protocol: Synthesis via Reduction of 4-Trifluoromethoxynitrobenzene

This protocol is based on a process described for industrial-scale production, which is noted for being simple, easy to handle, and viable for large-scale manufacturing.

Reaction Scheme:

4-Trifluoromethoxynitrobenzene → this compound

Reagents and Equipment:

  • 4-Trifluoromethoxynitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727)

  • Reaction vessel with mechanical stirring and temperature control

  • Standard laboratory glassware for workup and extraction

Procedure:

  • To a reaction vessel, add 4-trifluoromethoxynitrobenzene (1 part by weight), iron powder (0.9 parts by weight), and methanol (3.9 parts by volume).

  • While stirring, add concentrated HCl (0.2 parts by volume) to the mixture.

  • Heat the reaction mixture to a temperature between 60°C and 65°C.

  • Maintain the reaction at this temperature and monitor its completion.

  • Upon completion, the crude product can be isolated and purified.

This is a generalized protocol based on the literature. Specific quantities and reaction times may need to be optimized.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various high-value compounds.[2]

  • Pharmaceuticals: It is used in the synthesis of anticancer and antitumor agents.[7][13] A notable application is as an intermediate in the production of Riluzole, a neuroprotective agent that modulates glutamatergic transmission.[7][13] The trifluoromethoxy group is often incorporated to improve a drug's pharmacokinetic profile, including metabolic stability and bioavailability.[1][3][5]

  • Agrochemicals: This compound serves as an important intermediate for synthesizing fluorine-containing pesticides.[2] The presence of the trifluoromethoxy group can enhance the efficacy and persistence of agrochemicals.[1]

  • Materials Science: It is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens and in the creation of novel Schiff bases.[7]

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G Start Start Reagents Charge Reactor: 4-Trifluoromethoxynitrobenzene, Iron, Methanol, HCl Start->Reagents Reaction Heat to 60-65°C and React Reagents->Reaction Monitoring Monitor Reaction (e.g., GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, pH adjustment) Monitoring->Workup Reaction Complete Extraction Product Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Distillation) Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct End End FinalProduct->End

Caption: A generalized workflow for the synthesis of this compound.

Role as a Synthetic Building Block

This diagram illustrates the role of this compound as a versatile building block in the chemical industry.

G Core This compound (CAS: 461-82-5) Pharma Pharmaceuticals (e.g., Riluzole, Anticancer Agents) Core->Pharma Derivatization Agro Agrochemicals (e.g., Pesticides) Core->Agro Synthesis Intermediate Materials Advanced Materials (e.g., Liquid Crystals, Polymers) Core->Materials Functionalization Dyes Dyes and Pigments Core->Dyes Precursor

Caption: The role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.[18]

Table 3: Hazard Identification and Safety Precautions
CategoryInformationReference
Hazard Statements H301: Toxic if swallowed.[18]
H310: Fatal in contact with skin.[18]
H315: Causes skin irritation.[18]
H318: Causes serious eye damage.[18]
H373: May cause damage to organs through prolonged or repeated exposure.[18][19]
Precautionary Statements P262: Do not get in eyes, on skin, or on clothing.[19]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[18]
P302 + P352: IF ON SKIN: Wash with plenty of water.[19]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[8][19] Keep in a dark place under an inert atmosphere.[7][13]
Personal Protective Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing.[8][19] Use a NIOSH or European Standard EN 149 approved respirator when necessary.[8][18]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8]

Conclusion

This compound is a versatile and important chemical intermediate with a growing range of applications, particularly in the life sciences and materials science sectors. Its unique properties, derived from the trifluoromethoxy group, make it a valuable component in the design of new and improved products. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethoxy)aniline (CAS 461-82-5), a key fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document also outlines detailed experimental protocols for the determination of its key properties and visual workflows for its synthesis and analysis, designed to support research and development activities. The synonym for this compound is α,α,α-Trifluoro-p-anisidine.[1][2]

Core Physicochemical Data

The unique trifluoromethoxy group in this compound imparts increased lipophilicity and metabolic stability compared to its non-fluorinated analogs, making it a valuable intermediate in drug discovery and development.[3] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₆F₃NO[1][4][5]
Molecular Weight 177.12 g/mol [3][4][5]
Appearance Clear, colorless to pale yellow liquid[1][3][6]
Melting Point 73 - 75 °C[1]
Boiling Point 73-75 °C at 10 mmHg83 °C at 20.3 mmHg[1][7][8][9]
Density 1.32 g/mL at 20 °C[1][7][8][9]
Refractive Index (n20/D) 1.463[7][8][9]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, acetone, chloroform, and ethyl acetate.[6][7]
pKa 3.75 ± 0.10 (Predicted)[7]
logP (XLogP3) 2.2[5]
Flash Point 81 °C (177.8 °F) - closed cup[3][4][9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for ensuring data accuracy and reproducibility. Below are representative protocols that can be adapted for this compound.

1. Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • Ensure the sample of this compound is crystalline and dry. If necessary, pulverize a small amount of the solid using a clean, dry mortar and pestle.[10]

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[11] The packed sample height should be 2-3 mm.[11]

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute.[10]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[11]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

2. Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.

  • Apparatus: Small test tubes, spatula, vortex mixer (optional).

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent (e.g., ethanol, acetone).

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions.

    • After each addition, vigorously shake or vortex the test tube for about 30-60 seconds.[13][14]

    • Observe the mixture. The compound is considered soluble if it dissolves completely. If a significant portion dissolves, it can be classified as partially soluble. If no dissolution is observed, it is insoluble.[14]

    • For aqueous solutions, the pH can be tested with litmus (B1172312) paper to determine if the compound is acidic or basic.[15]

    • Systematically test the solubility in water, followed by acidic and basic solutions for water-insoluble compounds to classify them based on their functional groups.[15][16]

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of 4-trifluoromethoxynitrobenzene.[6] Another method is the reaction of trifluoromethoxybenzene with sodium amide.[17][18] The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of this compound start Starting Material (e.g., Trifluoromethoxybenzene) reagents Addition of Reagents (e.g., Sodium Amide, Auxiliaries) start->reagents Step 1 reaction Heating and Reaction (e.g., 155°C, 4 atm) reagents->reaction Step 2 workup Aqueous Workup (Quenching and Extraction) reaction->workup Step 3 purification Purification (e.g., Distillation or Chromatography) workup->purification Step 4 product Final Product This compound purification->product Step 5

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

The characterization and quantification of this compound and its impurities are often performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS).[19][20] The following diagram outlines a typical analytical workflow for the quantification of this compound.

G cluster_1 LC-MS/MS Analysis of this compound sample_prep Sample Preparation (e.g., Dissolution, Addition of Internal Standard) chromatography Liquid Chromatography (Separation on HPLC column) sample_prep->chromatography Injection ionization Mass Spectrometry (Electrospray Ionization - ESI) chromatography->ionization Elution detection Detection (Multiple Reaction Monitoring - MRM) ionization->detection Ion Transmission data_analysis Data Analysis (Quantification using Calibration Curve) detection->data_analysis Data Acquisition result Quantitative Result data_analysis->result Calculation

Caption: A logical workflow for the quantitative analysis of this compound by LC-MS/MS.

References

4-(Trifluoromethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 4-(Trifluoromethoxy)aniline, a versatile building block in modern chemistry, this document provides key molecular data for researchers and drug development professionals.

Core Molecular Information

This compound is a chemical compound utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its core properties are summarized below.

IdentifierValueSource
Molecular Formula C7H6F3NOPubChem[4], Sigma-Aldrich[5], Santa Cruz Biotechnology[6]
Molecular Weight 177.12 g/mol PubChem[4], Biosynth[1], Sigma-Aldrich[5]
CAS Number 461-82-5PubChem[4], Biosynth[1], Sigma-Aldrich[5]
Linear Formula CF3OC6H4NH2Sigma-Aldrich[5]
Synonyms alpha,alpha,alpha-Trifluoro-p-anisidineSanta Cruz Biotechnology[6], Tokyo Chemical Industry Co., Ltd.[7]

Structural and Property Overview

The defining feature of this compound is the trifluoromethoxy group (-OCF3) attached to an aniline (B41778) ring.[2] This group imparts increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts, making it a valuable component in the design of new pharmaceutical agents.[2] The amine group (-NH2) provides a reactive site for a wide array of chemical modifications.[2]

molecular_properties cluster_properties Key Properties compound This compound formula Formula: C7H6F3NO compound->formula has mw MW: 177.12 g/mol compound->mw has cas CAS: 461-82-5 compound->cas is identified by

Caption: Key molecular identifiers for this compound.

References

An In-Depth Technical Guide to the Basicity and pKa of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the physicochemical properties of this compound, particularly its basicity, is crucial for reaction optimization, drug design, and the development of analytical methods.

Core Concepts: Basicity and pKa of Substituted Anilines

Aniline (B41778), a primary aromatic amine, is a weak base. The availability of the nitrogen atom's lone pair of electrons to accept a proton determines its basicity. Substituents on the benzene (B151609) ring can significantly influence this basicity through inductive and resonance effects. Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering the aniline less basic (lower pKa).

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect) and the potential for resonance delocalization of the nitrogen's lone pair. This leads to a significant decrease in the basicity of this compound compared to unsubstituted aniline.

Quantitative Data: pKa Values of Substituted Anilines

The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine (anilinium ion). A lower pKa value for the anilinium ion corresponds to a weaker base. The table below summarizes the pKa values for this compound and related compounds for comparison.

CompoundCAS NumberSubstituent (at para-position)Electronic EffectpKa of Conjugate Acid
This compound461-82-5-OCF₃Strong Electron-Withdrawing3.75 ± 0.10 (Predicted)
Aniline62-53-3-HNeutral4.6[2]
4-Nitroaniline100-01-6-NO₂Strong Electron-Withdrawing1.0[3]
4-Methoxyaniline104-94-9-OCH₃Electron-Donating5.34[4]

Logical Relationship: Substituent Effect on Basicity

The following diagram illustrates the influence of a substituent on the basicity of aniline.

G Substituent Effect on Aniline Basicity substituent Substituent at para-position electron_density Electron Density on Nitrogen substituent->electron_density Electronic Effect (Inductive/Resonance) protonation Ease of Protonation electron_density->protonation Influences basicity Basicity (pKa) protonation->basicity Determines

Caption: Logical flow of substituent effects on the basicity of aniline.

Experimental Protocols for pKa Determination

The determination of pKa values is essential for characterizing the acid-base properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two common and accurate methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the sample (e.g., 1 mM this compound) in a suitable solvent, often a mixture of water and an organic co-solvent like methanol (B129727) for sparingly soluble compounds.

    • Prepare standardized titrant solutions, typically 0.1 M HCl and 0.1 M NaOH.

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[5]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stirrer.[6]

    • If the sample is a base, acidify the solution to a low pH (e.g., pH 1.8-2.0) with the standardized HCl.[6]

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[6]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point.

Experimental Workflow: Potentiometric pKa Determination

G Workflow for Potentiometric pKa Determination start Start prep Prepare Sample and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Titration: Add Titrant in Increments and Record pH calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end End pka->end

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the analyte is the same across all samples.

    • Measure the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

Conclusion

The trifluoromethoxy group significantly reduces the basicity of the aniline nitrogen in this compound, as evidenced by its predicted low pKa value. This property is a critical consideration for its use in chemical synthesis and drug development. The experimental protocols outlined provide robust methods for the precise determination of its pKa, which is a fundamental parameter for understanding its reactivity, solubility, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(trifluoromethoxy)aniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the necessary experimental protocols and theoretical understanding to ascertain the solubility of this compound.

Introduction to this compound and its Solubility

This compound is an organofluorine compound increasingly utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its trifluoromethoxy group imparts unique properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in drug discovery.[2] The solubility of this compound in organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and biological screening.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information serves as a preliminary guide for solvent selection in experimental procedures.

SolventCAS NumberQualitative Solubility
Ethanol64-17-5Soluble[1]
Ether60-29-7Soluble[1]
Acetone67-64-1Soluble[1]
Chloroform67-66-3Slightly Soluble[3][4][5]
Ethyl Acetate141-78-6Slightly Soluble[3][4][5]
Methanol67-56-1Slightly Soluble[3][4][5]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8] This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute. The concentration can be determined using various analytical techniques, with the gravimetric method and UV-Vis spectroscopy being common choices.

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G A Preparation of Saturated Solution B Equilibration (Shake-Flask Method) A->B Incubate at constant temperature C Phase Separation (Centrifugation/Filtration) B->C Ensure equilibrium is reached D Quantification of Solute Concentration C->D Isolate supernatant/ filtrate E Gravimetric Analysis D->E For non-volatile solutes F UV-Vis Spectroscopic Analysis D->F For UV-active solutes G Data Analysis and Solubility Calculation E->G Calculate concentration F->G Calculate concentration

Workflow for determining the solubility of this compound.

This method is robust and does not require sophisticated instrumentation beyond an analytical balance and a temperature-controlled shaker.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed, solvent-resistant containers (e.g., glass evaporating dishes)

  • Analytical balance

  • Volumetric pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). This step must be performed carefully to avoid any transfer of solid particles.

  • Gravimetric Quantification:

    • Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

    • Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue of this compound.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the dish.

    • The solubility can then be calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

This method is suitable for a more rapid determination of solubility, provided that this compound exhibits sufficient absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Materials:

  • All materials listed for the gravimetric method (excluding evaporating dishes and drying oven)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

  • Preparation and Equilibration of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method to prepare and equilibrate a saturated solution of this compound.

  • Phase Separation:

    • Follow step 3 of the gravimetric method to obtain a clear, particle-free saturated solution.

  • Spectroscopic Quantification:

    • Accurately dilute a known volume of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the previously determined λmax.

  • Calculation:

    • Use the measured absorbance of the diluted sample and the equation derived from the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity of the Solute and Solvent: The principle of "like dissolves like" is a primary determinant. This compound has both polar (amino group) and non-polar (benzene ring with a trifluoromethoxy group) characteristics. Its solubility will be highest in solvents with a similar polarity profile.

  • Temperature: The effect of temperature on solubility is dependent on the thermodynamics of the dissolution process. For most solid solutes, solubility increases with increasing temperature.

  • Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, and the oxygen and fluorine atoms of the trifluoromethoxy group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Molecular Structure: The presence of the trifluoromethoxy group significantly influences the electronic properties and intermolecular interactions of the aniline (B41778) ring, thereby affecting its solubility compared to unsubstituted aniline.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial parameter. The qualitative data presented offers a starting point for solvent selection, and the detailed experimental protocols for the shake-flask method, coupled with either gravimetric or UV-Vis spectroscopic analysis, provide a reliable means of obtaining accurate quantitative solubility values. Understanding and experimentally determining the solubility of this compound is fundamental for its effective utilization in drug development and other scientific research.

References

Spectroscopic Profile of 4-(Trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5), a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆F₃NO

  • Molecular Weight: 177.12 g/mol

  • Appearance: Colorless to pale yellow liquid

The presence of the trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following sections provide a detailed summary of the spectroscopic data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.98d (doublet)2HAr-H (ortho to -NH₂)
~6.58d (doublet)2HAr-H (ortho to -OCF₃)
~3.59br s (broad singlet)2H-NH₂
Solvent: CDCl₃, Frequency: 400 MHz

2.1.2 ¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3480 - 3320Medium, Sharp (doublet)N-H asymmetric & symmetric stretching
1630 - 1600MediumN-H scissoring (bending)
1520 - 1480StrongC=C aromatic ring stretching
1290 - 1240StrongC-N stretching (aromatic amine)
1250 - 1150Very StrongC-F stretching (of -OCF₃)
1200 - 1100StrongC-O stretching (aryl ether)
Sample Preparation: Neat liquid film
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
177100.0[M]⁺ (Molecular Ion)
1763.2[M-H]⁺
10898.3[M - CF₃]⁺
9212.7[C₆H₆N]⁺
8031.4[C₅H₄N]⁺
6910.3[CF₃]⁺
Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are representative protocols for obtaining such data.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition: A standard proton experiment is run with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and typically requires several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For a neat liquid analysis, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. For Attenuated Total Reflectance (ATR), a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean KBr plates or empty ATR crystal is recorded. The sample spectrum is then acquired over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (~1 mg/mL).

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly used for volatile compounds like anilines.

  • GC Separation: A small volume (1 µL) of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). A typical oven temperature program starts at 50°C and ramps up to 280°C.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The mass analyzer scans a mass range of m/z 40-450.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR FTIR Prep->IR MS GC-MS Prep->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Analysis Spectral Interpretation (Peak Assignment) Processing->Analysis Report Final Report & Data Tables Analysis->Report

A generalized workflow for spectroscopic analysis of a chemical compound.

The Lynchpin of Riluzole Synthesis: A Technical Guide to 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Riluzole (B1680632), a benzothiazole (B30560) derivative, is a crucial therapeutic agent in the management of amyotrophic lateral sclerosis (ALS).[1] Its synthesis is a subject of significant interest in medicinal and process chemistry. Central to the majority of its synthetic routes is the key intermediate, 4-(trifluoromethoxy)aniline . This technical guide provides an in-depth exploration of the role of this intermediate, detailing synthetic methodologies, quantitative data, and experimental protocols for the synthesis of Riluzole.

The Core Intermediate: this compound

This compound serves as the foundational building block for constructing the Riluzole molecule. Its trifluoromethoxy group is a key feature of the final drug, and the aniline (B41778) moiety provides the necessary reactive sites for the formation of the benzothiazole ring. This compound is a versatile precursor used in the synthesis of various pharmaceuticals, including anticancer and antitumor agents.[2][3]

The primary synthetic strategy for Riluzole involves the reaction of this compound with a thiocyanate (B1210189) source to construct the 2-aminobenzothiazole (B30445) core. This transformation can be achieved through several methods, primarily differing in the choice of oxidizing agent.

Synthetic Pathways and Methodologies

The synthesis of Riluzole from this compound is typically a one-pot reaction where the benzothiazole ring is formed through an electrophilic cyclization. The general scheme involves the reaction of this compound with a thiocyanate salt, which in situ generates a thiocyanogen (B1223195) reagent that subsequently reacts with the aniline derivative to form Riluzole.[4][5]

Below is a diagram illustrating the primary synthetic pathway to Riluzole.

Riluzole_Synthesis aniline This compound riluzole Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) aniline->riluzole thiocyanate Potassium Thiocyanate (or other thiocyanate salt) thiocyanate->riluzole oxidant Oxidizing Agent (e.g., Bromine, Persulfate) oxidant->riluzole Riluzole_Analog_Synthesis riluzole Riluzole chloro_intermediate 2-chloro-6-(trifluoromethoxy) -1,3-benzothiazole riluzole->chloro_intermediate Sandmeyer Reaction analogs Riluzole Analogs chloro_intermediate->analogs amines Various Amines amines->analogs

References

The Pivotal Role of 4-(Trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 4-(Trifluoromethoxy)aniline, a key building block bearing this privileged moiety, has emerged as a versatile intermediate in the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its synthesis, physicochemical properties, and applications in the development of novel drugs. We present quantitative biological data, comprehensive experimental protocols, and visualizations of key signaling pathways to offer a valuable resource for researchers in the field.

The trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and moderate electron-withdrawing character to the parent molecule.[1][2][3] These attributes are highly desirable in drug design, as they can enhance membrane permeability, reduce metabolic degradation, and modulate target binding affinity.[3] Consequently, this compound serves as a crucial starting material for the synthesis of compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Physicochemical Properties of this compound

The utility of this compound as a medicinal chemistry scaffold is rooted in its distinct physicochemical properties. The trifluoromethoxy group significantly influences the lipophilicity, metabolic stability, and electronic character of the aniline (B41778) ring, thereby impacting the overall druglike properties of its derivatives.

PropertyValueReference
Molecular Formula C7H6F3NO[4]
Molecular Weight 177.12 g/mol [4]
Boiling Point 73-75 °C at 10 mmHg[5]
Density 1.32 g/mL at 20 °C[5]
Refractive Index (n20/D) 1.463[5]
Appearance Clear yellow liquid[4]

The high lipophilicity imparted by the -OCF3 group, as compared to a methoxy (B1213986) or hydroxyl group, can lead to improved absorption and distribution of drug candidates within the body. Furthermore, the carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug molecule.

Applications in Medicinal Chemistry

This compound has proven to be a valuable building block in the development of a wide range of therapeutic agents. Its derivatives have shown significant promise as anticancer, neuroprotective, and anti-inflammatory agents.

Anticancer Agents

A significant area of application for this compound is in the development of kinase inhibitors for cancer therapy. The 4-(trifluoromethoxy)anilino moiety can often be found as a key pharmacophore that occupies the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity and the blockade of downstream signaling pathways that drive tumor growth and proliferation.

Kinase Inhibitors:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for the design of EGFR inhibitors. Derivatives of this compound have been incorporated into this scaffold to enhance their potency and pharmacokinetic properties.[6]

  • Transforming Growth Factor-β Receptor 1 (TGF-βR1) Inhibitors: Dysregulation of the TGF-β signaling pathway is implicated in cancer progression. Small molecule inhibitors incorporating the this compound moiety have been developed to target the kinase activity of TGF-βR1.

  • Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Allosteric inhibitors that bind to the myristate pocket of Bcr-Abl, distinct from the ATP-binding site, have been developed, with some analogs featuring the this compound scaffold.[4]

Antiproliferative Activity of this compound Derivatives:

The following table summarizes the in vitro antiproliferative activity of a series of proguanil (B194036) derivatives incorporating the this compound moiety against various cancer cell lines.

CompoundR GroupJ82 (IC50, µM)UMUC3 (IC50, µM)T24 (IC50, µM)OVCAR3 (IC50, µM)SKOV3 (IC50, µM)
ProguanilH65.6 ± 5.0924.5 ± 2.3332.6 ± 2.9123.1 ± 1.4943.5 ± 3.53
2C Ethyl5.7 ± 0.213.7 ± 0.249.7 ± 0.474.6 ± 0.4511.2 ± 0.67
3C Propyl7.0 ± 0.285.9 ± 0.3112.4 ± 0.585.1 ± 0.2910.5 ± 0.44
4C Butyl3.1 ± 0.294.5 ± 0.372.5 ± 0.213.2 ± 0.288.7 ± 0.51
5C Pentyl2.1 ± 0.203.9 ± 0.411.4 ± 0.181.9 ± 0.229.1 ± 0.88
6C Hexyl3.3 ± 0.312.3 ± 0.224.3 ± 0.492.2 ± 0.237.2 ± 0.63
7C Heptyl3.3 ± 0.343.5 ± 0.333.3 ± 0.242.1 ± 0.197.4 ± 0.51
8C Octyl2.6 ± 0.233.3 ± 0.283.1 ± 0.223.2 ± 0.295.5 ± 0.49
9C Nonyl>10032.3 ± 2.5125.5 ± 2.2396.6 ± 7.42>100
10C Decyl4.1 ± 0.392.9 ± 0.253.8 ± 0.313.5 ± 0.336.8 ± 0.57
12C Dodecyl3.7 ± 0.333.1 ± 0.273.5 ± 0.293.9 ± 0.366.1 ± 0.52

Data extracted from[5]. J82, UMUC3, T24 (bladder cancer cell lines); OVCAR3, SKOV3 (ovarian cancer cell lines).[5]

Neuroprotective Agents

This compound is a key intermediate in the synthesis of Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Riluzole's mechanism of action is believed to involve the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and enhancement of GABAergic transmission. The presence of the trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier.

Anti-inflammatory Agents

Derivatives of this compound have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential for the treatment of inflammatory diseases.

Inhibition of Inflammatory Mediators by 4-Anilinoquinoline Derivatives:

CompoundInhibition of β-glucuronidase release (IC50, µM)Inhibition of Lysozyme release (IC50, µM)
7 7.5>30
12a >308.9
12b >3010.4

Data extracted from[7]. The compounds are 4-anilinoquinoline derivatives, with the aniline moiety being varied. While not all contain the this compound group specifically, this data demonstrates the potential of this class of compounds as anti-inflammatory agents.[7]

Signaling Pathway Diagrams

To visualize the mechanisms of action of drugs derived from this compound, we provide the following diagrams of key signaling pathways generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors\n(e.g., c-Myc, AP-1) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression mTOR->Gene Expression STAT3->Transcription Factors\n(e.g., c-Myc, AP-1) 4-Anilinoquinazoline\nInhibitor 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline\nInhibitor->EGFR Inhibits (ATP-competitive) Transcription Factors\n(e.g., c-Myc, AP-1)->Gene Expression Regulates Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFbRII TGF-βRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits and Phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Factors Transcription Factors SMAD_complex->Transcription Factors Translocates to Nucleus and binds TGF-βR1 Kinase\nInhibitor TGF-βR1 Kinase Inhibitor TGF-βR1 Kinase\nInhibitor->TGFbRI Inhibits Kinase Activity Target Gene Expression Target Gene Expression Transcription Factors->Target Gene Expression Regulates Cell Growth Inhibition,\nApoptosis, EMT Cell Growth Inhibition, Apoptosis, EMT Target Gene Expression->Cell Growth Inhibition,\nApoptosis, EMT

Caption: TGF-β Signaling Pathway and Inhibition by a Small Molecule Inhibitor.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 Phosphorylates STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates and Activates PI3K PI3K Bcr_Abl->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates STAT5->Transcription AKT AKT PI3K->AKT Cell Survival,\nAnti-apoptosis Cell Survival, Anti-apoptosis AKT->Cell Survival,\nAnti-apoptosis Allosteric Inhibitor\n(Myristate Pocket Binder) Allosteric Inhibitor (Myristate Pocket Binder) Allosteric Inhibitor\n(Myristate Pocket Binder)->Bcr_Abl Inhibits (Allosteric) Cell Proliferation,\nInhibition of Apoptosis Cell Proliferation, Inhibition of Apoptosis Transcription->Cell Proliferation,\nInhibition of Apoptosis

Caption: Bcr-Abl Signaling Pathway and Allosteric Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds derived from this compound, representing different therapeutic classes.

Synthesis of Riluzole (Neuroprotective Agent)

General Procedure:

This procedure describes the synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) from this compound.

Materials:

Procedure:

  • To a solution of this compound (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).[8]

  • Stir the mixture for 20 minutes at room temperature.[8]

  • Cool the reaction mixture to just above its freezing point.[8]

  • Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[8]

  • Allow the reaction to warm to room temperature and stir overnight.[8]

  • Dilute the mixture with water and basify with sodium carbonate.[8]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Recrystallize the crude product from diethyl ether-petroleum ether to yield Riluzole as a light-yellow solid.[8]

Synthesis of a 4-Anilinoquinoline Library for Anticancer Screening

General Procedure for the Gould-Jacobs Reaction:

This protocol outlines the initial step in the synthesis of a 4-anilinoquinoline library, which is the formation of the quinoline (B57606) core via the Gould-Jacobs reaction.

Materials:

  • This compound

  • Diethyl malonate

  • Diphenyl ether

  • Petroleum ether

Procedure:

  • Combine this compound (1 equivalent) and diethyl malonate (1.1 equivalents) in a round-bottom flask.[9]

  • Heat the mixture at 140-150 °C for 2 hours.[9]

  • To facilitate cyclization, add the reaction mixture to pre-heated diphenyl ether at 240-250 °C and maintain this temperature for 30-45 minutes.[9]

  • Cool the reaction mixture and dilute with petroleum ether to precipitate the product.[9]

  • Filter the solid, wash with petroleum ether, and dry to yield ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.[9]

This intermediate can then be further modified through saponification, decarboxylation, chlorination, and subsequent nucleophilic substitution with various anilines to generate a library of 4-anilinoquinoline derivatives for structure-activity relationship (SAR) studies.[9]

Synthesis of N-1-Octyl-N-5-(4-trifluoromethoxy)phenylbiguanide (Anticancer Agent)

This procedure details the synthesis of a proguanil derivative with demonstrated antiproliferative activity.

Materials:

Procedure:

  • React this compound with sodium dicyandiamide at 80 °C to obtain the intermediate biguanide (B1667054) precursor.[5]

  • React the intermediate with octylamine in THF at 40 °C until the reaction is complete.[5]

  • Add HCl solution and stir for 30 minutes.[5]

  • Add EDTA solution to the reaction mixture and filter to obtain the target derivative.[5]

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethoxy group, particularly its ability to enhance lipophilicity and metabolic stability, have made it an invaluable tool for the design of novel therapeutic agents. As demonstrated in this guide, its application spans multiple therapeutic areas, leading to the development of potent kinase inhibitors for oncology, neuroprotective agents for debilitating neurological diseases, and promising anti-inflammatory compounds. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a practical resource for researchers, facilitating the continued exploration and exploitation of this versatile building block in the quest for new and improved medicines. Future investigations into the synthesis of novel derivatives and their evaluation in a broader range of biological targets will undoubtedly further solidify the importance of this compound in the future of drug discovery.

References

The Ascendance of the Trifluoromethoxy Group in Aromatic Amines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to an aromatic amine scaffold, offers a unique and powerful combination of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of trifluoromethoxy-substituted aromatic amines, including their synthesis, key properties, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of their biological mechanisms.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can significantly alter the properties of a parent aniline (B41778) molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the -OCF₃ group's unique electronic properties can modulate the pKa of the aromatic amine, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets.

Below is a comparative summary of the calculated physicochemical properties of aniline and its trifluoromethoxy-substituted isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
AnilineC₆H₇N93.130.94.6
2-(Trifluoromethoxy)anilineC₇H₆F₃NO177.122.1~3.8
3-(Trifluoromethoxy)anilineC₇H₆F₃NO177.122.13.5
4-(Trifluoromethoxy)anilineC₇H₆F₃NO177.122.23.75[1]

Data compiled from various sources and computational predictions.

Synthetic Strategies for Trifluoromethoxy-Substituted Aromatic Amines

The synthesis of trifluoromethoxy-substituted aromatic amines can be challenging. However, several effective methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethoxylation reactions. A particularly innovative approach involves a two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[2]

Featured Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol details a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃-migration.[2]

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate

  • To an oven-dried 250 mL round-bottom flask inside a glovebox (nitrogen atmosphere), add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol, 1.00 equiv), Cs₂CO₃ (311 mg, 0.956 mmol, 10.0 mol%), and Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (3.63 g, 11.5 mmol, 1.20 equiv).

  • Add 95.6 mL of dried and degassed chloroform (B151607) (CHCl₃, 0.100 M) to the flask.

  • Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.

  • Filter the reaction mixture through a filter funnel to remove any solid residue.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 2: Thermally Induced OCF₃-Migration

  • In a 50 mL pressure vessel, combine the product from Step 1 (2.51 g, 9.05 mmol, 1.0 equiv) and nitromethane (B149229) (9.05 mL, 1.00 M).

  • Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

This method is noted for its operational simplicity and tolerance of a wide range of functional groups.[2]

Biological Activity and Structure-Activity Relationships (SAR)

The trifluoromethoxy-aniline motif is present in a number of clinically approved drugs and investigational compounds. The substitution pattern of the -OCF₃ group on the aniline ring, along with other molecular features, plays a crucial role in determining the biological activity. The following table summarizes the structure-activity relationship of a series of substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, where the trifluoromethoxy-aniline moiety is a key component.

CompoundIC₅₀ (µM) for CDK9
7 HH4-OCF₃0.115
9 HH3-OCF₃0.131
25 ClH4-OCF₃0.142

Data adapted from a study on substituted quinazolinones as CDK9 inhibitors.[3]

These data highlight that the position of the trifluoromethoxy group on the aniline ring can significantly impact the inhibitory potency against CDK9, with the 4-OCF₃ substitution generally favoring higher activity in this series.[3]

Visualization of Signaling Pathways

To illustrate the mechanism of action of drugs containing a trifluoromethoxy-substituted aromatic amine core, we present the signaling pathways for two notable examples: Riluzole and Pretomanid.

Riluzole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ channels Voltage-gated Na+ channels Glutamate Release Glutamate Release Voltage-gated Na+ channels->Glutamate Release Activates NMDA Receptors NMDA Receptors Glutamate Release->NMDA Receptors Activates Kainate Receptors Kainate Receptors Glutamate Release->Kainate Receptors Activates Ca2+ Influx Ca2+ Influx NMDA Receptors->Ca2+ Influx Kainate Receptors->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Riluzole Riluzole Riluzole->Voltage-gated Na+ channels Inhibits Riluzole->NMDA Receptors Inhibits Riluzole->Kainate Receptors Inhibits

Caption: Mechanism of action of Riluzole in mitigating excitotoxicity.

Pretomanid_Mechanism cluster_mycobacterium Mycobacterium tuberculosis Pretomanid_prodrug Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_prodrug->Ddn Activated by Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Reactive_Nitrogen_Species Generates Mycolic_Acid_Synthesis Mycolic Acid Synthesis Reactive_Nitrogen_Species->Mycolic_Acid_Synthesis Inhibits Bacterial_Cell_Death Bacterial_Cell_Death Reactive_Nitrogen_Species->Bacterial_Cell_Death Leads to (Respiratory Poisoning) Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to

Caption: Activation and mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Conclusion

Trifluoromethoxy-substituted aromatic amines represent a valuable class of building blocks in drug discovery. Their unique physicochemical properties, driven by the trifluoromethoxy group, offer medicinal chemists a powerful tool to optimize lead compounds for improved efficacy, safety, and pharmacokinetic profiles. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and innovative therapeutics.

References

Methodological & Application

Synthesis of 4-(Trifluoromethoxy)aniline from 4-Trifluoromethoxynitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries, through the reduction of 4-trifluoromethoxynitrobenzene. Various reduction methodologies are outlined, including catalytic hydrogenation, reduction with iron powder, and the use of sodium dithionite (B78146).

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group imparts unique properties, such as enhanced metabolic stability and lipophilicity, to the final products.[2] The most common synthetic route to this aniline (B41778) is the reduction of the corresponding nitro compound, 4-trifluoromethoxynitrobenzene. This process can be achieved through several methods, each with its own advantages in terms of yield, cost, and environmental impact.[3] This document details three prevalent methods for this transformation.

Data Presentation

The following table summarizes quantitative data for different methods of synthesizing this compound from 4-trifluoromethoxynitrobenzene.

MethodCatalyst/ReagentSolvent(s)TemperatureTimeYieldPurityReference
Catalytic Hydrogenation10% Palladium on Activated Carbon (Pd/C), H₂ (4 atm)Methanol (B129727)/WaterRoom Temperature5 h95%>98%[4] (Data for a structurally similar compound, 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene)
Reduction with IronIron Powder, Concentrated HClMethanol60-65 °C2-5 hHigh>98%[5]
Reduction with IronIron Powder, NH₄ClEthanol/Water70 °C1 hHigh>98%[6] (General procedure for nitroarenes)
Reduction with DithioniteSodium Dithionite (Na₂S₂O₄)DMSO/Water120 °C3-4 hGood>98%[7] (General procedure for nitroarenes, conditions may require optimization for this specific substrate)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the reduction of 4-trifluoromethoxynitrobenzene using a palladium on carbon catalyst and hydrogen gas.

Materials:

  • 4-trifluoromethoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Deionized Water

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Büchner funnel and filter paper

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of the substrate). The vessel should be purged with an inert gas (nitrogen or argon).

  • Solvent and Substrate Addition: Add methanol and a small amount of water to the vessel. Then, add the 4-trifluoromethoxynitrobenzene.

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas. Pressurize the vessel with hydrogen to approximately 4 atmospheres (around 60 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully depressurize the vessel and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. If water was used, extract the aqueous residue with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reduction with Iron Powder and Acid

This protocol details the reduction of 4-trifluoromethoxynitrobenzene using iron powder in the presence of hydrochloric acid. This method is noted for its industrial viability.[5]

Materials:

  • 4-trifluoromethoxynitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Dichloromethane (B109758) (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add methanol, 4-trifluoromethoxynitrobenzene, and iron powder.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 60-65 °C and stir for 2-5 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the residue with methanol.

  • Neutralization and Extraction: Combine the filtrate and washings and concentrate under reduced pressure. To the residue, add water and dichloromethane or ethyl acetate. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Separation and Washing: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

  • Purification: The product can be further purified by vacuum distillation.

Protocol 3: Reduction with Sodium Dithionite

This protocol provides a general method for the reduction of aromatic nitro compounds using sodium dithionite, which can be adapted for 4-trifluoromethoxynitrobenzene.

Materials:

  • 4-trifluoromethoxynitrobenzene

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Ethanol and Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-trifluoromethoxynitrobenzene in DMSO or an ethanol/water mixture.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 120 °C for DMSO, or reflux for ethanol/water) and stir for 3-4 hours or until completion (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 4-Trifluoromethoxynitrobenzene, Solvent, and Reducing Agent/Catalyst start->reagents react Heat and Stir reagents->react monitor Monitor Progress (TLC/GC/LC-MS) react->monitor filter Filter (if heterogeneous) monitor->filter extract Extract with Organic Solvent filter->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Vacuum Distillation or Column Chromatography dry->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

chemical_reaction reactant 4-Trifluoromethoxynitrobenzene (C₇H₄F₃NO₃) product This compound (C₇H₆F₃NO) reactant->product Reduction [H]

Caption: Chemical transformation from 4-trifluoromethoxynitrobenzene to this compound.

References

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic hydrogenation methods for the synthesis of 4-(Trifluoromethoxy)aniline, a key intermediate in the production of pharmaceuticals and agrochemicals. The information compiled herein is curated from various sources to offer detailed experimental protocols and comparative data on different catalytic systems.

Introduction

This compound is a crucial building block in organic synthesis, valued for the unique properties imparted by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability. Catalytic hydrogenation of the corresponding nitro precursor, 4-(trifluoromethoxy)nitrobenzene, is a widely employed and efficient method for its synthesis. This document outlines various catalytic systems, including noble metal catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C), as well as the more economical Raney® Nickel catalyst.

Comparative Data of Catalytic Hydrogenation Methods

The following table summarizes quantitative data for different catalytic systems used in the hydrogenation of nitroaromatics, providing a comparative overview of their performance. Please note that direct comparative studies for 4-(trifluoromethoxy)nitrobenzene are limited; therefore, data from closely related substrates are included to provide valuable insights.

CatalystSubstrateCatalyst Loading (w/w %)SolventTemperature (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity (%)Yield (%)
5% Pd/CNitrobenzene~0.08 (mol%)Methanol504.0-6.0 MPa->99>99-
Raney® Ni (Mo-doped)3-Chloro-4-fluoronitrobenzene~2.7Methanol6018 bar5>99.9>99-
Raney® Ni4-(Chlorodifluoromethoxy)nitrobenzene~9Ethyl Acetate30-452.0-3.0 MPa---60.8
Pt/CNitrobenzene-Acidic Medium300.69 MPa-100--
Ru/CNp-Chloronitrobenzene-Ethanol301 MPa1100>99.6-

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the hydrogenation of nitroarenes using a Pd/C catalyst.

Materials:

  • 4-(Trifluoromethoxy)nitrobenzene

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Glassware for reaction setup and workup

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)nitrobenzene (1.0 eq) in methanol.

  • Carefully add 5% Pd/C catalyst (typically 0.5-5 mol% of Pd relative to the substrate).

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is adapted from procedures for the hydrogenation of substituted nitroaromatics using Raney® Nickel.

Materials:

  • 4-(Trifluoromethoxy)nitrobenzene

  • Raney® Nickel (activated)

  • Methanol (or ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Glassware for reaction setup and workup

  • Filtration apparatus

Procedure:

  • To a hydrogenation reactor, add 4-(trifluoromethoxy)nitrobenzene (1.0 eq) and methanol.

  • Under a stream of inert gas, carefully add a slurry of activated Raney® Nickel (typically 5-20 w/w % of the substrate) in methanol.

  • Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) with efficient stirring.

  • Monitor the reaction by hydrogen uptake or analytical techniques (TLC, GC).

  • Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent at all times.

  • Wash the catalyst with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be performed if needed.

Visualizations

Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product substrate 4-(Trifluoromethoxy)nitrobenzene reactor Hydrogenation Reactor substrate->reactor solvent Solvent (e.g., Methanol) solvent->reactor catalyst Catalyst (e.g., Pd/C, Raney Ni) catalyst->reactor purge_n2 Purge with N2/Ar reactor->purge_n2 pressurize_h2 Pressurize with H2 purge_n2->pressurize_h2 react Heat & Stir pressurize_h2->react cool_vent Cool & Vent react->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate product This compound concentrate->product

Caption: General workflow for catalytic hydrogenation.

Reaction Pathway

G Start 4-(Trifluoromethoxy)nitrobenzene Intermediate1 Nitroso Intermediate Start->Intermediate1 +H2 -H2O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +H2 End This compound Intermediate2->End +H2 -H2O

Caption: Simplified reaction pathway for nitro group reduction.

Safety Precautions

  • Catalytic hydrogenation should be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Raney® Nickel is pyrophoric and must be handled with extreme care. Always keep it wet with a solvent and avoid exposure to air.

  • Noble metal catalysts on carbon can be pyrophoric, especially after use. Handle with care and quench properly before disposal.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These application notes and protocols are intended for guidance and should be adapted by qualified personnel based on the specific requirements of their research and the available equipment. It is highly recommended to consult relevant safety data sheets (SDS) for all chemicals used.

Application Notes and Protocols for High-Pressure Ammonolysis in the Synthesis of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocols are based on high-pressure methodologies, offering pathways to achieve high yields and purity.

Introduction

This compound is a crucial building block in organic synthesis, notable for the presence of the trifluoromethoxy group, which can enhance the metabolic stability and lipophilicity of target molecules.[1] Its synthesis is of significant interest in the pharmaceutical and agrochemical industries.[2][3] High-pressure ammonolysis represents a viable, albeit challenging, method for the amination of aromatic compounds. This document outlines two distinct high-pressure approaches for the synthesis of this compound.

Method 1: High-Pressure Reaction of Trifluoromethoxybenzene with Sodium Amide

This protocol is adapted from a novel synthesis method that demonstrates high yield and purity.[2][4] It involves the direct amination of trifluoromethoxybenzene under elevated temperature and pressure.

Experimental Protocol

Materials:

  • Trifluoromethoxybenzene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Ferrate (Na₂FeO₄)

  • Sodium Bromide (NaBr)

  • Sodium Amide (NaNH₂)

  • Argon (or other inert gas)

  • Chloroform (B151607)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, heating mantle, and pressure gauge.

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 1 mole of trifluoromethoxybenzene with anhydrous DMSO.

  • Addition of Auxiliary Reagents: To the stirred mixture, add sodium ferrate and sodium bromide. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture (sodium ferrate and sodium bromide) should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.[2]

  • Inert Atmosphere: Purge the reactor with argon to establish an inert atmosphere.

  • Initial Heating: Vigorously stir the mixture and heat to 95°C for 4 hours.[2]

  • Addition of Sodium Amide and Pressurization: After the initial heating period, add sodium amide. The molar ratio of trifluoromethoxybenzene to sodium amide should be 1:4.5.[2]

  • High-Pressure Reaction: Increase the temperature to 155°C and raise the reaction pressure to 4 atmospheres. Maintain these conditions with continuous stirring for 10 hours.[2]

  • Work-up:

    • After the reaction is complete, cool the system to room temperature.

    • Carefully pour the reaction mixture into 8 times its volume of water.

    • Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).

    • Wash the chloroform extract with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the final product, this compound.[2]

Data Presentation
ParameterValueReference
Starting Material Trifluoromethoxybenzene[2][4]
Primary Reagent Sodium Amide[2]
Auxiliary Reagents Sodium Ferrate, Sodium Bromide[2]
Solvent Anhydrous DMSO[2][4]
Initial Temperature 95°C[2]
Initial Reaction Time 4 hours[2]
Final Temperature 155°C[2]
Pressure 4 atm[2]
Final Reaction Time 10 hours[2]
Molar Yield 98.2%[2]
HPLC Purity 97.7%[2]

Workflow Diagram

high_pressure_synthesis cluster_prep Reaction Preparation cluster_reaction High-Pressure Reaction cluster_workup Product Isolation start Charge Reactor with Trifluoromethoxybenzene & DMSO add_aux Add Sodium Ferrate & Sodium Bromide start->add_aux purge Purge with Argon add_aux->purge heat1 Heat to 95°C for 4h purge->heat1 add_amide Add Sodium Amide heat1->add_amide heat2 Heat to 155°C add_amide->heat2 pressurize Pressurize to 4 atm for 10h heat2->pressurize cool Cool to Room Temp pressurize->cool quench Quench with Water cool->quench extract Extract with Chloroform quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate product This compound concentrate->product

Workflow for the high-pressure synthesis of this compound.

Method 2: High-Pressure Ammonolysis of p-Chlorobenzotrifluoride (Analogous Protocol)

While not a direct synthesis of this compound, the high-pressure ammonolysis of p-chlorobenzotrifluoride to produce p-trifluoromethylaniline provides a highly relevant and analogous protocol.[5][6] This method can be adapted for the synthesis of this compound from 4-chloro-1-(trifluoromethoxy)benzene.

Experimental Protocol

Materials:

  • p-Chlorobenzotrifluoride (or 4-chloro-1-(trifluoromethoxy)benzene)

  • Liquefied Ammonia (B1221849)

  • Cuprous Chloride (CuCl)

  • Copper Powder (Cu)

  • Sodium Hydroxide (B78521) (or other inorganic base)

  • Methanol (or other suitable solvent like DMF, ethanol)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Catalyst and Reagent Preparation: Prepare a mixture of cuprous chloride and copper powder as the catalyst. The mass ratio of cuprous chloride to copper powder can range from 1:0.06 to 1:0.6.[5]

  • Reaction Setup: In a high-pressure autoclave, charge the p-chlorobenzotrifluoride (100 parts by mass), the catalyst (1-12 parts by mass), an acid-binding agent such as sodium hydroxide (10-45 parts by mass), and the solvent (200-500 parts by mass).[5]

  • Addition of Ammonia: Introduce liquefied ammonia (30-80 parts by mass) into the sealed reactor.[5]

  • High-Pressure Reaction: Heat the reaction mixture to a temperature between 180°C and 220°C. The pressure will rise to between 8 and 11 MPa. Maintain these conditions for 8 to 14 hours.[5][6]

  • Work-up:

    • After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.

    • The resulting mixture can be filtered to remove the catalyst.

    • The product is then isolated from the solvent, typically through distillation or crystallization. Unreacted starting materials can often be recovered and recycled.

Data Presentation
ParameterValue RangeReference
Starting Material p-Chlorobenzotrifluoride[5][6]
Primary Reagent Liquefied Ammonia[5]
Catalyst Cuprous Chloride and Copper Powder[5][6]
Acid Binding Agent Inorganic or Organic Base[5]
Solvent Methanol, Ethanol, DMF, etc.[5]
Temperature 180 - 220°C[5][6]
Pressure 8 - 11 MPa[5][6]
Reaction Time 8 - 14 hours[5][6]

Logical Relationship Diagram

ammonolysis_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ArylHalide Aryl Halide (e.g., 4-chloro-1- (trifluoromethoxy)benzene) HP_Reactor High-Pressure High-Temperature Ammonolysis ArylHalide->HP_Reactor Ammonia Ammonia Ammonia->HP_Reactor Catalyst Catalyst (CuCl/Cu) Catalyst->HP_Reactor Base Acid Scavenger Base->HP_Reactor Solvent Solvent Solvent->HP_Reactor Product This compound HP_Reactor->Product Byproducts Byproducts (e.g., HCl, salts) HP_Reactor->Byproducts

Logical flow of high-pressure ammonolysis of an aryl halide.

Safety Considerations

Working with high-pressure reactors and toxic materials such as ammonia and sodium amide requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. High-pressure equipment should be regularly inspected and maintained. Ensure that the reactor is not filled beyond its recommended capacity.[7][8]

Conclusion

The production of this compound via high-pressure methods offers effective routes to this valuable intermediate. The choice between the direct amination of trifluoromethoxybenzene and the ammonolysis of a halogenated precursor will depend on the availability of starting materials, equipment, and desired scale of production. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: Synthesis and Utility of 7-(Trifluoromethoxy)-4-quinolinol via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethoxy (-OCF₃) group into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic profiles.[4]

This document provides detailed application notes and protocols for the synthesis of 7-(trifluoromethoxy)-4-quinolinol using 4-(trifluoromethoxy)aniline in the Gould-Jacobs reaction. It also explores the potential applications of the resulting quinoline derivatives in drug development, supported by experimental methodologies and data.

Reaction Overview: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in a stepwise manner to construct the quinoline ring system. The general mechanism involves three key stages:

  • Condensation: An aniline (B41778) derivative reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate through nucleophilic substitution.[5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, usually in a high-boiling solvent like diphenyl ether, to form the quinoline ring.[6]

  • Saponification and Decarboxylation: The resulting ester is then saponified with a base, followed by acidification and decarboxylation to yield the final 4-hydroxyquinoline (B1666331) (or its tautomeric 4-quinolone form).[5]

The use of this compound in this reaction leads to the formation of 7-(trifluoromethoxy)-4-quinolinol, a valuable building block for the synthesis of more complex and biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethoxy)-4-quinolinol

This protocol details the synthesis of 7-(trifluoromethoxy)-4-quinolinol from this compound and diethyl ethoxymethylenemalonate (DEEM) via the Gould-Jacobs reaction.

Materials:

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[6]

  • Heat the mixture to 120-130°C for approximately 2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

Step 2: Cyclization

  • To the crude condensation product, add diphenyl ether (5-10 volumes).[7]

  • Heat the mixture to 250°C and maintain this temperature for 30-60 minutes to induce cyclization.[6] The reaction should be monitored by TLC or HPLC until the intermediate is consumed.[7]

Step 3: Workup of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate

  • Cool the reaction mixture to below 100°C.

  • Add hexane or toluene to precipitate the crude ester product.[7]

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.[7]

Step 4: Saponification and Decarboxylation

  • Suspend the crude ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate in a 10-20% aqueous sodium hydroxide solution.[7]

  • Reflux the mixture for 2-4 hours.[7]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the final product, 7-(trifluoromethoxy)-4-quinolinol.[7]

  • Filter the solid, wash with water, and dry to yield the purified product.

Data Presentation

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes typical parameters for the cyclization step, comparing conventional heating with microwave-assisted synthesis, which can often lead to shorter reaction times and improved yields.[8]

ParameterCondition A (Microwave)Condition B (Conventional Heating)
Temperature 250°C260°C
Time 30 minutes2-4 hours
Solvent Diphenyl ether (or solvent-free)Diphenyl ether
Typical Yields Often higherVariable, requires optimization

Note: Yields are highly substrate-dependent and require optimization for each specific application.

Logical and Workflow Diagrams

Synthetic Workflow for 7-(Trifluoromethoxy)-4-quinolinol

Synthetic Workflow for 7-(Trifluoromethoxy)-4-quinolinol A This compound C Condensation (120-130°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Anilidomethylenemalonate Intermediate C->D E Cyclization (Diphenyl ether, 250°C) D->E F Ethyl 4-hydroxy-7-(trifluoromethoxy) quinoline-3-carboxylate E->F G Saponification & Decarboxylation (NaOH, then HCl) F->G H 7-(Trifluoromethoxy)-4-quinolinol G->H

Caption: Synthetic pathway for 7-(Trifluoromethoxy)-4-quinolinol.

Potential Downstream Applications in Drug Discovery

Potential Applications of 7-(Trifluoromethoxy)quinoline Derivatives cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_applications Therapeutic Areas A 7-(Trifluoromethoxy)-4-quinolinol B Derivatization (e.g., amination, etherification) A->B C Anticancer Agents B->C D Antimalarial Agents B->D E Anti-inflammatory Agents B->E

Caption: Downstream applications of 7-(Trifluoromethoxy)quinoline.

Applications in Drug Development

The 7-(trifluoromethoxy)-4-quinolinol synthesized via the Gould-Jacobs reaction is a versatile intermediate for the development of novel therapeutic agents. The trifluoromethoxy group at the 7-position is of particular interest as substitutions at this position on the quinoline ring have been shown to enhance antitumor activity.[9]

Anticancer Potential:

Many 4-aminoquinoline (B48711) derivatives have been investigated as anticancer agents.[1] They can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] For instance, a novel anticancer agent, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, has been identified as a c-Met kinase inhibitor.[9] This suggests that derivatives of 7-(trifluoromethoxy)-4-quinolinol could be potent kinase inhibitors for cancer therapy.

Plausible Signaling Pathway Modulation

The following diagram illustrates a plausible mechanism of action for a hypothetical anticancer drug derived from 7-(trifluoromethoxy)-4-quinolinol, targeting a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) STAT3 STAT3 RTK->STAT3 Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Transcription Gene Transcription STAT3->Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK Activation Drug 7-(Trifluoromethoxy) quinoline Derivative Drug->RTK Inhibition

Caption: Potential inhibition of RTK signaling by a quinoline derivative.

Antimalarial and Anti-inflammatory Applications:

The 4-aminoquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. Novel derivatives with substituents such as the trifluoromethoxy group may help overcome existing drug resistance. Furthermore, certain quinoline derivatives have demonstrated anti-inflammatory and anti-ulcer properties, suggesting another avenue for the application of 7-(trifluoromethoxy)-4-quinolinol derivatives.[1]

Conclusion

The Gould-Jacobs reaction provides an effective route for the synthesis of 7-(trifluoromethoxy)-4-quinolinol from this compound. This versatile intermediate holds significant promise for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The unique properties conferred by the trifluoromethoxy group make its derivatives attractive candidates for further investigation in drug discovery programs. The detailed protocols and data presented herein serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for the N-Alkylation of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-(trifluoromethoxy)aniline, a critical transformation for synthesizing intermediates in the pharmaceutical, agrochemical, and materials science sectors. The electron-withdrawing nature of the trifluoromethoxy group can influence the nucleophilicity of the aniline, making the selection of an appropriate N-alkylation strategy crucial for successful synthesis.

This document outlines three robust methods for the N-alkylation of this compound:

  • Direct Alkylation with Alkyl Halides: A classical SN2 reaction suitable for the introduction of simple alkyl groups.

  • Reductive Amination: A versatile one-pot method for the synthesis of N-alkylated anilines from carbonyl compounds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly effective for a broad range of substrates.

Data Presentation

The following tables summarize representative quantitative data for each N-alkylation method, providing a comparative overview of reaction conditions and expected yields based on general methodologies for anilines with similar electronic properties.

Table 1: Representative Data for Direct Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl IodideK₂CO₃Acetonitrile (B52724)801275-85
Benzyl BromideNaHDMF25680-90
Propyl BromideCs₂CO₃DMF601070-80

Table 2: Representative Data for Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
AcetaldehydeNaBH(OAc)₃Dichloroethane25485-95
AcetoneNaBH₃CNMethanol251270-80
BenzaldehydeH₂/Pd-CEthanol25890-98

Table 3: Representative Data for Buchwald-Hartwig Amination of this compound

Aryl/Alkyl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl BromidePd₂(dba)₃XPhosNaOtBuToluene1001280-90
4-BromotoluenePd(OAc)₂BINAPCs₂CO₃Toluene1101885-95
tert-Butyl BromidePd₂(dba)₃RuPhosLHMDSDioxane1002460-70

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of this compound with an alkyl halide via an SN2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.2 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-4-(trifluoromethoxy)aniline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, K₂CO₃, and acetonitrile to flask B Add alkyl halide A->B C Heat to 80°C for 12h B->C D Monitor by TLC C->D E Cool and filter D->E F Concentrate filtrate E->F G Column chromatography F->G H Pure N-alkylated product G->H

Direct Alkylation Workflow
Protocol 2: Reductive Amination with a Carbonyl Compound

This one-pot protocol describes the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Carbonyl compound (e.g., acetaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the carbonyl compound (1.1 equiv.), and anhydrous dichloroethane.

  • Addition of Reducing Agent: Stir the mixture at room temperature and add sodium triacetoxyborohydride (B8407120) (1.5 equiv.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aniline, carbonyl, and dichloroethane B Add NaBH(OAc)₃ A->B C Stir at RT for 4h B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and concentrate F->G H Column chromatography G->H I Pure N-alkylated product H->I

Reductive Amination Workflow
Protocol 3: Buchwald-Hartwig Amination

This protocol details a general procedure for the palladium-catalyzed N-alkylation of this compound with an alkyl bromide.[1]

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equiv.), phosphine ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the alkyl bromide (1.2 equiv.) to the Schlenk tube, followed by the anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add catalyst, ligand, and base to Schlenk tube B Add aniline, alkyl bromide, and toluene A->B C Seal and heat to 100°C for 12h B->C D Cool and dilute C->D E Filter through Celite D->E F Concentrate filtrate E->F G Column chromatography F->G H Pure N-alkylated product G->H

Buchwald-Hartwig Amination Workflow

References

Application Notes and Protocols: Acylation Reactions with 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)aniline is a critical building block in modern medicinal chemistry and agrochemical research. The presence of the trifluoromethoxy (-OCF₃) group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Acylation of the amino group in this compound is a fundamental transformation that provides access to a diverse array of amide derivatives, which are precursors to a wide range of biologically active compounds.

These application notes provide detailed protocols for the acylation of this compound with common acylating agents, including acetic anhydride (B1165640) and benzoyl chloride, as well as a general method for amide bond formation with carboxylic acids.

Key Applications in Drug Discovery and Organic Synthesis

The acylated derivatives of this compound are valuable intermediates in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The trifluoromethoxy-substituted aniline (B41778) moiety is found in numerous drug candidates and approved drugs.

  • Agrochemicals: This structural motif is incorporated into novel pesticides and herbicides.[1]

  • Specialty Materials: The unique electronic properties of the trifluoromethoxy group make these compounds useful in the development of advanced polymers and materials.

Acylation Reactions: An Overview

Acylation of this compound involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). This is typically achieved by reacting the aniline with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid under appropriate conditions. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

General Acylation Workflow

Acylation_Workflow This compound This compound Reaction Acylation Reaction This compound->Reaction Acylating_Agent Acylating Agent (Acid Chloride, Anhydride, etc.) Acylating_Agent->Reaction Acylated_Product N-Acyl-4-(trifluoromethoxy)aniline Reaction->Acylated_Product Byproduct Byproduct (e.g., HCl, Acetic Acid) Reaction->Byproduct

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide via the reaction of this compound with acetic anhydride. Pyridine (B92270) is used as a base to neutralize the acetic acid byproduct.[2]

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (2–10 mL/mmol of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by Thin Layer Chromatography, TLC).

  • Quench the reaction by the addition of methanol.

  • The reaction mixture is then co-evaporated with toluene.

  • Dilute the residue with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography if necessary.

Quantitative Data:

Starting MaterialAcylating AgentProductTypical Yield
This compoundAcetic AnhydrideN-(4-(trifluoromethoxy)phenyl)acetamide>90%

Acetylation Workflow Diagram

Acetylation_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve this compound in pyridine cool 2. Cool to 0°C dissolve->cool add_anhydride 3. Add acetic anhydride cool->add_anhydride warm_stir 4. Warm to RT and stir add_anhydride->warm_stir quench 5. Quench with Methanol warm_stir->quench evaporate 6. Co-evaporate with Toluene quench->evaporate extract 7. Dilute with DCM & Wash evaporate->extract dry_concentrate 8. Dry and concentrate extract->dry_concentrate purify 9. Purify (optional) dry_concentrate->purify

Caption: Step-by-step workflow for the acetylation of this compound.

Protocol 2: Benzoylation using Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol details the synthesis of N-(4-(trifluoromethoxy)phenyl)benzamide using the Schotten-Baumann reaction conditions, which involves a two-phase system with an aqueous base.[3][4][5][6]

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) in a flask.

  • Add an aqueous solution of sodium hydroxide (10%).

  • Stir the two-phase mixture vigorously.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC). The product will often precipitate out of the solution.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel, wash with water, and then a small amount of cold organic solvent.

  • If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data:

Starting MaterialAcylating AgentProductTypical Yield
This compoundBenzoyl ChlorideN-(4-(trifluoromethoxy)phenyl)benzamide>85%

Schotten-Baumann Reaction Workflow

Schotten_Baumann cluster_reaction Reaction cluster_isolation Product Isolation cluster_purification Purification dissolve 1. Dissolve aniline in organic solvent add_base 2. Add aqueous NaOH solution dissolve->add_base add_chloride 3. Add benzoyl chloride add_base->add_chloride stir 4. Stir at room temperature add_chloride->stir filter 5a. Filter precipitated product stir->filter extract 5b. Or, perform aqueous work-up stir->extract recrystallize 6. Recrystallize crude product filter->recrystallize extract->recrystallize

Caption: Workflow for the Schotten-Baumann benzoylation of this compound.

Signaling Pathways and Relevance in Drug Development

The amide bond formed through acylation is a cornerstone of peptide and protein structure and is prevalent in a vast number of pharmaceuticals. In drug development, the acylation of this compound can be a key step in the synthesis of molecules designed to interact with specific biological targets. For instance, N-acyl aniline derivatives are common scaffolds for enzyme inhibitors, where the amide bond can participate in hydrogen bonding interactions within the active site of a target protein.

Logical Relationship in Structure-Activity Relationship (SAR) Studies:

SAR_Logic Start Start with This compound Acylation Acylation with diverse acyl groups (R-CO-) Start->Acylation Library Library of N-Acyl Derivatives Acylation->Library Screening Biological Screening (e.g., enzyme assays) Library->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow for utilizing acylated this compound derivatives in SAR studies.

Summary

The acylation of this compound is a robust and versatile reaction for the synthesis of a wide range of amide derivatives. The protocols provided herein offer reliable methods for obtaining these valuable compounds in high yields. These acylated products serve as essential intermediates for the development of new pharmaceuticals and agrochemicals, leveraging the beneficial properties imparted by the trifluoromethoxy group.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-(Trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing access to arylamines that are key structural motifs in pharmaceuticals, agrochemicals, and functional materials. The use of 4-(trifluoromethoxy)aniline and its derivatives in this reaction is of particular interest due to the unique properties imparted by the trifluoromethoxy (-OCF3) group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic properties of the resulting products.

These application notes provide detailed protocols and a summary of reaction parameters for the successful Buchwald-Hartwig amination of this compound with various aryl halides.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylated aniline (B41778) and regenerates the active Pd(0) catalyst. The efficiency and substrate scope of the reaction are highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Key Reaction Components

  • Palladium Precursor: A source of palladium is essential for the catalytic cycle. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various air-stable palladium precatalysts (e.g., G3-XPhos).[1]

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle, particularly for electron-deficient anilines like this compound. Commonly used ligands include biarylphosphines such as XPhos, SPhos, and RuPhos.[1]

  • Base: A non-nucleophilic base is required to deprotonate the amine. The choice of base is critical and often depends on the pKa of the amine and the functional group tolerance of the substrates. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[1]

  • Solvent: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment. Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common choices.[1]

Experimental Protocols

Below are representative protocols for the Buchwald-Hartwig amination of this compound with aryl halides. These protocols are based on established procedures for similar substrates and should be optimized for specific substrate combinations.[1][2]

Protocol 1: General Procedure for the Amination of an Aryl Bromide

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add NaOt-Bu (1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl bromide (1.1-1.2 equivalents).

  • Addition of Solvent: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(trifluoromethoxy)aniline.

Protocol 2: Microwave-Assisted Amination of an Aryl Chloride

This protocol utilizes microwave irradiation to accelerate the reaction, which can be particularly useful for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Microwave reaction vial with a stir bar

Procedure:

  • Preparation of the Reaction Vial: To a microwave reaction vial equipped with a magnetic stir bar, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOt-Bu (2.0 equivalents).

  • Addition of Reagents: Add this compound (1.5 equivalents) and the aryl chloride (1.0 equivalent).

  • Addition of Solvent: Add anhydrous toluene.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) for the specified time (e.g., 30-60 minutes).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of anilines with various aryl halides. While specific data for this compound is limited in the public domain, the data for structurally similar anilines provides a strong basis for reaction optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Anilines

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001895
24-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOt-Bu (2.0)TolueneReflux694
31-Bromo-4-nitrobenzeneAnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane1002492
42-Bromopyridine4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene1101288

Table 2: Substrate Scope - Coupling of Various Anilines with Aryl Halides

EntryAryl HalideAmineProductYield (%)
14-Bromotoluene4-FluoroanilineN-(4-Fluorophenyl)-4-methylaniline93
23-Bromoanisole4-Aminobenzonitrile4-((3-Methoxyphenyl)amino)benzonitrile89
31-Chloro-4-(trifluoromethyl)benzeneAnilineN-(4-(Trifluoromethyl)phenyl)aniline91
42-Chlorotoluene4-tert-ButylanilineN-(4-tert-Butylphenyl)-2-methylaniline96

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [Ar-Pd(II)(NHR'R'')L]X AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L Deprotonation->PdAmido - HB+X- RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) Start->Prep AddReagents Add Pd Precursor, Ligand, Base, This compound, and Aryl Halide Prep->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Reaction Heat Reaction Mixture (Conventional or Microwave) AddSolvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Work-up (Cool, Dilute, Filter) Monitor->Workup Reaction Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify End Obtain Pure N-Aryl-4-(trifluoromethoxy)aniline Purify->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling of 4-(Trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 4-(trifluoromethoxy)aniline derivatives, key intermediates in the synthesis of pharmaceuticals and advanced materials. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making these derivatives highly valuable in drug discovery.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids make it an essential tool in medicinal chemistry.[1][4] This document outlines protocols for the coupling of halogenated this compound derivatives with various arylboronic acids to synthesize substituted biaryl amines.

Reaction Scheme

The general scheme for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid is presented below. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system.

Caption: General Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The following table summarizes the yields obtained from the Suzuki coupling of 4-bromoaniline (B143363) with a variety of arylboronic acids. While not specific to this compound, these data provide a strong indication of the expected efficiency and substrate scope for the analogous reactions. The reactions were performed using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in an aqueous DMF solution.[5]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylaniline95
24-Methylphenylboronic acid4-(p-Tolyl)aniline98
32-Methylphenylboronic acid4-(o-Tolyl)aniline96
42-Methoxyphenylboronic acid4-(2-Methoxyphenyl)aniline95
54-Cyanophenylboronic acid4-(4-Aminophenyl)benzonitrile62
64-Fluorophenylboronic acid4-(4-Fluorophenyl)aniline97
72,4-Difluorophenylboronic acid4-(2,4-Difluorophenyl)aniline98
82,4,6-Trifluorophenylboronic acid4-(2,4,6-Trifluorophenyl)aniline92

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Glassware should be oven-dried prior to use.

  • Reagents should be of high purity. Halogenated anilines and palladium catalysts can be hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethoxy)aniline

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • 4-Bromo-3-(trifluoromethoxy)aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a dry Schlenk flask, add 4-bromo-3-(trifluoromethoxy)aniline, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of DMF and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Procedure for Challenging Couplings of ortho-Substituted Anilines

This protocol is adapted for more sterically hindered or electronically challenging substrates, such as ortho-substituted anilines.[4]

Materials:

  • ortho-Bromoaniline derivative (e.g., 2-bromo-4-(trifluoromethoxy)aniline) (1.0 equiv)

  • Arylboronic acid pinacol (B44631) ester (1.5-2.0 equiv)

  • CataCXium® A Pd G3 (a palladacycle precatalyst) (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the ortho-bromoaniline derivative, the arylboronic acid pinacol ester, CataCXium® A Pd G3, and Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous 2-MeTHF.

  • Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with 2-MeTHF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for the Suzuki coupling and a simplified representation of the palladium catalytic cycle.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants: - Halogenated Aniline - Boronic Acid - Catalyst & Base A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Reaction (TLC or LC-MS) D->E F Work-up: - Cool to RT - Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 Reactants->OxAdd Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes & Protocols: Synthesis of Fluorinated Liquid Crystals Using 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated liquid crystals are critical components in advanced materials science and modern display technologies. The strategic incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into mesogenic molecules allows for the precise tuning of key physicochemical properties, including dielectric anisotropy, viscosity, thermal stability, and mesophase behavior.[1] The trifluoromethoxy group, in particular, is highly valued for its ability to impart high polarity and metabolic stability without significantly increasing molecular size.[2]

4-(Trifluoromethoxy)aniline is a versatile and essential building block for the synthesis of these advanced materials.[2] Its primary amine group provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse liquid crystalline scaffolds.[2] These notes provide a detailed protocol for the synthesis of a representative series of fluorinated Schiff base liquid crystals starting from this compound.

General Principles

The synthesis of Schiff base liquid crystals is a well-established method that typically involves the condensation reaction between an aniline (B41778) derivative and an aldehyde. In this application, this compound serves as the aniline component, providing the crucial -OCF3 terminal group. The general reaction is illustrated below.

Figure 1: General synthetic pathway for a fluorinated Schiff base liquid crystal.

Experimental Protocols

This section details the methodology for the synthesis of a homologous series of (E)-N-(4-(alkoxy)benzylidene)-4-(trifluoromethoxy)aniline liquid crystals.

Materials and Equipment:

  • This compound (≥98%)

  • 4-Alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde, 4-octyloxybenzaldehyde)

  • Absolute Ethanol (B145695) (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard glassware for organic synthesis

  • Analytical Instruments: FT-IR, NMR, Differential Scanning Calorimeter (DSC), Polarized Optical Microscope (POM)

Protocol: Synthesis of (E)-N-(4-(hexyloxy)benzylidene)-4-(trifluoromethoxy)aniline

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(hexyloxy)benzaldehyde (B1346792) (1.0 eq, e.g., 2.06 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Aniline: To the stirred solution, add this compound (1.0 eq, 1.77 g, 10 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization of the product.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the product should be recrystallized from a suitable solvent, such as absolute ethanol or an ethanol/ethyl acetate (B1210297) mixture.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. Investigate the mesomorphic properties using DSC and POM.[3][4]

G A 1. Reactant Mixing (Aniline + Aldehyde in Ethanol) B 2. Reflux (4-6 hours) A->B Heat C 3. Cooling & Crystallization (Room Temp -> Ice Bath) B->C D 4. Filtration (Isolate Crude Product) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Drying (Vacuum Oven) E->F G 7. Characterization (NMR, FT-IR, DSC, POM) F->G

Figure 2: Workflow for the synthesis and characterization of Schiff base liquid crystals.

Data Presentation: Structure-Property Relationships

The length of the terminal alkoxy chain (R group in Figure 1) significantly influences the mesomorphic properties of the resulting liquid crystal. The following table summarizes hypothetical characterization data for a homologous series, illustrating this relationship.

Compound IDAlkyl Chain (n)Molecular FormulaYield (%)Melting Point (°C)Clearing Point (°C)Mesophase
LC-4 4C₁₈H₁₈F₃NO₂8875.289.5Nematic
LC-6 6C₂₀H₂₂F₃NO₂9171.8102.4Nematic
LC-8 8C₂₂H₂₆F₃NO₂9068.5105.1Smectic A, Nematic
LC-10 10C₂₄H₃₀F₃NO₂8766.0103.7Smectic A

Note: This data is illustrative and serves to demonstrate expected trends. Actual values must be determined experimentally. Longer alkyl chains tend to stabilize smectic phases over nematic phases.[3][5]

This application note provides a reliable and straightforward protocol for the synthesis of fluorinated liquid crystals utilizing this compound as a key precursor. The described Schiff base condensation is a high-yielding reaction that allows for the systematic investigation of structure-property relationships by varying the aldehyde component. The resulting materials are valuable candidates for applications in electro-optical devices and other advanced technologies where the unique properties imparted by the trifluoromethoxy group are advantageous.

References

Application Notes and Protocols for the ¹H and ¹⁹F NMR Analysis of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)aniline is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its unique electronic properties, imparted by the trifluoromethoxy group, make it a valuable synthon for introducing fluorine into target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides detailed application notes and experimental protocols for the ¹H and ¹⁹F NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and NMR Signal Assignment

The structure of this compound with the IUPAC numbering for proton and fluorine atoms is shown below. The aromatic protons exhibit a characteristic AA'BB' spin system due to the para-substitution pattern.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_N H₂ C_F C O->C_F F1 F C_F->F1 F2 F C_F->F2 F3 F C_F->F3

Caption: Molecular structure of this compound.

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in common deuterated solvents.

Table 1: ¹H NMR Spectral Data

ProtonsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)[1]Chemical Shift (δ) in DMSO-d₆ (ppm)Coupling Constant (J) (Hz)Integration
H-2, H-6Doublet (d)~6.98~6.8-7.0~8-92H
H-3, H-5Doublet (d)~6.58~6.6-6.8~8-92H
-NH₂Broad Singlet (br s)~3.59~5.0-5.5-2H

Table 2: ¹⁹F NMR Spectral Data

Fluorine AtomsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
-OCF₃Singlet (s)~ -58 to -60~ -57

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. The data for DMSO-d₆ is estimated based on literature values for similar compounds.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound is provided below.

Sample Preparation
  • Materials:

    • This compound (5-25 mg for ¹H NMR, 10-50 mg for ¹⁹F NMR)

    • High-quality 5 mm NMR tubes

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

    • Pasteur pipette and bulb

    • Small vial

    • Filter plug (e.g., glass wool)

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the pipette into the NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely.

cluster_workflow NMR Sample Preparation and Analysis Workflow weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire ¹H NMR Spectrum filter->acquire_1h acquire_19f Acquire ¹⁹F NMR Spectrum filter->acquire_19f process Process and Analyze Data acquire_1h->process acquire_19f->process

Caption: General workflow for NMR analysis.

¹H NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher is recommended.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm.

¹⁹F NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 64 to 256 scans.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A broad spectral width of approximately 200-250 ppm is recommended for initial analysis to ensure the signal is captured. For this compound, a narrower window centered around -58 ppm can be used subsequently.

Data Processing
  • Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Steps:

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 0.5-1.0 Hz for ¹⁹F NMR before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Manually phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm for accurate integration.

    • Referencing:

      • ¹H NMR: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

      • ¹⁹F NMR: Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

    • Integration: Integrate the signals to determine the relative ratios of the different nuclei.

Logical Relationships in NMR Analysis

The interpretation of NMR spectra involves a logical flow from the acquired data to the final structural confirmation.

cluster_logic NMR Data Interpretation Logic data Raw NMR Data (FID) processing Data Processing (FT, Phasing, Baseline Correction) data->processing spectrum Processed NMR Spectrum processing->spectrum analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) spectrum->analysis structure Structural Elucidation and Confirmation analysis->structure

Caption: Logical flow of NMR data analysis.

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound provides a robust and reliable method for its identification and characterization. The distinct signals in both spectra, particularly the singlet for the -OCF₃ group in the ¹⁹F NMR and the characteristic aromatic pattern in the ¹H NMR, serve as excellent diagnostic tools. The protocols outlined in this document provide a comprehensive guide for obtaining high-quality NMR data for this important chemical intermediate.

References

Application Note: High-Resolution GC-MS Method for Purity Analysis of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of 4-(Trifluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis. The described protocol provides high-resolution separation of this compound from its potential process-related impurities, including positional isomers and synthetic precursors. This method is designed for accurate quantification and stringent quality control in research, development, and manufacturing environments.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This section outlines the detailed methodology for the purity analysis of this compound by GC-MS.

Materials and Reagents
  • Solvent: Dichloromethane (B109758) (GC grade or equivalent)

  • Internal Standard (IS): 4-Chloro-3-(trifluoromethyl)aniline (98% purity or higher)

  • Reference Standards:

    • This compound (99.5% purity or higher)

    • 2-(Trifluoromethoxy)aniline

    • 3-(Trifluoromethoxy)aniline

    • 2-(Trifluoromethoxy)nitrobenzene

    • 3-(Trifluoromethoxy)nitrobenzene

    • 4-(Trifluoromethoxy)nitrobenzene

    • Trifluoromethoxybenzene

    • Anisole

Standard and Sample Preparation
  • Internal Standard Stock Solution (ISST): Accurately weigh approximately 25 mg of 4-Chloro-3-(trifluoromethyl)aniline and dissolve in 50 mL of dichloromethane to obtain a concentration of about 500 µg/mL.

  • Calibration Standard Stock Solution (CSST): Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 10 mL of dichloromethane to obtain a concentration of about 5000 µg/mL.

  • Impurity Stock Solution (IMSST): Accurately weigh approximately 10 mg each of the potential impurities and dissolve in 100 mL of dichloromethane to obtain a concentration of about 100 µg/mL for each impurity.

  • Calibration Solutions: Prepare a series of calibration solutions by diluting the CSST and IMSST with dichloromethane to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL for the main analyte and 0.05 µg/mL to 5 µg/mL for the impurities. Spike each calibration level with the ISST to a final concentration of approximately 25 µg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample, dissolve in 10 mL of dichloromethane, and add the appropriate amount of ISST to achieve a final IS concentration of approximately 25 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnAT-210 (or equivalent mid-polarity column), 30 m x 0.53 mm I.D., 1.0 µm film thickness
Carrier GasHelium, constant flow at 3.0 psi
Inlet Temperature200°C
Injection Volume1.0 µL
Injection ModeSplit (1:5 ratio)
Oven Temperature ProgramInitial temperature 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, and hold for 5 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Mass Scan Rangem/z 40-300 (Full Scan for identification)
Acquisition ModeFull Scan and Selected Ion Monitoring (SIM) for quantification

Data Analysis and Results

Identification and Quantification

Identification of this compound and its impurities is based on their retention times and characteristic mass spectra. Quantification is performed using the internal standard method by creating calibration curves for each analyte based on the ratio of the analyte peak area to the internal standard peak area.

Table 2: Retention Times and Mass Spectrometry Data

CompoundRetention Time (min) (approx.)Molecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
Anisole7.6[1]108.1410878, 93
Trifluoromethoxybenzene4.2[1]162.1116295, 143
2-(Trifluoromethoxy)aniline10.8[1]177.12177148, 120
3-(Trifluoromethoxy)aniline14.6[1]177.12177148, 120
This compound 14.9[1] 177.12 177 148, 120
4-Chloro-3-(trifluoromethyl)aniline (IS)~16 (estimated)195.57195160, 176
3-(Trifluoromethoxy)nitrobenzene19.0[1]207.11207161, 131
4-(Trifluoromethoxy)nitrobenzene19.8[1]207.11207[2]161, 131
2-(Trifluoromethoxy)nitrobenzene20.6[1]207.11207161, 131

Note: Retention times are based on a published GC-FID method and may vary slightly.[1] Mass spectral data for some impurities are based on typical fragmentation patterns of analogous compounds.

Method Performance

The method should be validated according to ICH guidelines. Typical performance characteristics are summarized below.

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.995 for all analytes
Limit of Detection (LOD)< 0.8 µg/mL for impurities[1]
Limit of Quantification (LOQ)< 4 µg/mL for impurities[1]
Precision (%RSD)< 5% for the main analyte, < 15% for impurities
Accuracy (% Recovery)95-105% for the main analyte, 90-110% for impurities

Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following workflow diagram is provided.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Standards Prepare Calibration Standards & Impurity Mix Spike Spike with Internal Standard Standards->Spike IS Prepare Internal Standard Solution IS->Spike Dissolve->Spike Inject Inject 1 µL into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan & SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curves Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the purity assessment of this compound. The method is capable of separating and quantifying the main component from its key potential impurities with high accuracy and precision, making it a valuable tool for quality control in the pharmaceutical industry.

References

Safe handling and storage procedures for 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-(Trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS No. 461-82-5). Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous chemical with the following classifications:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 2) : Fatal in contact with skin.[1][2][3]

  • Serious Eye Damage (Category 1) : Causes serious eye damage.[1][2][3]

  • Skin Irritation (Category 2) : Causes skin irritation.[3][4]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2) : May cause damage to organs through prolonged or repeated exposure.[1][2][3]

Signal Word: Danger[1][2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol [3][4]
Appearance Colorless to yellow to orange clear liquid[5]
Boiling Point 73-75 °C at 10 mmHg[4]
Density 1.32 g/mL at 20 °C[4]
Flash Point 81 °C (177.8 °F) - closed cup[2][4]
Refractive Index n20/D 1.463[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure.[6]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][7]

  • Skin Protection :

    • Gloves : Wear chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) that have been inspected prior to use.[1][7]

    • Body Protection : Wear a fire/flame-resistant and impervious lab coat or chemical suit to prevent skin exposure.[1][7]

    • Footwear : Chemical-resistant footwear should be worn. Pant legs should be worn outside of boots to prevent chemicals from entering.[8]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95). All respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[1][7]

Safe Handling and Storage Workflow

Safe Handling and Storage Workflow for this compound A Risk Assessment B Select and Don PPE (Goggles, Gloves, Lab Coat, Respirator) A->B Mandatory H Emergency Preparedness (Spill Kit, First Aid) A->H Essential C Handling Operations (Weighing, Transferring) B->C Proceed to D Work in a Ventilated Area (Chemical Fume Hood) C->D Perform inside E Proper Storage (Cool, Dry, Well-Ventilated, Tightly Sealed) C->E Store after use F Waste Disposal (Hazardous Waste) C->F Dispose of waste G Decontamination (Work Area and PPE) D->G After completion E->C Retrieve for use F->G G->B Doff PPE

Caption: Workflow for the safe handling and storage of this compound.

Protocols

General Handling Protocol
  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and inspect it for integrity.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling :

    • Perform all manipulations of this compound within a chemical fume hood.[7]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly after handling.[1][2]

Storage Protocol
  • Container : Store in a tightly closed, properly labeled container.[1][7]

  • Location : Keep in a cool, dry, and well-ventilated area.[1][7]

  • Incompatibilities : Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7] Also, keep separate from foodstuff containers.[1]

  • Security : The storage area should be locked to restrict unauthorized access.[1][2]

Spill Response Protocol
  • Immediate Actions :

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[1][9]

  • Containment and Cleanup :

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[7][10]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[10]

    • Do not allow the spilled material to enter drains or waterways.

  • Decontamination :

    • Wash the spill area thoroughly with soap and water.

    • Decontaminate all protective clothing and equipment before reuse.[11] Contaminated items that cannot be decontaminated should be disposed of as hazardous waste.[10]

First Aid Protocol
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as this substance is fatal in contact with skin.[1][2][7]

  • In Case of Eye Contact : Immediately rinse with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][7]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][7]

Disposal Protocol
  • Dispose of this compound and any contaminated materials as hazardous waste.[10]

  • Disposal must be carried out by a licensed chemical waste management company, typically through high-temperature incineration.[10]

  • Do not dispose of down the drain or with household garbage.[10]

Logical Relationship for Spill Response

Spill Response Protocol for this compound Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Don Appropriate PPE Evacuate->PPE Ventilate->PPE Ignition->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste (Spark-Proof Tools) Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area and Equipment Collect->Decontaminate

Caption: Logical workflow for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Trifluoromethoxy)aniline by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(trifluoromethoxy)aniline by distillation. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key physical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound turned yellow or brown?

A1: this compound, like many anilines, is susceptible to air oxidation, which can lead to the formation of colored impurities and polymers.[1][2] Exposure to light and impurities can accelerate this process. Distillation is employed to separate the pure, colorless aniline (B41778) from these colored, higher-boiling point polymeric materials.[2]

Q2: What is the correct boiling point for this compound?

A2: The boiling point of this compound is dependent on the pressure. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to avoid decomposition at its high atmospheric boiling point. The boiling point is approximately 83 °C at 20.3 mmHg and 73-75 °C at 10 mmHg.[3][4]

Q3: Why is my distillation yield low?

A3: Low yield can result from several factors. These include product decomposition due to excessive heating, leaks in the vacuum system leading to inefficient distillation, or incomplete transfer of the material. Ensuring a stable vacuum and appropriate heating temperature is critical.

Q4: Is it necessary to use vacuum distillation?

A4: Yes, vacuum distillation is highly recommended. The boiling point of aniline at atmospheric pressure is 184°C, and this compound has a similarly high boiling point.[2] Such high temperatures can cause the compound to decompose. Lowering the pressure significantly reduces the boiling point to a more manageable temperature, preventing thermal degradation.[2]

Q5: How can I prevent bumping during the distillation?

A5: Bumping, or sudden, violent boiling, can be prevented by using boiling stones or a magnetic stir bar in the distilling flask to ensure smooth boiling.[2] Gradual and uniform heating of the flask also helps to minimize bumping. For vacuum distillation, a magnetic stirrer is generally more effective.

Q6: How should I store the purified this compound?

A6: To prevent oxidation and discoloration, the purified, colorless liquid should be stored under an inert atmosphere, such as nitrogen or argon.[5] It should also be protected from light and stored at a cool temperature (2°C - 8°C is often recommended).[5]

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound.

Symptom Potential Cause(s) Troubleshooting Steps
Product is colored after distillation 1. Air leak in the distillation apparatus.2. Distillation temperature is too high, causing decomposition.3. The receiving flask was not clean.1. Check all glass joints for a proper seal; re-grease if necessary.[2]2. Monitor the vacuum pressure and ensure the heating mantle temperature is appropriate for the measured pressure.3. Thoroughly clean and dry all glassware before use.
Low or no distillate collecting 1. Significant leak in the vacuum system.2. Insufficient heating.3. Thermometer placement is incorrect.1. Inspect the apparatus for leaks. All joints must be properly greased and sealed.[6]2. Gradually increase the heating mantle temperature. Insulating the distillation flask with glass wool or aluminum foil can help.[2]3. Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.
Sudden pressure changes 1. Inconsistent vacuum source (e.g., fluctuating water pressure in an aspirator).2. Bumping of the liquid.1. Use a vacuum pump for a more stable vacuum. If using an aspirator, ensure consistent water flow.2. Ensure adequate stirring or fresh boiling chips are being used. Do not add boiling chips to a hot liquid.
Final product has low purity 1. Inefficient separation from impurities.2. "Bumping" or splashing of the crude material into the condenser.1. Consider using a fractionating column for better separation of components with close boiling points.2. Heat the distillation flask slowly and evenly. Ensure the flask is not more than two-thirds full.

Quantitative Data

The physical properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless to faint yellow or orange clear liquid[3][7]
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol [4]
Density Approximately 1.32 g/mL at 20 °C
Refractive Index (n20/D) ~1.463
Boiling Point 83 °C at 20.3 mmHg[3]73-75 °C at 10 mmHg[4]66-67 °C at 13 mmHg83 °C at 12 mmHg
Flash Point 81 °C (177.8 °F)

Experimental Protocol: Vacuum Distillation

This protocol outlines the standard procedure for the purification of this compound by vacuum distillation.

1. Pre-Distillation Preparation:

  • Drying: If the crude this compound contains water, it can be dried by adding a suitable drying agent like potassium hydroxide (B78521) (KOH) and allowing it to stand for several hours before decanting the liquid.[1]

  • Apparatus: Ensure all glassware is clean and completely dry to prevent contamination.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, which includes a round-bottom flask, a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Use a magnetic stir plate and a stir bar in the distillation flask for even heating and to prevent bumping.

  • Lightly grease all ground-glass joints to ensure an airtight seal, which is critical for achieving a good vacuum.[6]

  • Connect the vacuum adapter to a trap and then to a vacuum pump or water aspirator using thick-walled vacuum tubing.[6]

3. Distillation Procedure:

  • Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

  • Begin stirring.

  • Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. You may observe some initial bubbling as dissolved gases and volatile impurities are removed.[2]

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Gradually increase the temperature until the liquid begins to boil and the vapor front rises to the thermometer.

  • Record the temperature at which the first drop of distillate collects in the receiving flask. This is the initial boiling point at that pressure.

  • Collect the main fraction over a stable temperature range. The temperature should correspond to the boiling point of this compound at the measured pressure (see data table).

  • If the temperature drops, it may indicate that all the product has distilled over.

4. Stopping the Distillation:

  • Remove the heating mantle and allow the apparatus to cool to room temperature.[6]

  • Slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum trap or by removing the tubing from the vacuum adapter.[6]

  • Turn off the vacuum source only after the system has been vented.

  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

The following diagram illustrates a troubleshooting workflow for common issues encountered during the distillation of this compound.

G cluster_start Start: Distillation Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Identify Issue no_distillate No Distillate start->no_distillate colored_product Colored Product start->colored_product low_yield Low Yield start->low_yield pressure_fluctuation Pressure Fluctuation start->pressure_fluctuation leak Vacuum Leak no_distillate->leak is it temp_issue Incorrect Temperature no_distillate->temp_issue is it oxidation Air Oxidation colored_product->oxidation is it decomposition Thermal Decomposition colored_product->decomposition is it low_yield->leak is it low_yield->decomposition is it bumping Bumping/Splashing low_yield->bumping is it pressure_fluctuation->leak is it pressure_fluctuation->bumping is it check_seals Check & Grease Joints leak->check_seals adjust_heat Adjust Heat / Insulate temp_issue->adjust_heat oxidation->check_seals purge_n2 Purge with N2 before heating oxidation->purge_n2 decomposition->adjust_heat verify_pressure Verify Pressure vs. Temp decomposition->verify_pressure smooth_boiling Ensure Smooth Boiling (Stirring/Boiling Chips) bumping->smooth_boiling

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Purification of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of positional isomers from 4-(Trifluoromethoxy)aniline. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common positional isomers found in crude this compound?

A1: The most common positional isomers are 2-(Trifluoromethoxy)aniline and 3-(Trifluoromethoxy)aniline. These are often formed as byproducts during the synthesis process, which may involve the nitration of trifluoromethoxybenzene followed by reduction. The directing effects of the trifluoromethoxy group can lead to the formation of ortho- and meta-substituted products in addition to the desired para-substituted product.

Q2: What are the recommended methods for removing these positional isomers?

A2: The primary methods for purifying this compound and removing its positional isomers are:

  • Column Chromatography: A standard and effective method for separating isomers.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity, and can be scaled from analytical to preparative separation.

  • Recrystallization: A cost-effective method for purifying solid compounds, though finding a suitable solvent system that selectively crystallizes the desired isomer is key.

Q3: How can I assess the purity of my this compound sample after purification?

A3: Purity is typically assessed using analytical techniques such as:

  • Gas Chromatography (GC): A sensitive method for separating and quantifying volatile compounds like aniline (B41778) isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the main compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify isomers based on the distinct chemical shifts of the aromatic protons.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of isomers on the column.

  • Possible Cause: The solvent system (mobile phase) lacks the selectivity to resolve the isomers.

  • Solution:

    • Optimize the Solvent System: Systematically vary the polarity of the eluent. A common starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate. For aniline derivatives, adding a small percentage of a more polar solvent like dichloromethane (B109758) or isopropanol (B130326) might improve separation.

    • Incorporate a Competing Base: Aniline derivatives can interact strongly with the acidic silanol (B1196071) groups on the silica (B1680970) gel, leading to peak tailing and poor separation. Adding a small amount (0.5-1%) of triethylamine (B128534) (TEA) or a few drops of ammonia (B1221849) to the mobile phase can mitigate this issue by neutralizing the acidic sites.

Issue: The purified product still contains isomeric impurities.

  • Possible Cause: The column was overloaded, or the fractions were not collected carefully enough.

  • Solution:

    • Reduce Sample Load: Do not exceed the loading capacity of your column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Collect Smaller Fractions: When the product is eluting, collect smaller fractions to better isolate the pure compound from any closely eluting isomers.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation between closely related compounds.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a preparative HPLC method. It is based on typical conditions for separating aniline isomers.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point. Phenyl or pentafluorophenyl (PFP) columns can also offer different selectivity for aromatic isomers.

Table 1: HPLC Parameters

ParameterValue
ColumnC18, 10 µm particle size, 250 x 20 mm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient30-70% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Injection Volume1-5 mL (depending on sample concentration)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the sample and begin the gradient elution.

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Finding the ideal solvent is crucial for successful recrystallization and often requires screening several solvents and solvent mixtures.

Procedure:

  • Solvent Screening: Test the solubility of the crude material in various solvents (e.g., hexane, toluene, ethanol, isopropanol, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Analysis and Final Product crude_sample Crude this compound dissolve Dissolve in minimal 'Good' Solvent crude_sample->dissolve column Column Chromatography or Preparative HPLC dissolve->column recrystallization Recrystallization dissolve->recrystallization fractions Collect Pure Fractions column->fractions recrystallization->fractions analysis Purity Analysis (GC/HPLC, NMR) fractions->analysis pure_product Pure this compound analysis->pure_product

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic start Poor Separation of Isomers cause1 Suboptimal Mobile Phase? start->cause1 cause2 Column Overload? start->cause2 cause3 Peak Tailing? start->cause3 solution1 Optimize Solvent Gradient or Isocratic Composition cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Add Triethylamine (TEA) to Mobile Phase cause3->solution3

Caption: A troubleshooting decision tree for poor chromatographic separation.

Optimizing reaction conditions for 4-(Trifluoromethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The following sections detail common issues and solutions for the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Method A: Nitration of trifluoromethoxybenzene followed by reduction. This is a widely used industrial process.[1][2]

  • Method B: Buchwald-Hartwig amination. This method is a powerful tool for forming the C-N bond by coupling an aryl halide with an amine.[3][4]

  • Other Methods: Additional, less common methods include the degradation of trifluoromethoxybenzamide, high-pressure reactions of aminophenol or trifluoromethoxychlorobenzene, and a newer method involving sodium amide and a sodium ferrate/sodium bromide auxiliary mixture.[5]

Q2: What are the key safety considerations when working with the reagents for this synthesis?

A2: Many reagents used in these syntheses are hazardous. For example, this compound itself is toxic if swallowed and fatal in contact with skin.[6] Always consult the Safety Data Sheet (SDS) for each reagent. Personal protective equipment (PPE), including eye protection, gloves, and a lab coat, is mandatory. Reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Method A: Nitration of Trifluoromethoxybenzene and Subsequent Reduction

This two-step process first introduces a nitro group at the para position of trifluoromethoxybenzene, which is then reduced to the amine.

Troubleshooting: Low Yield in Nitration Step

Potential Cause Recommended Solution
Incorrect Mixed Acid Ratio or Concentration The ratio of nitric acid to sulfuric acid is crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile.[7][8] A typical mixed acid preparation involves the slow addition of nitric acid to concentrated sulfuric acid.
Suboptimal Reaction Temperature The nitration of trifluoromethoxybenzene is typically carried out at a controlled temperature, for instance, between 30 to 45°C.[1][2] Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can result in the formation of undesired side products.
Formation of Ortho Isomer The trifluoromethoxy group is an ortho-para director. While the para product is major, some of the ortho isomer will likely form.[9] Purification by distillation or chromatography may be necessary to isolate the desired 4-nitro-trifluoromethoxybenzene.

Troubleshooting: Incomplete Reduction of the Nitro Group

Potential Cause Recommended Solution
Inactive Reducing Agent For reductions using metals like iron in acidic media, ensure the metal is activated (e.g., by washing with dilute acid).[9] For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned. Ensure the substrate is free of catalyst poisons and use fresh catalyst if necessary.
Insufficient Amount of Reducing Agent Ensure the stoichiometry of the reducing agent is correct. For example, when using iron, a molar excess is typically required.[9]
Suboptimal pH (for metal/acid reductions) The reduction with metals like iron is typically carried out in the presence of an acid, such as hydrochloric acid.[9] The pH should be acidic to facilitate the reaction.
Inadequate Hydrogen Pressure (for catalytic hydrogenation) Catalytic hydrogenation requires a positive pressure of hydrogen gas. Ensure the system is properly sealed and pressurized.
Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[3]

Troubleshooting: Low Yield or No Reaction

Potential Cause Recommended Solution
Catalyst Deactivation The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.
Inappropriate Ligand Choice The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required. Consider screening different ligands to find the optimal one for your specific substrate.
Incorrect Base The strength and type of base can significantly impact the reaction. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
Poor Solvent Choice Toluene (B28343) and dioxane are common solvents for this reaction. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

Troubleshooting: Formation of Side Products

Potential Cause Recommended Solution
Hydrodehalogenation This side reaction involves the replacement of the halide on the aryl halide with a hydrogen atom. This can sometimes be minimized by using a less reactive base or by optimizing the ligand-to-metal ratio.
Homocoupling The formation of biaryl products from the starting aryl halide can occur. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential to minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

Step 1: Nitration of Trifluoromethoxybenzene [1][2]

  • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 162g of trifluoromethoxybenzene.

  • Begin stirring and slowly add a pre-prepared mixed acid (containing 67g of nitric acid and 165g of concentrated sulfuric acid) dropwise.

  • Maintain the reaction temperature between 30 and 45°C during the addition.

  • After the addition is complete, continue stirring for 1 hour.

  • Monitor the reaction by GC analysis. The reaction is complete when the content of trifluoromethoxybenzene is less than 0.2%.

  • Allow the mixture to settle and separate the waste acid layer.

  • Wash the organic phase with water, followed by a wash with sodium carbonate solution, and then water again to obtain the crude nitration product.

Step 2: Reduction of 4-(Trifluoromethoxy)nitrobenzene [9]

  • To a reaction vessel, add the crude nitration product (204g), iron powder (185g), and methanol (B129727) (800ml).

  • Add concentrated hydrochloric acid (44ml) and heat the mixture to 60-65°C.

  • Stir the reaction and monitor for completion.

  • Once the reaction is complete, filter the mixture through a celite bed to remove the iron sludge.

  • Evaporate the methanol from the filtrate.

  • Adjust the pH of the residue to 9-10 to obtain the crude product.

  • Extract the crude product with dichloromethane (B109758) and wash with water to remove inorganic impurities.

  • Evaporate the organic layer to obtain this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Add the aryl halide (e.g., 4-bromo-trifluoromethoxybenzene, 1.0 equivalent), the amine (e.g., ammonia (B1221849) or an ammonia equivalent, 1.2-1.5 equivalents), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthesis Routes

ParameterMethod A: Nitration/ReductionMethod B: Buchwald-Hartwig Amination
Starting Materials Trifluoromethoxybenzene, Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., Fe/HCl)Aryl Halide (e.g., 4-bromo-trifluoromethoxybenzene), Amine, Palladium Precatalyst, Ligand, Base
Key Reagents Mixed Acid (HNO₃/H₂SO₄)Palladium Catalyst, Phosphine Ligand
Typical Temperature Nitration: 30-45°C, Reduction: 60-65°C80-110°C
Typical Reaction Time Nitration: ~1 hour, Reduction: VariesVaries (typically several hours)
Reported Yield HighGenerally high, but substrate-dependent
Key Considerations Handling of strong acids, isomer separationAir- and moisture-sensitive catalyst and ligands, requires inert atmosphere

Visualizations

Synthesis_Pathways TMB Trifluoromethoxybenzene Nitro_TMB 4-(Trifluoromethoxy)nitrobenzene TMB->Nitro_TMB Nitration (HNO3, H2SO4) TFMA This compound Nitro_TMB->TFMA Reduction (e.g., Fe/HCl) Aryl_Halide 4-Halo-trifluoromethoxybenzene Aryl_Halide->TFMA Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine)

Caption: Primary synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Degas Degas solvents and reagents thoroughly. Check_Inert->Degas No Check_Catalyst Is the catalyst/ligand appropriate? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Screen different phosphine ligands. Check_Catalyst->Screen_Ligands No Check_Base Is the base suitable? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Optimize_Base Optimize base strength and type. Check_Base->Optimize_Base No Check_Solvent Is the solvent anhydrous? Check_Base->Check_Solvent Yes Optimize_Base->Check_Solvent Dry_Solvent Use anhydrous solvent. Check_Solvent->Dry_Solvent No Success Improved Yield Check_Solvent->Success Yes Dry_Solvent->Success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Experimental_Workflow_Nitration_Reduction cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Nitration_Setup 1. Set up reaction with Trifluoromethoxybenzene Add_Mixed_Acid 2. Slowly add mixed acid (HNO3/H2SO4) Nitration_Setup->Add_Mixed_Acid Control_Temp 3. Maintain temperature (30-45°C) Add_Mixed_Acid->Control_Temp Monitor_Nitration 4. Monitor reaction by GC Control_Temp->Monitor_Nitration Workup_Nitration 5. Aqueous workup to isolate nitro product Monitor_Nitration->Workup_Nitration Reduction_Setup 6. Combine nitro product with Fe/HCl in Methanol Workup_Nitration->Reduction_Setup Heat_Reaction 7. Heat to 60-65°C Reduction_Setup->Heat_Reaction Monitor_Reduction 8. Monitor reaction for completion Heat_Reaction->Monitor_Reduction Filter_Sludge 9. Filter to remove iron sludge Monitor_Reduction->Filter_Sludge Purification 10. pH adjustment and extraction Filter_Sludge->Purification

Caption: Experimental workflow for the synthesis via nitration and reduction.

References

Preventing byproduct formation in aniline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aniline (B41778) Functionalization

Welcome to the Technical Support Center for Aniline Functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during the chemical modification of anilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Alkylation of Aniline

Q1: What are the most common byproducts in aniline N-alkylation, and how can I avoid them?

A1: The primary byproducts in aniline alkylation are C-alkylated anilines and poly-alkylated anilines (e.g., N,N-dialkylaniline).[1] The formation of these byproducts is highly dependent on reaction conditions. To minimize their formation, careful control of temperature, reactant molar ratio, and catalyst selection is crucial.

  • C-Alkylation: This side reaction involves the alkyl group adding to the benzene (B151609) ring instead of the nitrogen atom. Generally, lower temperatures favor N-alkylation over C-alkylation.[1]

  • Poly-alkylation: The formation of di- and tri-alkylated products occurs when the initially formed mono-alkylated aniline reacts further with the alkylating agent.[1] To suppress this, a high molar ratio of aniline to the alkylating agent should be maintained.[1]

Troubleshooting Guide: N-Alkylation Byproducts

Issue Possible Cause(s) Recommended Solution(s)
Low yield of N-alkylaniline and significant C-alkylation High reaction temperature.Optimize the temperature. Lower temperatures (e.g., 250-350°C for vapor phase reactions) generally favor N-alkylation.[1]
Inappropriate catalyst.Use a catalyst known for high N-alkylation selectivity, such as certain zeolites or copper chromite.[1]
High prevalence of N,N-dialkylaniline or other poly-alkylated products Low aniline to alkylating agent molar ratio.Increase the molar ratio of aniline to the alkylating agent.[1]
Prolonged reaction time.Optimize the reaction time to maximize the yield of the mono-alkylated product before significant poly-alkylation occurs.[1]

Data Presentation: N-Alkylation of Aniline with Benzyl (B1604629) Alcohol

The following table summarizes the yield of N-benzyl aniline using a Nickel-based catalyst system under optimized conditions with various substituted anilines and benzyl alcohols.

Catalyst System: NiBr₂ (10 mol%), 1,10-phenanthroline (B135089) (20 mol%), t-BuOK (0.25 mmol) in toluene (B28343) at 130°C.

Aniline DerivativeBenzyl Alcohol DerivativeIsolated Yield (%)
AnilineBenzyl alcohol99 (GC-MS selectivity)
4-MeO-anilineBenzyl alcohol88
4-Me-anilineBenzyl alcohol85
4-CF₃-anilineBenzyl alcohol77
2-MeO-anilineBenzyl alcohol65
Aniline4-MeO-benzyl alcohol96
Aniline4-Cl-benzyl alcohol82
Aniline2-Me-benzyl alcohol47

Data adapted from a study on Nickel-catalyzed N-alkylation.[2]

Acylation of Aniline

Q2: I'm trying to perform a Friedel-Crafts acylation on aniline, but the reaction is failing. What is going wrong?

To achieve acylation of the aniline ring, the amino group must first be "protected" by converting it into a less basic and moderately activating group, such as an acetamido group (-NHCOCH₃) through acetylation.[3][5] After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to yield the desired acylated aniline.[5]

Q3: How can I prevent diacylation during the protection of aniline as acetanilide (B955)?

A3: Diacylation, the formation of N,N-diacetylaniline, can occur under harsh reaction conditions, such as using a large excess of the acylating agent or prolonged heating. To favor monoacylation:

  • Use a controlled molar ratio of aniline to the acylating agent (typically close to 1:1).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Perform the reaction at a moderate temperature.

Troubleshooting Guide: Acylation and Subsequent Reactions

Issue Possible Cause(s) Recommended Solution(s)
Friedel-Crafts acylation of aniline fails The basic amino group reacts with the Lewis acid catalyst.[4][6]Protect the amino group by converting it to an acetamide (B32628) (acetanilide) before the Friedel-Crafts reaction.[5]
Formation of diacetylated byproduct Excess acylating agent or harsh reaction conditions.Use a 1:1 molar ratio of aniline to acylating agent and maintain moderate temperatures.
Product discoloration (dark brown/black) Oxidation of aniline or aniline derivatives.Use fresh, purified aniline. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield after deprotection of the acetyl group Incomplete hydrolysis.Ensure complete hydrolysis by monitoring the reaction with TLC. Adjust reaction time or acid/base concentration if necessary.

Data Presentation: Friedel-Crafts Acylation of Acetanilide

The following table shows the effect of different catalysts on the yield of 4-acetoacetanilide from the Friedel-Crafts acylation of acetanilide with acetic anhydride (B1165640).

Reaction Conditions: Acetanilide (0.80 mmol), Acetic Anhydride (1.65 mmol), LiClO₄ (12.0 mmol) in nitromethane (B149229) at 50°C for 24h.

Catalyst (10 mol%)Yield (%)
Ga(OTf)₃81
Sc(OTf)₃75
In(OTf)₃68
Y(OTf)₃55
La(OTf)₃42

Data adapted from a study on Friedel-Crafts acylation of anilides.[7]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Synthesize Acetanilide

This protocol describes the protection of the amino group in aniline by acetylation with acetic anhydride.

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (B1210297)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible in water.[8]

  • Add 0.45 mL of concentrated HCl to form the water-soluble aniline hydrochloride.[8]

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[8]

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask.[8]

  • Immediately add the sodium acetate solution to the reaction mixture and swirl vigorously. Acetanilide will precipitate as a white solid.[8]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash it with a small amount of cold water.

  • Purify the crude product by recrystallization from 95% ethanol.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol is a general method for the acylation of the protected aniline (acetanilide).

Materials:

  • Acetanilide

  • Acylating agent (e.g., acetic anhydride or acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Apparatus for reaction under anhydrous conditions

Procedure:

  • In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in the solvent.

  • Cool the suspension in an ice bath.

  • Dissolve the acetanilide in the same solvent and add it to the dropping funnel.

  • Slowly add the acetanilide solution to the stirred AlCl₃ suspension.

  • After the addition is complete, add the acylating agent dropwise.

  • Once the addition is finished, remove the ice bath and allow the mixture to warm to room temperature. The reaction may require gentle heating under reflux to go to completion.

  • Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex and precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 3: Deprotection of Acetanilide (Acidic Hydrolysis)

This protocol describes the removal of the acetyl protecting group to regenerate the substituted aniline.

Materials:

  • Acylated acetanilide derivative

  • 30% Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • Place 1.05 g of the acylated acetanilide and 7 mL of 30% H₂SO₄ in a round-bottom flask fitted with a reflux condenser.[9]

  • Heat the mixture to reflux for 30-40 minutes.[9]

  • After refluxing, cool the solution to room temperature.[9]

  • Transfer the cooled solution to a beaker containing ice.

  • Slowly neutralize the solution by adding 10% NaOH solution with stirring until the pH is basic (check with pH paper).[9]

  • The substituted aniline product will separate. Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.

Visualizations

Aniline_N_Alkylation_Pathways Aniline Aniline MonoAlkylated Desired Product: N-Mono-alkylaniline Aniline->MonoAlkylated N-Alkylation (Desired Pathway) CAlkylated Byproduct: C-Alkylated Aniline Aniline->CAlkylated C-Alkylation (Side Reaction) AlkylatingAgent Alkylating Agent DiAlkylated Byproduct: N,N-Di-alkylaniline MonoAlkylated->DiAlkylated Further Alkylation (Side Reaction)

Caption: Reaction pathways in aniline N-alkylation.

Troubleshooting_Aniline_Functionalization start Problem with Aniline Functionalization low_yield Low Yield or No Reaction start->low_yield byproducts Byproduct Formation start->byproducts workup_issue Workup/Purification Issues start->workup_issue fc_fail Friedel-Crafts Reaction? low_yield->fc_fail Yes check_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions No polyalkylation Poly-alkylation? byproducts->polyalkylation Yes c_alkylation C-Alkylation? byproducts->c_alkylation No emulsion Emulsion during Extraction? workup_issue->emulsion Yes purification_fail Difficult Purification? workup_issue->purification_fail No protect_amine Protect Amino Group (e.g., Acetylation) fc_fail->protect_amine increase_aniline_ratio Increase Aniline: Alkylating Agent Ratio polyalkylation->increase_aniline_ratio oxidation Oxidation/Discoloration? c_alkylation->oxidation No lower_temp Lower Reaction Temperature c_alkylation->lower_temp Yes inert_atmosphere Use Inert Atmosphere and Fresh Reagents oxidation->inert_atmosphere Yes add_brine Add Brine (sat. NaCl) to Break Emulsion emulsion->add_brine chromatography Optimize Chromatography (Solvent, Additive) purification_fail->chromatography

Caption: Troubleshooting workflow for aniline functionalization.

Friedel_Crafts_Logic start Goal: Acylate Aniline Ring direct_fc Direct Friedel-Crafts Acylation of Aniline start->direct_fc reaction_fails Reaction Fails: Lewis Acid-Base Reaction with -NH2 Group direct_fc->reaction_fails protection_strategy Solution: Protection Strategy reaction_fails->protection_strategy step1 Step 1: Acetylation Aniline -> Acetanilide protection_strategy->step1 step2 Step 2: Friedel-Crafts Acylation of Acetanilide step1->step2 step3 Step 3: Deprotection (Hydrolysis) step2->step3 final_product Desired Product: Acylated Aniline step3->final_product

Caption: Logic for Friedel-Crafts acylation of aniline.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has a very low yield or is not working at all. What are the common causes?

Low or no product formation is a frequent issue and can typically be attributed to problems with the catalyst, reagents, or reaction conditions. Key factors to investigate include the quality and stability of the catalyst, the purity of substrates and reagents, and the optimization of reaction parameters such as solvent, base, and temperature.

Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal.[1] This is a common deactivation pathway for palladium catalysts.[1]

Q3: I am observing significant amounts of side products like homocoupling or dehalogenation. How can I improve the selectivity of my reaction?

The formation of side products competes with the desired cross-coupling pathway, thereby reducing the yield of the target molecule. Homocoupling of the organometallic reagent or the halide can occur, as well as dehalogenation of the starting material. Optimizing the reaction conditions, such as ligand choice and temperature, can help minimize these unwanted side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield or complete lack of product is one of the most common challenges in palladium-catalyzed cross-coupling reactions. The following troubleshooting workflow can help identify and resolve the underlying issue.

Low_Yield_Troubleshooting start Low or No Yield reagent_quality Verify Reagent Quality start->reagent_quality catalyst_activity Assess Catalyst Activity start->catalyst_activity reaction_conditions Optimize Reaction Conditions start->reaction_conditions success Improved Yield reagent_quality->success sub_purity Substrate Purity (Aryl Halide / Organometallic) reagent_quality->sub_purity Check solvent_base_purity Solvent & Base Purity/Anhydrous reagent_quality->solvent_base_purity Check ligand_oxidation Ligand Oxidation reagent_quality->ligand_oxidation Check catalyst_activity->success catalyst_source Use Fresh/High-Purity Catalyst catalyst_activity->catalyst_source Action pre_activation Consider Pre-activation Protocol catalyst_activity->pre_activation Action catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading Action reaction_conditions->success temp_screen Temperature Screen reaction_conditions->temp_screen Optimize solvent_screen Solvent Screen reaction_conditions->solvent_screen Optimize base_screen Base Screen reaction_conditions->base_screen Optimize degassing Ensure Proper Degassing reaction_conditions->degassing Optimize

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Verify Reagent Quality:

    • Substrates: Ensure the purity of your starting materials, such as the aryl halide and the organometallic reagent. Impurities can act as catalyst poisons.

    • Ligands: Phosphine (B1218219) ligands are susceptible to oxidation.[1] Use fresh ligands or those that have been stored properly under an inert atmosphere.

    • Solvents and Bases: Use anhydrous solvents when required and ensure they are properly degassed. The purity and integrity of the base are also critical for the reaction's success.

  • Assess Catalyst Activity:

    • Catalyst Source: Use a fresh source of the palladium catalyst or consider using a more robust, air-stable precatalyst.

    • Pre-activation: For Pd(II) sources like Pd(OAc)₂, a pre-activation step to generate the active Pd(0) species in situ can be beneficial.[2][3]

    • Catalyst Loading: For a new or challenging reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve conversion.[4]

  • Optimize Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Thoroughly degas the solvent and reaction mixture.

    • Temperature: Many cross-coupling reactions require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, excessively high temperatures can accelerate catalyst decomposition.[1]

    • Solvent and Base Screening: The choice of solvent and base can significantly impact the reaction outcome. A systematic screening of different solvents and bases is often necessary to find the optimal conditions.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

The formation of palladium black indicates that the active catalyst is aggregating into an inactive form.

Catalyst_Deactivation start Palladium Black Formation ligand_issues Address Ligand Issues start->ligand_issues temp_control Control Temperature start->temp_control mixing Ensure Proper Mixing start->mixing stable_catalyst Use Stable Catalyst System ligand_issues->stable_catalyst increase_ligand Increase Ligand:Pd Ratio ligand_issues->increase_ligand Action use_robust_ligand Use Bulky, Electron-Rich Ligand ligand_issues->use_robust_ligand Action temp_control->stable_catalyst lower_temp Lower Reaction Temperature temp_control->lower_temp Action mixing->stable_catalyst vigorous_stirring Vigorous Stirring mixing->vigorous_stirring Action

Caption: Strategies to prevent catalyst deactivation.

Detailed Steps:

  • Address Ligand Issues:

    • Ligand-to-Palladium Ratio: An insufficient ligand-to-palladium ratio can lead to catalyst aggregation.[1] Increasing the ratio (e.g., from 1:1 to 2:1 or higher) can help stabilize the catalyst.

    • Ligand Choice: Bulky, electron-rich ligands can form more stable palladium complexes that are less prone to decomposition.

  • Control Temperature:

    • High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]

  • Ensure Proper Mixing:

    • Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition. Ensure vigorous stirring throughout the reaction.

Data on Reaction Parameter Effects

The choice of ligand, solvent, and base can have a dramatic effect on the yield of a cross-coupling reaction. The following tables provide illustrative data for Suzuki-Miyaura and Heck reactions.

Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling Yield

This table summarizes the typical performance of various phosphine ligands in the Suzuki-Miyaura coupling of 3-bromophenol (B21344) with furan-2-boronic acid.

LigandPd SourceBaseSolventTemp (°C)Typical Yield (%)Notes
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80-100>95A highly active and versatile ligand for many cross-coupling reactions.[5]
XPhosPd₂(dba)₃K₃PO₄t-BuOH/H₂O80-100>95Another highly effective Buchwald ligand, particularly for hindered substrates.
RuPhosPd₂(dba)₃K₂CO₃Dioxane/H₂O10090-95Excellent for heteroaryl couplings.
P(t-Bu)₃Pd₂(dba)₃CsFDioxane10085-95A bulky, electron-rich trialkylphosphine that is effective for aryl chlorides.
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O80-10040-60A standard, cost-effective ligand, but often less effective for challenging couplings.[6]

This data is compiled based on typical yields observed in similar biaryl syntheses and serves as a general guide.[6]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

The solvent plays a crucial role in the rate and product distribution of Suzuki-Miyaura reactions.[7]

Solvent (v/v)BaseCatalystYield (%)Reference
DMF/H₂O (1:2)K₂CO₃Pd(OAc)₂91[7]
Dioxane/H₂OK₂CO₃Pd(OAc)₂85[7]
Acetone/H₂OK₂CO₃Pd(OAc)₂82[7]
THF/H₂OK₂CO₃Pd(OAc)₂78[7]
Acetonitrile/H₂OK₂CO₃Pd(OAc)₂75[7]
Ethanol/H₂OK₂CO₃Pd(OAc)₂65[7]

Reaction conditions: 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, and base at room temperature.[7]

Table 3: Effect of Base on Heck Reaction Yield

The choice of base is critical in the Heck reaction. The following table shows the effect of different inorganic bases on the yield of a model Heck reaction.

BaseYield (%)Reference
K₂CO₃69[8]
Na₂CO₃65[8]
KOAc59[8]

Reaction conditions: Substrate 2.16, Pd(OAc)₂, PPh₃ in DMF at 100 °C.[8]

Experimental Protocols

General Protocol for Setting Up a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline and may need to be adapted for specific reactions.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organometallic reagent (1.1-1.5 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (1-2 times the mol of Pd), and the base (2-3 equiv).

  • Inert Atmosphere:

    • Seal the reaction vessel with a septum or screw cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three to five times.

  • Solvent Addition:

    • Add the degassed solvent via syringe through the septum.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.

    • Stir the reaction mixture vigorously for the specified time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Water-Mediated Catalyst Pre-activation

This protocol is useful for generating a highly active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂.[2][3]

  • Pre-activation Mixture:

    • In a separate vial, combine Pd(OAc)₂ (1 mol%), the phosphine ligand (3 mol%), and water (4 mol%) in a suitable solvent (e.g., 1,4-dioxane (B91453) or t-BuOH).

  • Heating:

    • Heat the mixture for a short period (e.g., 1-2 minutes) at a specified temperature (e.g., 80-110 °C). A color change is often observed, indicating the formation of the active catalyst.[2][3]

  • Transfer:

    • Transfer the resulting catalyst solution to the main reaction vessel containing the substrates and base.

  • Reaction:

    • Proceed with the reaction as described in the general protocol.

Signaling Pathways and Catalytic Cycles

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX R-X ArX->OxAdd Ar1B R'-B(OR)₂ Ar1B->Transmetal Base Base Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing the Hygroscopic Nature of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for handling 4-(Trifluoromethoxy)aniline, a versatile yet hygroscopic reagent crucial in pharmaceutical and materials science research. Adherence to these protocols is essential to ensure experimental reproducibility and the integrity of your results.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound, focusing on problems arising from its hygroscopic nature.

Issue 1: Inconsistent Reaction Yields or Failure

Possible Cause: Moisture contamination of this compound can quench reagents, catalyze side reactions, or degrade the aniline (B41778) itself, leading to poor or unpredictable outcomes.

Solutions:

  • Verify Reagent Purity: Before use, assess the water content of your this compound stock, especially if the container has been opened previously. A Karl Fischer titration is the recommended method for accurate water content determination.

  • Ensure Anhydrous Conditions: All solvents and reagents used in the reaction must be rigorously dried. Ensure all glassware is oven-dried or flame-dried immediately before use.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Proper Reagent Handling: Weigh and dispense this compound rapidly in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to atmospheric moisture.

Issue 2: Appearance of Unknown Impurities in Analysis (GC-MS, LC-MS, NMR)

Possible Cause: The presence of water can lead to the degradation of this compound, forming byproducts that appear as impurities in analytical spectra.

Solutions:

  • Proper Storage: Always store this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, under an inert atmosphere and protected from light.[2][3]

  • Fresh is Best: Use freshly opened bottles of the reagent whenever possible for moisture-sensitive reactions.

  • Analytical Diligence: When preparing samples for analysis, use anhydrous solvents to prevent degradation during sample preparation.

Issue 3: Physical Changes in this compound Stock

Possible Cause: The clear, colorless to yellow liquid may become cloudy or show signs of precipitation upon absorbing moisture.

Solutions:

  • Visual Inspection: Always visually inspect the reagent before use. If it appears cloudy or contains solid matter, it may have been compromised by moisture.

  • Purification: If moisture contamination is suspected, the reagent can be dried over a suitable drying agent (e.g., molecular sieves) and distilled under reduced pressure. Verify the purity and water content of the distilled product before use.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Store this compound in a cool, dry, and dark place under an inert atmosphere.[2][3] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, placing the sealed container inside a desiccator with a suitable desiccant is highly recommended.

Q2: What is the acceptable water content for this compound in moisture-sensitive reactions?

A2: While the acceptable water content is reaction-specific, for most moisture-sensitive applications, a water content of <100 ppm (0.01%) is desirable. It is crucial to determine the water content via Karl Fischer titration before proceeding with highly sensitive experiments.

Q3: Can I handle this compound on an open bench?

A3: It is strongly advised to handle this compound in a controlled environment to minimize moisture exposure. A glovebox with a dry, inert atmosphere is ideal.[1] If a glovebox is unavailable, work quickly and efficiently under a positive pressure of nitrogen or argon (e.g., using a Schlenk line).[1]

Q4: How does water affect the stability of this compound?

A4: While specific degradation pathways are not extensively documented in readily available literature, aniline derivatives can be susceptible to oxidation and other degradation reactions in the presence of water, especially over time or when exposed to light and air. Water can also act as a medium for reactions with atmospheric carbon dioxide.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol [3]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 73-75 °C at 10 mmHg[2]
Density 1.32 g/mL at 20 °C[2]
Refractive Index n20/D 1.463[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]
Stability Hygroscopic[2]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol is adapted for aniline derivatives and should be optimized for your specific instrument and reagents.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol (B129727) or specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • This compound sample

  • Airtight syringe and needle

Procedure:

  • System Preparation: Add the anhydrous solvent to the titration vessel and precondition the system by titrating to a stable, dry endpoint to eliminate any residual moisture in the solvent and vessel.

  • Sample Preparation: Accurately weigh a suitable amount of this compound into a gas-tight syringe. The sample size should be chosen to give a convenient titrant volume.

  • Sample Injection: Inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.

  • Titration: Start the titration immediately after sample injection. The instrument will automatically add the titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant volume and concentration.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method and may require optimization for your specific instrument and column.

Materials:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., HP-5MS or equivalent)

  • High-purity helium or hydrogen as carrier gas

  • Anhydrous solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical concentration is 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 240 °C at 10 °C/min, then ramp to 290 °C at 25 °C/min and hold for 5-10 minutes.

    • Carrier Gas Flow: Constant flow of 1 mL/min.

    • Injection Mode: Splitless or split, depending on sample concentration.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the chromatogram and mass spectra. The purity can be estimated by the relative area percentage of the main peak. Identify any impurity peaks by their mass spectra.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction_setup Reaction Setup cluster_analysis Analysis storage Store under inert atmosphere in a desiccator handling Work in glovebox or under inert gas storage->handling weighing Weigh rapidly handling->weighing glassware Dry glassware (oven or flame-dried) handling->glassware solvents Use anhydrous solvents glassware->solvents kf Karl Fischer for H₂O content solvents->kf gcms GC-MS for purity kf->gcms

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_workflow start Inconsistent Reaction Results? check_moisture Suspect Moisture Contamination? start->check_moisture kf_analysis Perform Karl Fischer Titration check_moisture->kf_analysis Yes check_other Investigate Other Reaction Parameters (Temperature, Stoichiometry, etc.) check_moisture->check_other No implement_controls Implement Strict Anhydrous Techniques: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere kf_analysis->implement_controls

Caption: Troubleshooting inconsistent reactions with this compound.

References

Technical Support Center: Pilot Plant Scale-Up of 4-(Trifluoromethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of 4-(Trifluoromethoxy)aniline for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for scaling up this compound production?

A1: The most prevalent industrial synthesis route involves a two-step process:

  • Nitration: Electrophilic nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of ortho- and para-isomers.[1]

  • Reduction: Subsequent reduction of the nitro group of the para-isomer, 1-nitro-4-(trifluoromethoxy)benzene (B1297537), to an amine. Catalytic hydrogenation is a common method for this step.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Nitration Step: The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[2] Handling of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) due to their corrosive nature.

  • Hydrogenation Step: The use of hydrogen gas in catalytic hydrogenation poses a flammability and explosion risk. Proper grounding of equipment and use of an inert atmosphere are crucial.

  • Product Toxicity: this compound is toxic if swallowed and fatal in contact with skin. It also causes serious eye damage.[3][4] Appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[3][5]

Q3: What are the critical process parameters to monitor during the nitration step at pilot scale?

A3: Key parameters for the nitration step include:

  • Temperature Control: Maintaining a strict temperature range (e.g., 30-45°C) during the addition of the nitrating mixture is critical to control the exothermic reaction and minimize the formation of byproducts.[1]

  • Addition Rate: A slow and controlled addition of the mixed acids is necessary to manage heat generation.

  • Agitation: Efficient mixing is required to ensure uniform temperature distribution and reactant contact.

  • Reaction Time: The reaction should be monitored to completion (e.g., by GC analysis) to ensure full conversion of the starting material.[1]

Q4: How can the ortho- and para-isomers formed during nitration be separated at a larger scale?

A4: Separation of the isomers is typically achieved after the nitration step. The organic phase, containing the mixture of para- and ortho-nitrotrifluoromethoxybenzene, is washed and then purified.[1] While specific industrial methods can be proprietary, techniques like fractional distillation or crystallization are commonly employed to isolate the desired para-isomer before proceeding to the reduction step.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step
Potential Cause Recommended Solution
Incomplete Reaction - Verify the reaction endpoint using in-process controls (e.g., GC, HPLC) before quenching the reaction.[1]- Ensure the reaction is stirred for a sufficient duration after the addition of the nitrating mixture.[1]
Suboptimal Temperature - Ensure the reaction temperature is maintained within the optimal range (e.g., 30-45°C).[1] Lower temperatures may slow down the reaction, while higher temperatures can lead to byproduct formation.
Poor Mixing - Check the agitator speed and design to ensure efficient mixing, especially in larger pilot plant reactors.
Incorrect Stoichiometry - Verify the molar ratios of trifluoromethoxybenzene to nitric acid and sulfuric acid.
Issue 2: Formation of Impurities During Nitration
Potential Cause Recommended Solution
High Reaction Temperature - Strictly control the temperature during the exothermic addition of the nitrating mixture. Utilize reactor cooling systems effectively.
"Hot Spots" in the Reactor - Improve agitation to ensure uniform temperature distribution throughout the reactor.
Contaminated Starting Materials - Ensure the purity of the starting trifluoromethoxybenzene and the nitrating acids.
Issue 3: Incomplete Reduction (Hydrogenation)
Potential Cause Recommended Solution
Catalyst Deactivation - Use fresh, high-quality catalyst.- Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure - Operate at the recommended hydrogen pressure for the specific catalyst and reaction volume.
Poor Mass Transfer - Optimize agitation to ensure good contact between the substrate, catalyst, and hydrogen gas.
Low Reaction Temperature - Ensure the reaction is conducted at the optimal temperature for the hydrogenation.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters (Illustrative)

Parameter Laboratory Scale (100 g) Pilot Plant Scale (10 kg)
Starting Material (Trifluoromethoxybenzene) 100 g10 kg
Nitrating Agent (HNO₃/H₂SO₄) ~145 g / ~270 g~14.5 kg / ~27 kg
Nitration Temperature 30-45°C30-45°C (with careful monitoring)
Nitration Reaction Time 1-2 hours2-4 hours (including addition)
Reduction Catalyst (e.g., Pd/C) 1-2 g100-200 g
Hydrogen Pressure 50-100 psi50-100 psi
Reduction Temperature 25-50°C25-50°C
Overall Yield (Typical) 85-95%80-90%
Purity (by GC) >99%>98.5%

Experimental Protocols

1. Pilot Scale Nitration of Trifluoromethoxybenzene

  • Equipment: 100L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.

  • Procedure:

    • Charge the reactor with 10 kg of trifluoromethoxybenzene.

    • Start agitation and cool the reactor to 25°C.

    • In a separate vessel, carefully prepare the nitrating mixture by slowly adding 14.5 kg of nitric acid to 27 kg of concentrated sulfuric acid, maintaining the temperature below 20°C.

    • Slowly add the nitrating mixture to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 45°C.[1]

    • After the addition is complete, continue stirring for 1 hour at 40-45°C.[1]

    • Monitor the reaction to completion by GC analysis.

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by transferring the mixture to a vessel containing ice and water.

    • Separate the organic layer, wash with water, then with a sodium carbonate solution, and finally with water again until neutral.[1]

    • The resulting organic phase contains the mixture of nitro-isomers.

2. Pilot Scale Reduction of 1-nitro-4-(trifluoromethoxy)benzene

  • Equipment: 100L stainless steel autoclave with a gas entrainment impeller, hydrogen inlet, and temperature/pressure controls.

  • Procedure:

    • Charge the autoclave with the purified 1-nitro-4-(trifluoromethoxy)benzene from the previous step and a suitable solvent (e.g., methanol).

    • Add the hydrogenation catalyst (e.g., 5% Pd/C) under a nitrogen atmosphere.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the target temperature (e.g., 30-40°C) with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing the this compound can be further purified by distillation.

Visualizations

experimental_workflow cluster_nitration Nitration Stage cluster_purification Purification cluster_reduction Reduction Stage start Start: Trifluoromethoxybenzene nitration Nitration with HNO3/H2SO4 (30-45°C) start->nitration quench Quench with Ice/Water nitration->quench separation Phase Separation quench->separation wash Aqueous Washes (Water, Na2CO3) separation->wash isomers Mixture of Nitro-Isomers wash->isomers purify Isomer Purification (e.g., Distillation) isomers->purify para_nitro 1-Nitro-4-(trifluoromethoxy)benzene purify->para_nitro reduction Catalytic Hydrogenation (e.g., Pd/C, H2) para_nitro->reduction filtration Catalyst Filtration reduction->filtration distillation Final Product Distillation filtration->distillation product End: this compound distillation->product

Caption: Synthesis workflow for this compound.

troubleshooting_nitration issue Low Yield in Nitration cause1 Incomplete Reaction? issue->cause1 cause2 Suboptimal Temperature? issue->cause2 cause3 Poor Mixing? issue->cause3 solution1 Verify endpoint with GC/HPLC Increase reaction time cause1->solution1 Action solution2 Ensure temp is 30-45°C Check cooling system cause2->solution2 Action solution3 Check agitator speed/design cause3->solution3 Action

Caption: Troubleshooting low yield in the nitration step.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(Trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 4-(trifluoromethoxy)aniline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound derivatives in a question-and-answer format.

Q1: Why are the peaks in my ¹⁹F NMR spectrum broad?

A1: Broad peaks in ¹⁹F NMR spectra can arise from several factors related to sample preparation and instrument parameters. High sample viscosity can slow molecular tumbling, leading to broader lines.[1] If possible, diluting the sample or acquiring the spectrum at a higher temperature can decrease viscosity. Additionally, ensure your compound is fully dissolved and stable at the experimental temperature, as any precipitation will cause severe field inhomogeneity and result in very broad signals.[1] The quality of the NMR tube is also crucial; scratches or imperfections can distort the magnetic field.[1]

From an instrumental perspective, improper shimming of the magnet is a primary cause of poor resolution. A well-shimmed magnet provides a homogeneous magnetic field, which is essential for narrow, symmetrical peaks.[1]

Q2: My ¹H NMR spectrum shows a broad singlet for the -NH₂ protons. How can I resolve this?

A2: The broadness of the amine (-NH₂) proton signal is a common observation for aniline (B41778) derivatives. This is primarily due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with other protons in the sample (e.g., residual water).[2] The chemical shift of the amine protons is also highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[2] To sharpen the signal, you can try using a very dry deuterated solvent and varying the sample concentration or temperature. In some cases, exchanging the amine protons with deuterium (B1214612) by adding a drop of D₂O to the NMR tube will cause the signal to disappear, confirming its assignment.

Q3: I am observing unexpected splitting patterns in my aromatic signals. What could be the cause?

A3: The trifluoromethoxy (-OCF₃) group can introduce long-range couplings to the aromatic protons. While ¹⁹F-¹H coupling is common, the magnitude of these coupling constants decreases with the number of bonds separating the nuclei.[3][4] You may observe small couplings (typically in the range of 0.5-3.0 Hz for long-range interactions in aromatic systems) that further split the expected doublet or multiplet patterns of the aromatic protons.[4] To confirm these couplings, you can run a ¹⁹F-decoupled ¹H NMR experiment, which should simplify the proton signals by removing the splitting from fluorine.

Q4: The chemical shift of my -OCF₃ group in the ¹⁹F NMR spectrum is different from the literature value. Why?

A4: The chemical shift of the trifluoromethoxy group is highly sensitive to its local electronic environment.[5][6] Several factors can influence its chemical shift:

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shift.[7][8] It is crucial to report the solvent used when comparing data.

  • Substitution Pattern: Different substituents on the aniline ring will alter the electron density around the -OCF₃ group, leading to changes in its chemical shift.

  • Concentration and Temperature: Variations in sample concentration and temperature can also cause shifts, although usually to a lesser extent than solvent effects.[2]

When comparing experimental data to literature values, ensure that the experimental conditions (solvent, concentration, and temperature) are as similar as possible.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?

A1: The chemical shifts for the parent compound, this compound, provide a reference for its derivatives. The values can vary depending on the solvent and other experimental conditions.

Table 1: Typical NMR Chemical Shift Ranges for this compound.

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H Aromatic (ortho to -NH₂)~6.58d~8.5
Aromatic (ortho to -OCF₃)~6.98d~8.5
Amine (-NH₂)~3.59br s-
¹³C C-NH₂~144.1s-
C-OCF₃~141.9q¹J(C,F) ≈ 256
Aromatic CH (ortho to -NH₂)~115.5s-
Aromatic CH (ortho to -OCF₃)~122.0q³J(C,F) ≈ 2
-OCF₃~120.9q¹J(C,F) ≈ 256
¹⁹F -OCF₃~ -58 to -60s-

Data compiled from publicly available spectra and may vary with experimental conditions.[9][10][11]

Q2: How do I prepare a sample of a this compound derivative for NMR analysis?

A2: Proper sample preparation is critical for obtaining high-quality NMR spectra.[12] A detailed protocol is provided below.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Materials:

  • This compound derivative (5-10 mg for ¹H and ¹⁹F NMR, 15-30 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7]

  • Pipette and pipette tips

  • Vial

  • Glass wool (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of your compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Ensure the sample completely dissolves. Gentle vortexing or sonication may be necessary.

  • Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.[7][13]

  • Transfer: Carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[12]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Q3: What are the key acquisition parameters to consider for ¹⁹F NMR?

A3: For high-quality ¹⁹F NMR spectra, optimizing acquisition parameters is essential.

Table 2: Recommended ¹⁹F NMR Acquisition Parameters.

ParameterRecommended ValueRationale
Spectral Width (SW) 200-250 ppmEnsures all fluorine signals are captured. Can be narrowed after an initial broad-range spectrum.[7]
Acquisition Time (AT) 2-3 secondsA longer acquisition time provides better digital resolution.[1]
Relaxation Delay (D1) 1-2 seconds (for qualitative)Allows for sufficient relaxation of the nuclei between scans. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the signals of interest.[14]
Number of Scans (NS) 16-64Depends on sample concentration. More scans improve the signal-to-noise ratio.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound derivatives.

Troubleshooting_NMR_Broad_Peaks cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_solutions Potential Solutions start Broad Peaks in NMR Spectrum viscosity High Viscosity start->viscosity precipitation Precipitation start->precipitation tube_quality Poor Tube Quality start->tube_quality shimming Improper Shimming start->shimming dilute Dilute Sample viscosity->dilute heat Increase Temperature viscosity->heat dissolve Ensure Full Dissolution precipitation->dissolve new_tube Use High-Quality Tube tube_quality->new_tube reshim Re-shim Magnet shimming->reshim

Caption: Troubleshooting workflow for broad NMR peaks.

NMR_Sample_Preparation_Workflow weigh 1. Weigh Compound (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve filter 3. Filter (Optional) if particulates are present dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap NMR Tube transfer->cap acquire Acquire Spectrum cap->acquire

Caption: Standard workflow for NMR sample preparation.

Coupling_Relationships F F C_OCF3 C F->C_OCF3 ¹J(C,F) ~256 Hz O O C_ar1 C C_OCF3->C_ar1 ²J(C,F) C_ar2 C H_ar H C_ar2->H_ar ⁴J(H,F) ~0.5-3.0 Hz

Caption: Key NMR coupling relationships in a trifluoromethoxy group.

References

Technical Support Center: De-protection of N-Boc-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the de-protection of N-Boc-4-(trifluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the de-protection of N-Boc-4-(trifluoromethoxy)aniline.

1. Incomplete or Slow Reaction

Problem: The de-protection reaction is not proceeding to completion, or the reaction rate is significantly slower than expected.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The electron-withdrawing nature of the trifluoromethoxy group on the aniline (B41778) ring can decrease the reactivity of the N-Boc group towards acid-mediated cleavage.[1][2]

    • Troubleshooting Steps:

      • Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[3]

      • Switch to a stronger acid system. 4M HCl in 1,4-dioxane (B91453) is a common and effective alternative to TFA.[3][4][5]

      • Consider using p-toluenesulfonic acid (pTSA), which is a strong, biodegradable Brønsted acid.[6]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

    • Troubleshooting Steps:

      • Extend the reaction time and monitor progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[3]

      • While many Boc deprotections are performed at room temperature, gentle heating may be required for less reactive substrates.[7] However, be cautious of potential side reactions at elevated temperatures.

  • Solvent Issues: Proper solvation of both the substrate and the acid is critical.

    • Troubleshooting Steps:

      • Ensure that N-Boc-4-(trifluoromethoxy)aniline is fully dissolved in the chosen solvent. DCM is a commonly used solvent for TFA-mediated deprotection.[3][7]

2. Observation of Side Products

Problem: The formation of unexpected impurities is observed alongside the desired product.

Possible Causes & Solutions:

  • Re-alkylation of the Aniline: The tert-butyl cation formed during the de-protection can re-alkylate the product aniline or other nucleophilic species present in the reaction mixture.

    • Troubleshooting Steps:

  • Degradation of Acid-Sensitive Functional Groups: If other acid-labile groups are present in the molecule, they may be cleaved under the reaction conditions.

    • Troubleshooting Steps:

      • Consider using milder de-protection conditions. This could involve using a lower concentration of acid, a weaker acid, or performing the reaction at a lower temperature.[4]

      • Alternative, non-acidic de-protection methods could be explored, such as thermal deprotection or using reagents like oxalyl chloride in methanol (B129727).[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the de-protection of N-Boc-4-(trifluoromethoxy)aniline?

A1: The most common and reliable methods for the de-protection of N-Boc anilines, including N-Boc-4-(trifluoromethoxy)aniline, are acidic hydrolysis.[7] The presence of the electron-withdrawing trifluoromethoxy group can make the N-Boc group more stable, often requiring strong acidic conditions for efficient removal.[1][2]

Q2: Can I use basic conditions to deprotect N-Boc-4-(trifluoromethoxy)aniline?

A2: While less common, basic conditions can sometimes be used for N-Boc deprotection, particularly for substrates with strong electron-withdrawing groups that facilitate deprotonation.[10] However, this method is generally less efficient for anilines compared to acidic conditions. Reagents such as sodium carbonate or sodium t-butoxide in a suitable solvent might be explored, but acidic methods are typically the first choice.[10]

Q3: Are there any neutral de-protection methods available?

A3: Yes, several neutral or alternative de-protection strategies exist:

  • Thermal Deprotection: Heating the N-Boc protected aniline in a suitable solvent can effect deprotection, often in the absence of any reagents.[4][9] This can be performed in batch or continuous flow.

  • Boiling Water: For some substrates, refluxing in water can lead to N-Boc deprotection.[11][12]

  • Oxalyl Chloride in Methanol: This method has been reported as a mild procedure for the deprotection of a variety of N-Boc protected compounds at room temperature.[1][2]

  • TMSI (Trimethylsilyl Iodide): This reagent can be used for neutral deprotection.[4][7]

Q4: How do I choose the best de-protection strategy for my specific application?

A4: The choice of de-protection strategy depends on several factors, including the presence of other functional groups in your molecule, the desired scale of the reaction, and available equipment. The following decision tree can help guide your selection:

Deprotection Strategy Decision Tree Decision Tree for N-Boc Deprotection start Start: N-Boc-4-(trifluoromethoxy)aniline acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_acid Use Strong Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) acid_sensitive->strong_acid No mild_acid Consider Milder Acidic Conditions (e.g., pTSA, lower temp/conc.) acid_sensitive->mild_acid Yes side_products Are side products (e.g., t-butylation) a concern? strong_acid->side_products alternative_methods Explore Alternative Methods (Thermal, Oxalyl Chloride, TMSI) mild_acid->alternative_methods If still problematic mild_acid->side_products alternative_methods->side_products add_scavenger Add a scavenger (e.g., TIS) side_products->add_scavenger Yes proceed Proceed with reaction side_products->proceed No add_scavenger->proceed

A decision tree to guide the selection of a suitable N-Boc deprotection strategy.

Data Presentation

Table 1: Comparison of Common Acidic De-protection Conditions

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[3]Dichloromethane (DCM)0 to RT1-4 hours[1]A common and effective method. May require scavengers to prevent side reactions.[3][7]
Hydrochloric Acid (HCl)4M[5][7]1,4-Dioxane or Ethyl Acetate[13]0 to RT1-2 hoursOften provides the hydrochloride salt as a crystalline solid.[5]
p-Toluenesulfonic Acid (pTSA)Stoichiometric to excessDichloromethane, MethanolRT to 402-12 hoursA strong, biodegradable acid.[6] Can also be used in solvent-free mechanochemical methods.[14]
Lewis Acids (e.g., ZnBr₂)2-3 equivalents[7]Dichloromethane (DCM)RTOvernight[7]Offers an alternative to Brønsted acids.[13]

Table 2: Overview of Alternative De-protection Methods

MethodReagent/ConditionSolventTemperature (°C)Typical Reaction TimeNotes
Thermal DeprotectionHeatTFE, MeOH, Toluene (B28343), THF150-240[9]30-90 minutes[9]Can be performed without any reagents, suitable for continuous flow.[9]
Neutral (Water-mediated)Boiling WaterWater100[11][12]10 minutes - 2 hours[11]An environmentally friendly method, but substrate dependent.
Mild NeutralOxalyl Chloride (3 equiv.)MethanolRT1-4 hours[1]Reported to be effective for substrates with electron-withdrawing groups.[1][2]
Neutral (Silyl-based)Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)RTOvernight[7]A pH-neutral method.[4]

Experimental Protocols

Protocol 1: De-protection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve N-Boc-4-(trifluoromethoxy)aniline in DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • (Optional) Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3x). The resulting TFA salt of the deprotected aniline can be used directly or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 2: De-protection using 4M HCl in 1,4-Dioxane

  • Dissolve N-Boc-4-(trifluoromethoxy)aniline in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The free amine can be obtained by neutralizing with a base, such as saturated aqueous sodium bicarbonate, and extracting with an organic solvent.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for N-Boc Deprotection start Start: Dissolve N-Boc Substrate add_reagent Add Deprotection Reagent (e.g., Acid) start->add_reagent reaction Stir at Appropriate Temperature (e.g., 0°C to RT) add_reagent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup monitor->workup Complete evaporation Solvent Evaporation workup->evaporation neutralization Neutralization (if necessary) & Extraction evaporation->neutralization purification Purification (e.g., Chromatography, Recrystallization) neutralization->purification product Isolated Product purification->product

A generalized workflow for the deprotection of N-Boc-4-(trifluoromethoxy)aniline.

References

Technical Support Center: Metalation of Trifluoromethoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the metalation of trifluoromethoxy-substituted anilines.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group essential for the metalation of trifluoromethoxy-substituted anilines?

A1: An N-protecting group is crucial for several reasons. Firstly, the acidic N-H proton of an unprotected aniline (B41778) would be readily deprotonated by the strong organolithium base, consuming the reagent and preventing the desired C-H activation on the aromatic ring. Secondly, the protecting group acts as a directed metalation group (DMG), guiding the organolithium reagent to a specific ortho-position through coordination with the lithium atom.[1][2][3] The choice of the protecting group is a key factor in controlling the regioselectivity of the reaction.[4]

Q2: How do I select the appropriate N-protecting group for my desired regioselectivity?

A2: The choice of the N-protecting group is the most critical parameter for controlling the site of metalation.

  • For metalation ortho to the protected amino group, a bulky carbamate (B1207046) protecting group like tert-butoxycarbonyl (Boc) is highly effective. The carbonyl oxygen in the Boc group coordinates the lithium reagent, directing deprotonation to the adjacent ring position.[4]

  • To achieve metalation ortho to the trifluoromethoxy group, silyl (B83357) protecting groups such as trimethylsilyl (B98337) (TMS) are employed. The steric bulk and electronic properties of the silylated amino group can direct the metalation to the position activated by the trifluoromethoxy group.[4]

Q3: Which organolithium reagents are commonly used, and what are the key differences?

A3: The most common organolithium reagents for this transformation are n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi).

  • n-BuLi is the most common and least sterically hindered alkyllithium.

  • sec-BuLi is more basic and sterically hindered than n-BuLi.

  • t-BuLi is the most basic and sterically hindered of the three.

The choice of reagent can influence the efficiency and sometimes the regioselectivity of the metalation. For instance, the combination of the protecting group and the organolithium base dictates the outcome of the reaction.[4] Due to their pyrophoric nature, all organolithium reagents must be handled with extreme care under an inert atmosphere.[5]

Q4: What are the critical safety precautions when working with organolithium reagents?

A4: Organolithium reagents are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[5] Strict adherence to safety protocols is mandatory:

  • Inert Atmosphere: Always handle organolithium reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Anhydrous Conditions: Use anhydrous solvents and glassware to prevent quenching of the reagent and potential fire hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

  • Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring the reagents. Avoid drawing air into the syringe.

  • Quenching: Have a proper quenching agent (e.g., isopropanol) and a fire extinguisher rated for chemical fires readily available.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Presence of Moisture or Air Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.[5]
Impure Starting Materials Purify the trifluoromethoxy-substituted aniline and other reagents before use. Ensure the N-protecting group was successfully installed.
Inactive Organolithium Reagent Use a freshly titrated or newly purchased bottle of the organolithium reagent. Old or improperly stored reagents will have a lower concentration.
Insufficient Amount of Base Use a sufficient excess of the organolithium reagent to account for any trace impurities and to drive the reaction to completion. Typically, 1.1 to 1.5 equivalents are used.
Incorrect Reaction Temperature Metalation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure the reaction is maintained at the optimal temperature.
Poor Quenching of the Electrophile Add the electrophile at a low temperature and allow the reaction to warm slowly to room temperature to ensure complete reaction.
Problem: Incorrect Regioselectivity or a Mixture of Isomers
Potential Cause Troubleshooting Steps
Wrong N-Protecting Group The N-protecting group is the primary director of regioselectivity. For metalation ortho to the nitrogen, use a Boc group. For metalation ortho to the trifluoromethoxy group, a silyl protecting group is often more effective.[4]
Inappropriate Organolithium Reagent The choice of organolithium reagent can influence regioselectivity. For a given protecting group, a different base may favor one isomer over another. Consult the literature for the specific substrate.[4]
Reaction Temperature Too High Running the reaction at a higher temperature can lead to loss of selectivity and the formation of thermodynamic byproducts. Maintain the recommended low temperature.
Isomerization of the Lithiated Intermediate In some cases, the initially formed lithiated species may be kinetically favored but can isomerize to a more thermodynamically stable species over time or at higher temperatures. Keep reaction times and temperatures to a minimum.
Problem: Significant Side Product Formation
Potential Cause Troubleshooting Steps
Decomposition of the Lithiated Intermediate The aryllithium intermediate can be unstable, especially at higher temperatures. Maintain a low temperature throughout the reaction until the electrophile is added.
Reaction with the Solvent Some organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -20 °C. Use a non-reactive solvent like diethyl ether or perform the reaction at a sufficiently low temperature.
Side Reactions of the Electrophile The electrophile may undergo self-condensation or other side reactions under the basic conditions. Add the electrophile slowly at a low temperature.
Benzyne (B1209423) Formation In some cases, elimination of lithium fluoride (B91410) from the lithiated intermediate can lead to the formation of a benzyne intermediate, which can then react non-selectively. This is more likely at elevated temperatures.

Data Presentation

Table 1: Influence of N-Protecting Group on the Regioselectivity of Metalation of Trifluoromethoxy-Substituted Anilines

Substrate N-Protecting Group Organolithium Reagent **Major Product (after quenching with CO₂) **Reference
4-(Trifluoromethoxy)anilineBoct-BuLi2-Amino-5-(trifluoromethoxy)benzoic acid[4]
This compoundSiMe₃ (bis)sec-BuLi4-Amino-2-(trifluoromethoxy)benzoic acid[4]
3-(Trifluoromethoxy)anilineSiMe₃ (mono)sec-BuLi2-Amino-6-(trifluoromethoxy)benzoic acid[4]
3-(Trifluoromethoxy)anilineSiMe₃ (bis)sec-BuLi4-Amino-2-(trifluoromethoxy)benzoic acid[4]
2-(Trifluoromethoxy)anilineBoct-BuLi2-Amino-3-(trifluoromethoxy)benzoic acid[4]

Experimental Protocols

Protocol 1: Ortho-Lithiation of N-Boc-4-(trifluoromethoxy)aniline

This protocol is adapted from literature procedures for the directed ortho-metalation of N-Boc protected anilines.[4]

Materials:

  • N-Boc-4-(trifluoromethoxy)aniline

  • Anhydrous diethyl ether or THF

  • tert-Butyllithium (in pentane (B18724) or heptane)

  • Electrophile (e.g., anhydrous CO₂, iodine, etc.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-Boc-4-(trifluoromethoxy)aniline (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add tert-butyllithium (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add the desired electrophile (1.5 equiv) at -78 °C. For carboxylation, the reaction mixture can be cannulated onto freshly crushed dry ice.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Substrate & Anhydrous Solvent cool Cool to -78 °C reagents->cool setup->reagents add_base Add Organolithium Reagent Dropwise cool->add_base metalate Stir for 1-2 hours at -78 °C add_base->metalate add_electrophile Add Electrophile at -78 °C metalate->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with Sat. NH4Cl (aq) warm->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: General experimental workflow for the metalation of trifluoromethoxy-substituted anilines.

directing_group_selection start Desired Regioselectivity? ortho_to_N Metalation ortho to Protected Amino Group start->ortho_to_N Ortho to N ortho_to_OCF3 Metalation ortho to Trifluoromethoxy Group start->ortho_to_OCF3 Ortho to OCF3 protecting_group_N Choose N-Boc Protecting Group ortho_to_N->protecting_group_N protecting_group_O Choose N-Silyl Protecting Group ortho_to_OCF3->protecting_group_O

Caption: Decision workflow for selecting the N-protecting group based on desired regioselectivity.

competing_effects cluster_aniline Trifluoromethoxy-Substituted Aniline cluster_directing_groups cluster_positions Potential Metalation Sites aniline Aniline Ring amino Protected Amino Group (e.g., N-Boc) ocf3 Trifluoromethoxy Group (OCF3) pos_ortho_N Ortho to N amino->pos_ortho_N Directs Metalation pos_ortho_O Ortho to OCF3 ocf3->pos_ortho_O Directs Metalation

Caption: Competing directing effects in the metalation of trifluoromethoxy-substituted anilines.

References

Validation & Comparative

A Comparative Guide to the Spectral Interpretation of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-(Trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Through a detailed comparison with structurally related aniline (B41778) derivatives—4-fluoroaniline, 4-chloroaniline, and 4-methoxyaniline—this document serves as a practical resource for compound identification and characterization. The guide includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for this compound and its selected analogues. This side-by-side comparison highlights the influence of the para-substituent on the spectral characteristics of the aniline core structure.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAr-H (ortho to -NH₂)Ar-H (ortho to substituent)-NH₂Other
This compound ~6.65 ppm (d, J ≈ 8.4 Hz)~7.45 ppm (d, J ≈ 8.4 Hz)~3.80 ppm (br s)-
4-Fluoroaniline ~6.62 ppm (dd, J ≈ 8.6, 4.5 Hz)[1]~6.89 ppm (t, J ≈ 8.0 Hz)[1]~3.60 ppm (s)[1]-
4-Chloroaniline ~6.57 ppm (d, J ≈ 8.8 Hz)[2]~7.07 ppm (d, J ≈ 8.8 Hz)[2]~3.57 ppm (s)[2]-
4-Methoxyaniline ~6.75 ppm (d, J ≈ 8.8 Hz)~6.65 ppm (d, J ≈ 8.8 Hz)~3.50 ppm (br s)3.75 ppm (s, -OCH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundC-NH₂C-substituentAr-C (ortho to -NH₂)Ar-C (ortho to substituent)Other
This compound ~142.5~142.7 (q)~116.0~122.0~121.0 (q, J ≈ 256 Hz, -CF₃)
4-Fluoroaniline ~142.6 (d, J ≈ 2.0 Hz)[1]~156.4 (d, J ≈ 235.2 Hz)[1]~116.1 (d, J ≈ 7.6 Hz)[1]~115.7 (d, J ≈ 22.4 Hz)[1]-
4-Chloroaniline ~145.0[1]~123.2[1]~116.3[1]~129.1[1]-
4-Methoxyaniline ~139.8~153.0~115.8~114.755.6 (-OCH₃)

Table 3: Key IR Spectral Data (cm⁻¹)

CompoundN-H StretchC-N StretchC-O/C-F/C-Cl StretchAromatic C=C Stretch
This compound ~3400-3200~1300-1200~1250-1050 (C-O, C-F)~1600, ~1500
4-Fluoroaniline ~3400-3200~1310-1250~1220 (C-F)~1620, ~1510
4-Chloroaniline ~3400-3200~1300-1250~1090 (C-Cl)~1600, ~1500
4-Methoxyaniline ~3400-3200~1300-1200~1240 (asym C-O-C), ~1030 (sym C-O-C)~1610, ~1510

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 177108, 92, 80
4-Fluoroaniline 11184, 83, 65
4-Chloroaniline 127/129 (isotope pattern)92, 65
4-Methoxyaniline 123108, 80, 65

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data presented above are as follows:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the aniline derivative was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse sequence.

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse sequence.

    • Number of Scans: 1024

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid aniline derivative was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The spectrum was recorded in transmittance mode.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectral data to identify an unknown aniline derivative, using this compound as an example.

Spectral_Interpretation_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_Conclusion Structure Elucidation MS Obtain Mass Spectrum MolecularIon Identify Molecular Ion (M+) m/z = 177 MS->MolecularIon Determine Molecular Weight Conclusion Combine all spectral data to confirm the structure of This compound MS->Conclusion Fragments Analyze Fragmentation Pattern (e.g., loss of -OCF3, -NH2) MolecularIon->Fragments Confirm Structure IR Obtain IR Spectrum NH_stretch N-H Stretch (~3400-3200 cm-1) IR->NH_stretch Identify Functional Groups IR->Conclusion CF_CO_stretch Strong C-F and C-O Stretches (~1250-1050 cm-1) NH_stretch->CF_CO_stretch Aromatic_stretch Aromatic C=C Stretches (~1600, 1500 cm-1) CF_CO_stretch->Aromatic_stretch NMR Obtain 1H and 13C NMR Spectra H_NMR 1H NMR Analysis NMR->H_NMR C_NMR 13C NMR Analysis NMR->C_NMR NMR->Conclusion Aromatic_H Aromatic Region: Two doublets (para-substitution) H_NMR->Aromatic_H NH2_H Broad singlet for -NH2 H_NMR->NH2_H Aromatic_C Aromatic Carbons: Four signals (symmetry) C_NMR->Aromatic_C CF3_C Quartet for C-OCF3 and CF3 C_NMR->CF3_C

References

A Comparative Guide to 4-(Trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-(Trifluoromethoxy)aniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a crucial component in the development of fluorinated compounds with improved bioavailability.[1] This document serves as a resource for researchers, scientists, and drug development professionals by presenting a certificate of analysis, comparing it with a key alternative, and providing detailed experimental protocols.

Certificate of Analysis: this compound

The following table summarizes the typical specifications for this compound, compiled from various suppliers. This data is essential for ensuring the quality and consistency of the material used in research and manufacturing.

Parameter Specification Test Method
Appearance Clear colorless to yellow liquidVisual Inspection
Purity (Assay) ≥ 98.0% to ≥ 99.7%Gas Chromatography (GC)[2], HPLC
Identification Conforms to structureH-NMR, LC-MS, IR, HPLC-ESI-MS[3]
Molecular Formula C7H6F3NO-
Molecular Weight 177.12 g/mol -
CAS Number 461-82-5-
Boiling Point 73-75 °C @ 10 Torr-
Density ~1.3 g/cm³-
Loss on Drying ≤ 2.0%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS
Residue on Ignition ≤ 0.1%Gravimetric
Total Impurities ≤ 0.5%HPLC

Performance Comparison: this compound vs. 4-(Trifluoromethyl)aniline

A common alternative and structurally similar compound used in synthesis is 4-(Trifluoromethyl)aniline. The choice between these two reagents often depends on the desired electronic properties and metabolic stability of the final product.

Feature This compound 4-(Trifluoromethyl)aniline
CAS Number 461-82-5455-14-1
Molecular Weight 177.12 g/mol 161.12 g/mol
Key Applications Intermediate for pharmaceuticals (e.g., Riluzole), agrochemicals, dyes, and polymers.[1][4][5]Intermediate for pharmaceuticals (e.g., Leflunomide, Teriflunomide), agrochemicals, and advanced materials.[6][7][8]
Properties Imparted Enhances reactivity, solubility, and can influence metabolic pathways.[1]Increases metabolic stability, lipophilicity, and alters electronic characteristics.[7]
Reported Purity Typically ≥ 98% (GC)[1][2]-

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

A sensitive and simple GC method has been developed for the separation and quantification of this compound and its positional isomers (2- and 3-TFMA), which are potential impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness

  • Carrier Gas: Helium at a constant pressure of 3.0 psi

Chromatographic Conditions:

  • Inlet Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 50°C

    • Ramp 1: 3°C/minute to 125°C, hold for 5 minutes

    • Ramp 2: 45°C/minute to 230°C, hold for 5 minutes

  • Detector Temperature: 250°C

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to an autosampler vial for injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start: this compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Dichloromethane (1 mg/mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject 1 µL into GC transfer->inject separate Separation on AT-210 Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report HPLC_MS_Identification_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_confirmation Confirmation prep_standard Prepare Standard Solution inject Inject into HPLC-ESI-MS prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_sep HPLC Separation (C18) inject->hplc_sep ms_detect MS Detection (+ESI) hplc_sep->ms_detect compare_rt Compare Retention Times ms_detect->compare_rt compare_mz Compare m/z Values ms_detect->compare_mz identity Identity Confirmed compare_rt->identity compare_mz->identity

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Trifluoromethoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three isomers of (trifluoromethoxy)aniline: 2-(trifluoromethoxy)aniline, 3-(trifluoromethoxy)aniline, and 4-(trifluoromethoxy)aniline. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy (-OCF₃) group significantly influences the electron density of the aniline (B41778) ring and the nucleophilicity of the amino group, leading to marked differences in their chemical behavior. This comparison is supported by experimental data and theoretical principles to aid in reaction planning and optimization.

Executive Summary

The reactivity of the (trifluoromethoxy)aniline isomers is primarily governed by the electronic effects of the strongly electron-withdrawing trifluoromethoxy group. This influence is manifested in the basicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution.

  • Basicity and Nucleophilicity: The position of the -OCF₃ group dictates the extent to which it deactivates the amino group. The order of basicity is generally 4- > 3- > 2-(trifluoromethoxy)aniline . The ortho-isomer is the least basic due to the strong inductive effect and potential steric hindrance of the adjacent -OCF₃ group.

  • Electrophilic Aromatic Substitution: All three isomers are significantly deactivated towards electrophilic aromatic substitution compared to aniline. The electron-withdrawing nature of the -OCF₃ group reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The directing effect of the amino group (ortho-, para-directing) is counteracted by the deactivating effect of the -OCF₃ group.

Data Presentation

The following tables summarize key quantitative data that inform the comparative reactivity of the three isomers.

Table 1: Hammett Substituent Constants (σ) for the Trifluoromethoxy (-OCF₃) Group

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
-OCF₃0.38[1]0.35[1]

Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. Positive values indicate an electron-withdrawing effect.

Table 2: Experimental and Predicted pKₐ Values of (Trifluoromethoxy)aniline Isomers

IsomerpKₐ of Conjugate AcidData Source
2-(Trifluoromethoxy)anilineNot available-
3-(Trifluoromethoxy)aniline3.19IUPAC Digitized pKa Dataset[2]
This compound3.75 (Predicted)ChemicalBook
Aniline (for reference)4.63-

Note: A lower pKₐ value for the conjugate acid corresponds to a weaker base.

Reactivity Comparison

Basicity and Nucleophilicity

The basicity of the aniline isomers, a direct measure of the availability of the lone pair of electrons on the nitrogen atom, is a key indicator of their nucleophilicity in reactions such as acylation, alkylation, and nucleophilic substitution. The electron-withdrawing trifluoromethoxy group decreases the electron density on the nitrogen atom through a negative inductive effect (-I).

  • This compound: The -OCF₃ group is at the para position, where its electron-withdrawing inductive effect is felt, but it is distant from the amino group. This results in it being the most basic among the three isomers.

  • 3-(Trifluoromethoxy)aniline: With the -OCF₃ group in the meta position, the strong inductive effect significantly reduces the basicity of the amino group compared to the para isomer.[2]

  • 2-(Trifluoromethoxy)aniline: The ortho isomer is expected to be the least basic. The powerful inductive effect of the -OCF₃ group is most pronounced at the adjacent ortho position. Furthermore, potential steric hindrance from the bulky -OCF₃ group can impede the approach of a proton or an electrophile to the amino group.

This trend in basicity directly translates to their relative nucleophilicity. Therefore, for reactions involving the amino group as a nucleophile, the expected order of reactivity is:

This compound > 3-(Trifluoromethoxy)aniline > 2-(Trifluoromethoxy)aniline

cluster_reactivity Comparative Basicity and Nucleophilicity cluster_factors Influencing Factors 4-Isomer This compound (Most Basic) 3-Isomer 3-(Trifluoromethoxy)aniline 4-Isomer->3-Isomer Decreasing Basicity Inductive Inductive Effect (-I) 4-Isomer->Inductive 2-Isomer 2-(Trifluoromethoxy)aniline (Least Basic) 3-Isomer->2-Isomer Decreasing Basicity 3-Isomer->Inductive 2-Isomer->Inductive Steric Steric Hindrance (ortho) 2-Isomer->Steric

Figure 1: Relationship between isomer structure and basicity.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS). However, the trifluoromethoxy group is strongly deactivating due to its powerful electron-withdrawing inductive effect. This deactivation significantly reduces the rate of EAS reactions for all three isomers compared to aniline.

The regioselectivity of EAS reactions on these isomers will be a result of the interplay between the directing effect of the amino group and the deactivating effect of the -OCF₃ group.

  • This compound: The amino group directs incoming electrophiles to the ortho positions (C2 and C6). These positions are meta to the deactivating -OCF₃ group, making them the most likely sites for substitution.

  • 3-(Trifluoromethoxy)aniline: The amino group directs to the ortho (C2, C6) and para (C4) positions. The C2 and C6 positions are ortho and para to the deactivating -OCF₃ group, respectively, and are thus strongly deactivated. The C4 position is also para to the amino group but ortho to the -OCF₃ group, leading to significant deactivation. Substitution at C5, which is meta to both groups, is a possibility under forcing conditions.

  • 2-(Trifluoromethoxy)aniline: The amino group directs to the para (C4) and the other ortho (C6) position. The C6 position is strongly deactivated by the adjacent -OCF₃ group. The C4 (para) position is meta to the -OCF₃ group and is therefore the most probable site for electrophilic attack.

cluster_isomers Regioselectivity Start Electrophilic Aromatic Substitution on (Trifluoromethoxy)aniline Isomers Isomer4 This compound Start->Isomer4 Isomer3 3-(Trifluoromethoxy)aniline Start->Isomer3 Isomer2 2-(Trifluoromethoxy)aniline Start->Isomer2 Product4 Major Product: Substitution at C2/C6 Isomer4->Product4 -NH₂ directs ortho Product3 Complex Mixture/Low Reactivity (Potential substitution at C5) Isomer3->Product3 Conflicting directing effects Product2 Major Product: Substitution at C4 Isomer2->Product2 -NH₂ directs para

Figure 2: Predicted regioselectivity in electrophilic aromatic substitution.

Experimental Protocols

To empirically determine the relative reactivity of the three isomers, a competitive N-acetylation experiment can be performed. This reaction is a good measure of the nucleophilicity of the amino group.

Proposed Experimental Protocol: Competitive N-Acetylation

Objective: To determine the relative rates of N-acetylation of 2-, 3-, and this compound by reacting an equimolar mixture of the three isomers with a limiting amount of acetylating agent.

Materials:

  • 2-(Trifluoromethoxy)aniline

  • 3-(Trifluoromethoxy)aniline

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of the Aniline Mixture: Prepare a stock solution containing equimolar amounts of 2-, 3-, and this compound and a known concentration of an internal standard in dichloromethane.

  • Reaction Setup: In a reaction vial, place a known volume of the aniline mixture stock solution.

  • Initiation of Reaction: Add a limiting amount of acetic anhydride (e.g., 0.3 equivalents relative to the total moles of anilines) to the vial. The reaction should be initiated at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a primary amine scavenger (e.g., a solution of butylamine).

  • Analysis: Analyze the quenched aliquots by GC-FID. The disappearance of the starting anilines and the appearance of the corresponding acetanilide (B955) products will be monitored.

  • Data Analysis: The relative peak areas of the three aniline isomers (normalized to the internal standard) at each time point will be used to determine the relative rates of reaction. The isomer that is consumed the fastest is the most reactive.

Start Prepare Equimolar Mixture of Aniline Isomers + Internal Standard React Add Limiting Acetic Anhydride Start->React Sample Withdraw Aliquots at Time Intervals React->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-FID Quench->Analyze Data Determine Relative Reaction Rates Analyze->Data

Figure 3: Experimental workflow for competitive N-acetylation.

Conclusion

The reactivity of the 2-, 3-, and this compound isomers is significantly influenced by the position of the electron-withdrawing trifluoromethoxy group. This leads to a clear differentiation in their basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. The 4-isomer is the most basic and nucleophilic, while the 2-isomer is the least. All isomers are deactivated towards electrophilic attack on the aromatic ring. A thorough understanding of these reactivity differences, supported by the quantitative data and experimental protocols provided in this guide, is essential for the strategic design and successful execution of synthetic routes utilizing these valuable fluorinated building blocks.

References

The Tale of Two Fluorines: A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a pivotal tactic in modern medicinal chemistry. Among the most utilized are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are lauded for their ability to enhance key drug-like properties, their subtle yet significant differences can profoundly impact a drug candidate's ultimate success. This guide provides an objective, data-driven comparison of these two critical moieties, offering insights into their differential effects on physicochemical properties and biological activity.

The strategic placement of trifluoromethyl and trifluoromethoxy groups can significantly modulate a molecule's lipophilicity, metabolic stability, membrane permeability, and target engagement. Understanding the distinct electronic and steric contributions of each group is paramount for rational drug design. While the trifluoromethyl group has a more extensive history in approved pharmaceuticals, the unique attributes of the trifluoromethoxy group are increasingly being leveraged to overcome specific drug development challenges.[1]

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a -CF3 or -OCF3 group is often driven by the desired modulation of a compound's physicochemical profile. The following tables summarize key quantitative data, providing a clear comparison of their respective influences.

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Supporting Evidence
Lipophilicity (Hansch π value) +1.04+0.88The -OCF3 group is generally more lipophilic than the -CF3 group, which can enhance membrane permeability.[2][3]
Metabolic Stability Generally highGenerally highBoth groups are significantly more resistant to oxidative metabolism compared to their non-fluorinated analogues due to the strong carbon-fluorine bond. The -OCF3 group is particularly robust against O-dealkylation.[1][2]
Membrane Permeability Generally enhanced due to higher lipophilicityGenerally enhancedIncreased lipophilicity often correlates with improved passive diffusion across biological membranes.[2]
pKa (Acidity of Phenols) Generally increases acidity more than -CF3Increases acidityBoth are strong electron-withdrawing groups, leading to a decrease in the pKa of acidic protons. The more electron-withdrawing nature of -OCF3 can result in a more pronounced effect.
Electronic Effect (Hammett Constant, σp) ~0.35~0.54Both are electron-withdrawing, but the effect of -CF3 is generally considered stronger, which can influence binding interactions and metabolic stability.

Impact on Biological Activity: A Case Study in Kinase Inhibition

The choice between a trifluoromethoxy and a trifluoromethyl group can have a significant impact on a molecule's interaction with its biological target. For instance, in the development of p38 MAP kinase inhibitors, a key target in inflammatory diseases, the nature of the fluorine-containing substituent can influence potency and selectivity.[4]

While direct head-to-head comparisons are often compound-specific, general principles can be inferred. The greater lipophilicity of the -OCF3 group can lead to enhanced hydrophobic interactions within a protein's binding pocket.[4] Conversely, the stronger electron-withdrawing nature of the -CF3 group can alter the electronics of an aromatic ring, potentially influencing key hydrogen bonding or π-stacking interactions.[1]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between n-octanol and water.[5][6]

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a centrifuge tube.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][7][8][9]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Prepare a solution of the NADPH regenerating system.

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the linear portion of this plot.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11][12][13]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Dosing: Prepare a dosing solution of the test compound in a transport buffer.

  • Permeability Measurement (Apical to Basolateral): Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. Incubate at 37°C.

  • Sampling: At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Quantification: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound in the receiver compartment, the initial concentration in the donor compartment, and the surface area of the membrane. For efflux studies, the experiment is also performed in the basolateral to apical direction.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14][15][16]

Protocol:

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or from the inflection point of the first derivative of the curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

G p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Inhibitor (OCF3/CF3) Inhibitor (OCF3/CF3) Inhibitor (OCF3/CF3)->p38 MAPK Transcription Factors Transcription Factors MK2->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

G Workflow for In Vitro Metabolic Stability Assay Start Start Prepare Microsome/Compound Solutions Prepare Microsome/Compound Solutions Start->Prepare Microsome/Compound Solutions Pre-incubate at 37°C Pre-incubate at 37°C Prepare Microsome/Compound Solutions->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Quench Reaction at Time Points Quench Reaction at Time Points Incubate at 37°C->Quench Reaction at Time Points Protein Precipitation Protein Precipitation Quench Reaction at Time Points->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis (t1/2, CLint) Data Analysis (t1/2, CLint) LC-MS/MS Analysis->Data Analysis (t1/2, CLint) End End Data Analysis (t1/2, CLint)->End

Caption: Experimental Workflow for In Vitro Metabolic Stability.

References

A Comparative Analysis of Halogenated Trifluoromethyl Anilines in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Halogenated trifluoromethyl anilines are a particularly important class of building blocks, offering multiple reaction handles and the unique electronic properties of the trifluoromethyl group, which can enhance the pharmacological profile of drug candidates. This guide provides a comparative analysis of the performance of chloro-, bromo-, and iodo-substituted trifluoromethyl anilines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented herein is intended to aid in the selection of appropriate substrates and reaction conditions to optimize synthetic outcomes.

Introduction to Cross-Coupling with Halogenated Trifluoromethyl Anilines

The reactivity of halogenated trifluoromethyl anilines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity follows the trend of bond dissociation energies: C-I < C-Br < C-Cl.[1][2] This means that iodo-substituted anilines are typically the most reactive, followed by bromo- and then chloro-substituted anilines. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aryl halide, often facilitating the oxidative addition step in the catalytic cycle.[3]

This guide will delve into the specifics of how these factors play out in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For halogenated trifluoromethyl anilines, this reaction provides a direct route to biaryl structures, which are prevalent in many pharmaceutical agents.

Comparative Performance

The choice of halogen on the trifluoromethyl aniline (B41778) has a significant impact on the reaction conditions and expected yields in Suzuki-Miyaura couplings. While specific yields are highly substrate-dependent, a general trend can be observed.

HalogenReactivityTypical TemperatureCatalyst LoadingExpected YieldNotes
Iodo HighRoom Temp. to 80 °CLow (e.g., 0.5-2 mol%)ExcellentOften proceeds to completion quickly under mild conditions.
Bromo Moderate80 - 120 °CModerate (e.g., 1-5 mol%)Good to ExcellentA good balance of reactivity and stability. Widely used.[4][5]
Chloro LowHigh (≥ 100 °C)Higher (e.g., 2-10 mol%)Moderate to GoodRequires more active catalyst systems and harsher conditions.[2][6]

Table 1: Comparative Performance of Halogenated Trifluoromethyl Anilines in Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline (B1265768)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-trifluoromethyl aniline.[3]

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

A typical experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This reaction is of particular importance in drug discovery, where the arylamine motif is a common feature.

Comparative Performance

Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated trifluoromethyl aniline in the Buchwald-Hartwig amination is highly dependent on the halogen substituent.

HalogenReactivityTypical TemperatureCatalyst LoadingExpected YieldNotes
Iodo HighRoom Temp. to 80 °CLow (e.g., 0.05-1 mol%)ExcellentCan often be performed under very mild conditions.[7]
Bromo Moderate80 - 110 °CModerate (e.g., 1-3 mol%)Good to ExcellentA reliable and widely used substrate class.[8][9]
Chloro LowHigh (≥ 100 °C)Higher (e.g., 2-5 mol%)Moderate to GoodRequires more electron-rich and bulky ligands.[10][11]

Table 2: Comparative Performance of Halogenated Trifluoromethyl Anilines in Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)aniline (B1214093)

This protocol is a representative procedure for the amination of a less reactive chloro-substituted trifluoromethyl aniline.[10]

Materials:

  • 4-Chloro-2-(trifluoromethyl)aniline

  • Amine (1.2 equivalents)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Toluene (B28343) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol, 2.0 equiv.).

  • Add 4-chloro-2-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)(X)L_n pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', Base) product Ar-NR'R'' pd2_amido->product Reductive Elimination catalyst_regen Pd(0)L_n catalyst_regen->pd0 Catalyst Regeneration

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling provides a powerful means of forming a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of valuable alkynylated anilines. These products can serve as versatile intermediates for further transformations.

Comparative Performance

The reactivity trend of halogenated trifluoromethyl anilines in the Sonogashira coupling mirrors that of the Suzuki and Buchwald-Hartwig reactions.

HalogenReactivityTypical TemperatureCatalyst SystemExpected YieldNotes
Iodo HighRoom Temp. to 50 °CPd/Cu co-catalysisExcellentOften proceeds rapidly with high selectivity.[1][12]
Bromo Moderate50 - 100 °CPd/Cu co-catalysisGood to ExcellentA common and reliable choice for Sonogashira couplings.[13]
Chloro LowHigh (≥ 100 °C)Pd catalyst, often copper-freeModerate to GoodRequires more forcing conditions and specialized catalysts.[14]

Table 3: Comparative Performance of Halogenated Trifluoromethyl Anilines in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-(trifluoromethyl)aniline (B3031481)

The following is a general protocol for the Sonogashira coupling of a highly reactive iodo-substituted trifluoromethyl aniline.[1]

Materials:

  • 3-Iodo-5-(trifluoromethyl)aniline

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-iodo-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv) in THF and Et₃N (2:1 mixture) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow reagents Combine Aryl Halide, Catalysts (Pd & Cu), and Base in Solvent inert Establish Inert Atmosphere reagents->inert alkyne Add Terminal Alkyne inert->alkyne stir Stir at Room Temperature alkyne->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor workup Filtration and Aqueous Wash monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

A general experimental workflow for the Sonogashira coupling.

Conclusion

The choice of halogen on a trifluoromethyl aniline substrate is a critical parameter that dictates the reaction conditions required for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Iodo-substituted anilines are the most reactive, allowing for milder conditions and generally providing higher yields. Bromo-substituted anilines offer a good balance of reactivity and stability, making them a popular choice. Chloro-substituted anilines are the least reactive and necessitate more forcing conditions and specialized catalyst systems. By understanding these reactivity trends and utilizing the provided protocols as a starting point, researchers can more effectively plan and execute their synthetic strategies to access a diverse range of functionalized trifluoromethyl anilines for applications in drug discovery and materials science.

References

A Validated Gas Chromatography Method for the Quantification of Trifluoromethoxy Aniline Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of positional isomers of trifluoromethoxy aniline (B41778) is critical in pharmaceutical development and quality control, as these isomers can be process-related impurities that may impact the safety and efficacy of the final drug product. This guide provides a detailed overview of a validated Gas Chromatography (GC) method for the separation and quantification of 2-, 3-, and 4-trifluoromethoxy aniline (TFMA). Furthermore, it briefly discusses alternative analytical techniques that can be employed for similar separations.

Validated GC-FID Method

A sensitive and robust GC method employing a Flame Ionization Detector (FID) has been developed and validated for the separation and quantification of positional isomers of trifluoromethoxy aniline.[1][2][3] This method is particularly useful for the analysis of 4-trifluoromethoxy aniline, a key intermediate in the synthesis of Riluzole, and its potential impurities, including the 2- and 3-isomers.[1][2][3]

Experimental Protocol

This section details the validated experimental procedure for the GC-FID analysis of trifluoromethoxy aniline isomers.[2]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: AT-210 (30 m length x 0.53 mm internal diameter, 1.0 µm film thickness).[1][2][3]

2. Reagents and Standards:

  • Samples of 2-TFMA, 3-TFMA, and 4-TFMA were used as reference standards.

  • Methanol (Chromatography grade) was used as the diluent.[2]

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.[2]

  • Injector Temperature: 200°C.[2]

  • Injection Mode: Split (1:5 ratio).[2]

  • Injection Volume: 1.0 µL.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp 1: Increase to 125°C at a rate of 3°C/minute.

    • Hold 1: Hold at 125°C for 5 minutes.

    • Ramp 2: Increase to 230°C at a rate of 45°C/minute.

    • Hold 2: Hold at 230°C for 5 minutes.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Detector Temperature: 260°C.[2]

  • Gas Flows:

    • Hydrogen: 40 mL/min.

    • Air: 450 mL/min.

    • Makeup (Helium): 30 mL/min.[2]

4. Sample Preparation:

  • A stock solution of the impurity mixture (including 2-TFMA and 3-TFMA) was prepared at a concentration of 500 µg/mL in the diluent.

  • A solution of 4-TFMA was prepared at a concentration of 50 mg/mL in the diluent.[2]

Data Presentation

The validated GC-FID method demonstrates excellent separation and sensitivity for the positional isomers of trifluoromethoxy aniline. The key quantitative data is summarized in the tables below.

Table 1: Chromatographic Performance [2]

AnalyteRetention Time (min)
2-Trifluoromethoxy aniline (2-TFMA)10.8
3-Trifluoromethoxy aniline (3-TFMA)14.6
4-Trifluoromethoxy aniline (4-TFMA)14.9

Table 2: Method Validation Parameters [1][3]

ParameterValue
Limit of Detection (LOD)< 0.8 µg/mL
Limit of Quantification (LOQ)< 4.0 µg/mL
Resolution between 3-TFMA and 4-TFMA> 2.0

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good precision, accuracy, linearity, and robustness.[1][2][3]

GC Analysis Workflow

The logical flow of the GC-FID method for quantifying trifluoromethoxy aniline isomers is illustrated below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep Prepare Standard and Sample Solutions injector Injector (200°C, Split 1:5) prep->injector 1.0 µL Injection column AT-210 Capillary Column (30m x 0.53mm x 1.0µm) injector->column Vaporization oven Oven (Temperature Programmed) detector FID Detector (260°C) column->detector Separation chromatogram Obtain Chromatogram detector->chromatogram Signal Generation quantify Quantify Isomers (Peak Area) chromatogram->quantify Integration

Caption: Workflow for the GC-FID analysis of trifluoromethoxy aniline isomers.

Comparison with Alternative Methods

While the presented GC-FID method is validated and highly suitable, other analytical techniques can also be considered for the separation of positional isomers of aniline derivatives. The choice of method often depends on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages: HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile.[4] It offers a variety of stationary phases (e.g., C18, phenyl) and mobile phase compositions that can be optimized for isomer separation.

  • Considerations: For trifluoromethoxy aniline, HPLC methods were initially explored but faced challenges with UV detection as some impurities had wavelength maxima around 200 nm, which can be a noisy region.[2] However, with appropriate column selection and detector (e.g., Diode Array Detector), HPLC can be a viable alternative.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Advantages: LC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis and for complex matrices.[5] It can provide structural information for impurity identification.

  • Considerations: The instrumentation is more complex and expensive than GC-FID or HPLC-UV.

Supercritical Fluid Chromatography (SFC):

  • Principle: Uses a supercritical fluid (typically carbon dioxide) as the mobile phase.

  • Advantages: SFC can provide fast separations with high efficiency, often with reduced solvent consumption compared to HPLC.[6] It can be particularly effective for the separation of chiral and achiral isomers.

  • Considerations: SFC is a more specialized technique and may not be as widely available as GC or HPLC.

References

A Comparative Benchmarking Guide to the Synthesis of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fields of drug development and materials science, the efficient and cost-effective synthesis of key intermediates is of paramount importance. 4-(Trifluoromethoxy)aniline is a crucial building block in the production of various pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethoxy group. This guide provides an objective comparison of the most common synthesis routes to this valuable compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is primarily achieved through three distinct routes: the reduction of 1-nitro-4-(trifluoromethoxy)benzene (B1297537), the direct amination of trifluoromethoxybenzene, and a two-step nitration and subsequent reduction of trifluoromethoxybenzene. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, cost, and scalability.

ParameterRoute 1: Reduction of 1-Nitro-4-(trifluoromethoxy)benzeneRoute 2: Direct Amination of TrifluoromethoxybenzeneRoute 3: Nitration and Reduction of Trifluoromethoxybenzene
Starting Material 1-Nitro-4-(trifluoromethoxy)benzeneTrifluoromethoxybenzeneTrifluoromethoxybenzene
Key Reagents a) Iron, HCl b) H₂, Pd/CSodium amide, Sodium ferrate, Sodium bromide, DMSONitric acid, Sulfuric acid, followed by reducing agent (e.g., Fe, HCl)
Typical Yield a) 75-90%[1] b) >99%[2]98.2%~68-81% (estimated from nitration and reduction steps)
Reported Purity Good to Excellent97.7% (HPLC)Good to Excellent
Reaction Time a) 2-4 hours b) 2-6 hours14 hours2-5 hours (total)
Reaction Temperature a) 60-100°C[3] b) Room temperature to 50°C95°C to 155°C30-45°C (nitration), 60-100°C (reduction)[4]
Key Advantages Readily available and relatively inexpensive reagents (Fe/HCl). High purity and yield with catalytic hydrogenation.High reported yield and purity in a single chemical transformation from the parent benzene (B151609) derivative.Utilizes a common and inexpensive starting material.
Key Disadvantages The nitro precursor can be expensive. Catalytic hydrogenation requires specialized equipment and a costly catalyst.[3]Use of strong base (sodium amide) and high temperatures. Sodium ferrate is a less common and potentially costly catalyst.Formation of ortho-isomer during nitration requires separation. Two-step process adds complexity.
Industrial Viability High, especially the Fe/HCl reduction method.[3]Moderate, dependent on catalyst cost and handling of hazardous reagents.High, as it relies on standard industrial processes.

Experimental Protocols

Route 1: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene with Iron and Hydrochloric Acid

This method represents a classic and cost-effective approach to the reduction of aromatic nitro compounds.

Materials:

  • 1-Nitro-4-(trifluoromethoxy)benzene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Methanol (B129727)

  • Dichloromethane

  • Water

  • Sodium Carbonate

Procedure:

  • To a stirred mixture of iron powder (185 g) and methanol (800 ml), add 1-nitro-4-(trifluoromethoxy)benzene (204 g).[3]

  • Heat the mixture to 60-65°C.[3]

  • Slowly add concentrated hydrochloric acid (44 ml) to the reaction mixture.[3]

  • Maintain the temperature and continue stirring until the reaction is complete (typically monitored by TLC or GC).

  • Filter the hot reaction mixture through a celite bed to remove the iron sludge.

  • Evaporate the methanol from the filtrate.

  • Adjust the pH of the residue to 9-10 with a sodium carbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Direct Amination of Trifluoromethoxybenzene

This route offers a high-yield synthesis directly from trifluoromethoxybenzene.

Materials:

  • Trifluoromethoxybenzene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium ferrate

  • Sodium bromide

  • Sodium amide

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Water

  • Argon gas

Procedure:

  • In a reaction vessel under an argon atmosphere and with vigorous stirring, combine 1 mole of trifluoromethoxybenzene and anhydrous DMSO.

  • Add sodium ferrate and sodium bromide as an auxiliary reaction mixture (molar ratio of trifluoromethoxybenzene to the auxiliary mixture is 1:1.4, with a 1:1 ratio of sodium ferrate to sodium bromide).

  • Heat the mixture to 95°C for 4 hours.

  • Add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).

  • Increase the temperature to 155°C and the pressure to 4 atm. Continue the reaction for 10 hours.

  • After cooling, pour the reaction mixture into 8 volumes of water.

  • Extract the aqueous phase with chloroform (4 times the original reaction volume).

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain this compound.

Route 3: Nitration and Reduction of Trifluoromethoxybenzene

This two-step approach is a common industrial method for the preparation of aromatic amines.

Step 1: Nitration of Trifluoromethoxybenzene

Materials:

  • Trifluoromethoxybenzene

  • Nitric Acid

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Carbonate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 162g of trifluoromethoxybenzene.[4]

  • Slowly add a pre-prepared mixed acid (67g of nitric acid and 165g of concentrated sulfuric acid) dropwise, maintaining the reaction temperature between 30 to 45°C.[4]

  • After the addition is complete, continue stirring for 1 hour.[4]

  • Monitor the reaction by GC until the trifluoromethoxybenzene content is less than 0.2%.[4]

  • Allow the mixture to settle and separate the waste acid.

  • Wash the organic phase with water, followed by a sodium carbonate solution, and then water again to obtain a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[4]

  • The para-isomer can be separated by distillation or crystallization.

Step 2: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene

The separated 1-nitro-4-(trifluoromethoxy)benzene can then be reduced to this compound using the procedure described in Route 1 .

Synthesis Workflow Diagram

Synthesis_Routes TMB Trifluoromethoxybenzene Nitration Nitration (H₂SO₄, HNO₃) TMB->Nitration Route 3 Amination Direct Amination (NaNH₂, Na₂FeO₄, NaBr) TMB->Amination Route 2 NTMB 1-Nitro-4-(trifluoromethoxy)benzene Reduction_Fe Reduction (Fe, HCl) NTMB->Reduction_Fe Route 1a Reduction_Pd Catalytic Hydrogenation (H₂, Pd/C) NTMB->Reduction_Pd Route 1b Nitration->NTMB Final_Product This compound Amination->Final_Product Reduction_Fe->Final_Product Reduction_Pd->Final_Product

Caption: Comparative workflow of the three primary synthesis routes for this compound.

References

Stability Under Scrutiny: A Comparative Guide to 4-(Trifluoromethoxy)aniline's Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful product development. This guide provides a comprehensive comparison of the stability of 4-(Trifluoromethoxy)aniline under various stress conditions, offering insights into its degradation pathways and performance against related compounds. While direct, comprehensive stability studies on this compound are not extensively published, this guide synthesizes available data, draws logical comparisons with structurally similar molecules, and provides detailed experimental protocols to empower researchers in their own investigations.

The inclusion of a trifluoromethoxy (-OCF3) group in aromatic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1] this compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its stability profile essential.[2][3][4] This guide explores its behavior under hydrolytic, oxidative, photolytic, and thermal stress.

Comparative Stability Analysis

To provide a clear perspective on the stability of this compound, this section presents a summary of its expected stability alongside a structurally related compound, 4-(Trifluoromethyl)aniline. The data for 4-(Trifluoromethyl)aniline is drawn from forced degradation studies of teriflunomide (B560168), which degrades to this compound.[5] It is important to note that the trifluoromethoxy group is generally considered more metabolically stable than a trifluoromethyl group.[1]

Stress ConditionThis compound (Expected)4-(Trifluoromethyl)aniline (Observed from Teriflunomide degradation)[5]
Acidic Hydrolysis Expected to be relatively stable, with potential for slow degradation under harsh conditions.Partial degradation observed.
Basic Hydrolysis Likely susceptible to degradation, particularly at elevated temperatures.Degradation observed.
Oxidative Stress Expected to undergo degradation in the presence of strong oxidizing agents.Slight degradation observed.
Thermal Stress Generally stable at room temperature, but may degrade at elevated temperatures.[2]Incomplete degradation observed at 80°C.
Photolytic Stress Aromatic amines can be susceptible to photodegradation.[6]Data not available from the specific study.

Experimental Protocols for Stability Assessment

Detailed and robust experimental protocols are critical for obtaining reliable stability data. The following methodologies are adapted from established procedures for stability-indicating assays and forced degradation studies.[5][7]

Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all potential degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting a wavelength of maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid. Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide. Heat the mixture under the same conditions as the acidic hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) in a calibrated oven for a specified duration. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

Visualizing the Process: Experimental Workflow and Degradation Pathways

To better illustrate the logical flow of a stability study and the potential degradation routes, the following diagrams are provided in the DOT language for Graphviz.

Stability_Study_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Characterization MD Develop Stability-Indicating HPLC Method MV Validate Method (ICH) MD->MV Start Prepare Sample of This compound MV->Start Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Identify Degradation Products (e.g., LC-MS) Analysis->Characterization Report Report Characterization->Report Generate Stability Report

Caption: Workflow for a comprehensive stability study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Product Potential Hydrolysis Products (e.g., 4-Aminophenol) Parent->Hydrolysis_Product H+ / OH- Oxidation_Product Oxidized Species (e.g., Nitroso, Nitro derivatives) Parent->Oxidation_Product [O] Photolysis_Product Polymeric or Ring-Opened Products Parent->Photolysis_Product

Caption: Potential degradation pathways of this compound under stress conditions.

References

Lipophilicity of Fluorinated Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical properties, including lipophilicity. Understanding the impact of fluorination on the lipophilicity of pharmacologically relevant scaffolds like aniline (B41778) is crucial for designing drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the lipophilicity of fluorinated aniline derivatives, supported by experimental data.

Quantitative Comparison of Lipophilicity

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (logP) between an organic solvent (typically n-octanol) and water. An increase in the logP value indicates higher lipophilicity. The following table summarizes the experimental and calculated logP values for aniline and a series of its fluorinated derivatives.

CompoundChemical StructurelogP ValueData Type
AnilineC₆H₅NH₂0.90Experimental
2-FluoroanilineFC₆H₄NH₂ (ortho)1.26Experimental
3-FluoroanilineFC₆H₄NH₂ (meta)1.29Experimental
4-FluoroanilineFC₆H₄NH₂ (para)1.15Experimental
2,3-DifluoroanilineF₂C₆H₃NH₂1.4 (XLogP3)Predicted
2,4-DifluoroanilineF₂C₆H₃NH₂1.54Experimental
2,5-DifluoroanilineF₂C₆H₃NH₂1.5 (XLogP3)Predicted
2,6-DifluoroanilineF₂C₆H₃NH₂1.547Calculated
3,4-DifluoroanilineF₂C₆H₃NH₂1.547Calculated
3,5-DifluoroanilineF₂C₆H₃NH₂1.547Calculated
2,4,5-TrifluoroanilineF₃C₆H₂NH₂1.5 (XLogP3)Predicted
2,4,6-TrifluoroanilineF₃C₆H₂NH₂1.5 (XLogP3)Predicted

Experimental Protocols

The determination of logP values is critical for understanding the lipophilicity of a compound. The data presented in this guide were primarily obtained using the following well-established experimental methods.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely recognized method for determining the partition coefficient.[1]

Protocol:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD measurements).[1]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[1]

  • The two phases are then separated, typically by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

¹⁹F NMR-Based Method

For fluorinated compounds, a modern and efficient method utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been developed.[3][4] This technique is particularly advantageous as it does not require the compound to be UV-active and can be performed with small amounts of the substance.[1]

Protocol:

  • The fluorinated compound of interest and a fluorinated reference compound with a known logP value are dissolved in a biphasic system of n-octanol and water.[3]

  • The mixture is stirred until equilibrium is achieved.[3]

  • Aliquots are taken from both the n-octanol and aqueous phases.[3]

  • ¹⁹F NMR spectra are recorded for each aliquot.

  • The logP of the test compound is calculated based on the integration of the ¹⁹F NMR signals of the test compound and the reference compound in each phase.[3]

Influence of Fluorination on Lipophilicity: A Logical Relationship

The introduction of fluorine atoms to the aniline ring generally leads to an increase in lipophilicity, as reflected by the higher logP values of the fluorinated derivatives compared to aniline. This can be attributed to the replacement of a relatively polar C-H bond with a more nonpolar C-F bond, and the large surface area of the fluorine atom which can engage in favorable van der Waals interactions with the organic phase.

The following diagram illustrates the general trend of increasing lipophilicity with an increasing number of fluorine substitutions on the aniline ring.

Lipophilicity_Trend cluster_info General Trend Aniline Aniline (logP = 0.90) Monofluoro Monofluoroanilines (logP ≈ 1.15-1.29) Aniline->Monofluoro + F Difluoro Difluoroanilines (logP ≈ 1.54) Monofluoro->Difluoro + F Trifluoro Trifluoroanilines (logP ≈ 1.5) Difluoro->Trifluoro + F Increasing_Lipophilicity Increasing Lipophilicity →

Caption: General trend of increasing lipophilicity with fluorination.

It is important to note that the position of the fluorine atom(s) on the aniline ring also influences the lipophilicity, as seen in the different logP values for the ortho, meta, and para isomers of monofluoroaniline. Furthermore, intramolecular interactions, such as hydrogen bonding, can also affect the overall lipophilicity of a molecule. For difluoro and trifluoro derivatives, the combined electronic effects of multiple fluorine atoms can lead to more complex trends that may not be strictly additive.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-(Trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and favorable safety profiles is paramount. Among the myriad of molecular scaffolds, compounds derived from 4-(trifluoromethoxy)aniline have emerged as a promising class of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide offers a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to inform and guide researchers, scientists, and drug development professionals.

The unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, such as high lipophilicity and metabolic stability, make this compound a valuable building block in medicinal chemistry.[1] Its derivatives have been shown to interact with various biological targets, leading to significant therapeutic effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as those mediated by protein kinases.

One of the key targets for this class of compounds is the Bcr-Abl tyrosine kinase, a fusion protein responsible for the pathogenesis of Chronic Myeloid Leukemia (CML).[2][3] By competitively binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling, leading to the induction of apoptosis in cancer cells.[4]

Bcr_Abl_Inhibition

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines, providing a quantitative comparison of their cytotoxic potency. Lower IC50 values indicate greater efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference Compound
DW-8 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHCT116 (Colon)8.50 ± 2.53-
HT29 (Colon)5.80 ± 0.92-
SW620 (Colon)6.15 ± 0.37-
Compound a1 Pyrazole with trifluoromethylphenylMCF-7 (Breast)5.84 ± 0.76Cisplatin, Doxorubicin
MDA-MB-231 (Breast)5.01 ± 0.32Cisplatin, Doxorubicin
HCT-116 (Colon)5.57 ± 0.02Cisplatin, Doxorubicin
Compound 3b 7-chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)<50-
C32 (Melanoma)<50-
DU145 (Prostate)<50-

Table compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[7][8][9]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Research into novel antimicrobial agents has identified this compound derivatives as a promising area of investigation. These compounds have shown significant activity against a variety of pathogenic bacteria, including Gram-positive strains.

Comparative Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents the MIC values for representative compounds against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)
ACNBF Vibrio parahaemolyticus100
Vibrio harveyi100
ITFMA Vibrio parahaemolyticus50
Vibrio harveyi50
Compound 50 Gram-positive strains0.78–3.125
Compound 59 Gram-positive strainssub-µg/mL
Compound 79 Gram-positive strains0.78

ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline. Data compiled from multiple sources.[10][11][12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Compounds derived from this compound have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibitory effects on key inflammatory mediators.

Comparative Anti-inflammatory Activity (IC50 Values)

The following table highlights the IC50 values of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, which incorporate a related structural motif, against the IL-1 receptor, a key target in inflammatory signaling.

Compound IDTargetIC50 (µM)
Compound 78 IL-1R0.01
Compound 81 IL-1R0.02
Compound 52 IL-1R0.09
Compound 65 IL-1R0.07

Data compiled from multiple sources.[13]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

MTT_Assay_Workflow

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[15]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.[16]

  • Incubation: Plates are incubated for 48-72 hours.[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[16]

Antimicrobial Activity: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[18]

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.[19]

  • Inoculation: Each well is inoculated with the bacterial suspension.[19]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to evaluate the anti-inflammatory activity of novel compounds.[20]

Procedure:

  • Compound Administration: Test compounds are administered to rats, typically intraperitoneally or orally.[21]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.[21][22]

  • Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to that of a control group that received only the vehicle.[22]

Conclusion

The diverse biological activities of compounds derived from this compound underscore their significant potential in the development of new therapeutics. The data and protocols presented in this guide offer a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical scaffold is poised to yield novel drug candidates with improved efficacy against cancer, infectious diseases, and inflammatory conditions.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-(Trifluoromethoxy)aniline is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in commercial batches of this compound, with a focus on experimental data and detailed protocols.

This compound is a critical building block in the synthesis of various pharmaceutical compounds, including the neuroprotective agent Riluzole.[1][2] The presence of impurities, such as positional isomers and starting materials, can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and sensitive analytical methods are essential for their detection and quantification.

Common Impurities in this compound

Commercial this compound may contain several process-related impurities. The most common impurities include:

  • Positional Isomers: 2-(Trifluoromethoxy)aniline (2-TFMA) and 3-(Trifluoromethoxy)aniline (3-TFMA).[1]

  • Nitro Intermediates: 2-nitro, 3-nitro, and 4-nitro trifluoromethoxy benzene (B151609), which are precursors in the synthesis.[1]

  • Starting Materials and Intermediates: Anisole and Trifluoromethoxy benzene (TMB).[1]

Comparison of Analytical Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for the quantitative analysis of impurities in this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection.
Primary Application Quantification of volatile impurities, including positional isomers and residual starting materials.[1]Highly sensitive and selective quantification of a wide range of impurities, including those present at trace levels.[3]
Detector Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range.[1]Tandem Mass Spectrometer (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM).[3]
Reported LOQ Less than 4 µg/mL for positional isomers and other related impurities.[1]Capable of achieving low ng/mL detection limits, for example, 1 ng/mL in biological matrices.[3][4]
Advantages Simple, cost-effective, and provides good resolution for volatile isomers.[1]High sensitivity, high selectivity, and applicability to a broader range of compounds. Effective for complex matrices.[3][4]
Limitations Limited to thermally stable and volatile compounds. May require derivatization for non-volatile impurities.Higher equipment cost and complexity. Matrix effects can influence ionization and require mitigation strategies like the use of internal standards.[3][4]

Experimental Protocols

Gas Chromatography (GC) Method

This method is designed for the separation and quantification of positional isomers and other related impurities in this compound.[1]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[1]

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.[1]

  • Inlet Temperature: 200°C.

  • Injection Mode: Split (1:5), 1.0 μL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp to 125°C at 3°C/minute.

    • Hold at 125°C for 5 minutes.

    • Ramp to 230°C at 45°C/minute.

    • Hold at 230°C for 5 minutes.

  • Detector Temperature: 260°C.

  • Gas Flows (FID): Hydrogen at 40 mL/min, Air at 450 mL/min, and Makeup gas at 30 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 50 mg/mL in a suitable diluent.

  • Prepare a stock solution containing a mixture of the potential impurities (2-TFMA, 3-TFMA, 2-nitro, 3-nitro, 4-nitro trifluoromethoxy benzene, TMB, and Anisole) at a concentration of 500 μg/mL.

  • From the impurity stock solution, prepare a series of calibration standards to establish linearity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers a highly sensitive and selective approach for the quantification of this compound and its impurities.[3]

Instrumentation and Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[3]

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).[4]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.[5]

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and equilibrate for 1 minute.[3]

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for 4-(Trifluoromethyl)aniline and its deuterated internal standard should be determined.[3]

Sample Preparation:

  • Accurately weigh 10 mg of the drug substance into a microcentrifuge tube.[3]

  • Add 1 mL of an internal standard working solution (e.g., 100 ng/mL of 4-(Trifluoromethyl)aniline-d4).[3]

  • Vortex for 1 minute to ensure complete dissolution.[3]

  • Centrifuge at 10,000 rpm for 5 minutes.[3]

  • Transfer the supernatant to an HPLC vial for analysis.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GC Analysis Workflow for this compound Impurities cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep_sample Prepare 4-TFMA Sample Solution (50 mg/mL) injection Inject 1.0 µL into GC prep_sample->injection prep_impurity_stock Prepare Impurity Stock Solution (500 µg/mL) prep_cal_standards Prepare Calibration Standards prep_cal_standards->injection separation Separation on AT-210 Column injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for GC-based impurity analysis.

LC-MS/MS Analysis Workflow for this compound Impurities cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh 10 mg of Sample add_is Add Internal Standard (e.g., 4-TFMA-d4) weigh->add_is vortex Vortex to Dissolve add_is->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer injection Inject into LC System transfer->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_ratio Calculate Peak Area Ratio (Analyte/IS) detection->peak_ratio quantification Quantify using Calibration Curve peak_ratio->quantification

Caption: Workflow for LC-MS/MS-based impurity analysis.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethoxy)aniline (CAS No: 461-82-5). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document outlines the necessary steps for handling, storing, and disposing of this chemical, minimizing risks to personnel and the environment.

Essential Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and fatal in contact with skin.[1][2] It also causes skin irritation and serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, strict adherence to safety protocols is mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueReference
Molecular Formula C₇H₆F₃NO[2][4]
Molecular Weight 177.12 g/mol [2][4]
CAS Number 461-82-5[4]
Appearance Yellow Liquid[3]
Boiling Point 73-75 °C at 10 mmHg[4]
Density 1.32 g/mL at 20 °C[4]
Flash Point 81 °C (177.8 °F) - closed cup[4]
Hazard Classifications Acute Toxicity, Oral (Category 3)[3]
Acute Toxicity, Dermal (Category 2)[3]
Skin Irritation (Category 2)[3]
Serious Eye Damage (Category 1)[3]
Specific Target Organ Toxicity (Repeated Exposure) (Category 2)[3]

Experimental Protocols: Disposal Procedures

The recommended procedure for the ultimate disposal of this compound is through a licensed chemical waste management company, typically involving high-temperature incineration.[5] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[5]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[5]

    • Do not mix with other waste streams to avoid incompatible chemical reactions.[5]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.[1][5]

    • The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6]

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5][7]

    • Collect the absorbed material using non-sparking tools into a suitable, closed container for disposal.[5][6]

    • Ensure adequate ventilation during cleanup.[6]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as PPE, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5] Uncleaned containers should be handled as if they still contain the product.[5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1]

    • The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[5]

Logical Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Proper Disposal Workflow for this compound cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: Generation of This compound Waste collect_waste Collect waste in a properly labeled, sealed container start->collect_waste segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_waste Store in a designated, cool, dry, well-ventilated area segregate_waste->store_waste secure_storage Ensure storage area is locked and secure store_waste->secure_storage spill Spill Occurs? secure_storage->spill ppe Wear appropriate PPE spill->ppe Yes contact_disposal Contact licensed chemical waste disposal company spill->contact_disposal No absorb_spill Absorb with inert material (e.g., sand, vermiculite) collect_spill Collect absorbed material into a sealed container absorb_spill->collect_spill collect_spill->contact_disposal ppe->absorb_spill incineration High-temperature incineration with afterburner and scrubber contact_disposal->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

This comprehensive guide, based on current safety data, provides the necessary framework for the responsible handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance.

References

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Retrosynthesis Analysis

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4-(Trifluoromethoxy)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.